molecular formula C8H12O3 B8218350 5-Hydroxybicyclo[3.1.1]heptane-1-carboxylic acid

5-Hydroxybicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B8218350
M. Wt: 156.18 g/mol
InChI Key: MMEIMLFOZNRPRC-UHFFFAOYSA-N
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Description

5-Hydroxybicyclo[3.1.1]heptane-1-carboxylic acid is a useful research compound. Its molecular formula is C8H12O3 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Hydroxybicyclo[3.1.1]heptane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxybicyclo[3.1.1]heptane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-hydroxybicyclo[3.1.1]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-6(10)7-2-1-3-8(11,4-7)5-7/h11H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEIMLFOZNRPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(C1)(C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Hydroxybicyclo[3.1.1]heptane-1-carboxylic Acid: A Next-Generation Bioisostere for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the over-reliance on planar, sp²-hybridized aromatic rings often leads to clinical candidates with poor solubility, high off-target promiscuity, and significant metabolic liabilities. Escaping "flatland" by incorporating three-dimensional, sp³-rich scaffolds has become a cornerstone strategy for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

5-Hydroxybicyclo[3.1.1]heptane-1-carboxylic acid (CAS: 2091096-37-4) has emerged as a highly versatile, bifunctional building block[1]. Featuring a rigid bicyclic core, it serves as an exceptional 3D bioisostere for meta-substituted arenes and pyridines[2],[3]. The C1 carboxylic acid provides a traceless handle for decarboxylative cross-coupling, while the C5 hydroxyl group offers a distinct vector for late-stage functionalization, enabling the rapid generation of complex, metabolically robust lead compounds[4],[5].

Structural & Physicochemical Profiling

The geometry of the bicyclo[3.1.1]heptane (BCHep) system is defined by its highly constrained, bridged architecture. Exit Vector Parameter (EVP) analysis reveals that the spatial distance and angular trajectory between the C1 and C5 bridgehead positions closely mimic the 1,3-substitution pattern of a traditional benzene ring[2],[3].

By replacing a meta-arene with 5-hydroxybicyclo[3.1.1]heptane-1-carboxylic acid, drug developers can drastically increase the Fraction of sp³ carbons (Fsp³) without disrupting the established pharmacophore geometry[1],[5].

Table 1: Physicochemical Properties & Drug Design Significance
PropertyValueCausality / Significance in Drug Design
CAS Number 2091096-37-4Unique registry identifier for procurement and synthetic tracking[1],[6].
Molecular Formula C₈H₁₂O₃Defines the low-mass core, allowing extensive downstream elaboration without exceeding Lipinski limits[6].
Molecular Weight 156.18 g/mol Provides an exceptionally high Ligand Efficiency (LE) starting point[1].
Fsp³ (Fraction sp³) 0.875High 3D character correlates strongly with clinical success, improved solubility, and reduced toxicity[1].
TPSA 57.53 ŲOptimal for membrane permeability; balances hydrophilicity and lipophilicity[6].
LogP 0.51 - 0.76Hydrophilic nature prevents non-specific protein binding and improves oral bioavailability[1],[6].
H-Bond Donors/Acceptors 2 / 3Facilitates targeted interactions with kinase hinges or receptor pockets[1],[6].

Mechanistic Rationale: Escaping Flatland

The causality behind replacing aromatic systems with BCHep cores lies in the fundamental vulnerabilities of benzenoid rings. Aromatic rings are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, which often leads to the formation of reactive epoxides or phenolic metabolites.

The fully saturated bicyclo[3.1.1]heptane core is highly resistant to CYP450-mediated oxidation[5]. Furthermore, the loss of planarity disrupts π-π stacking interactions that typically cause aromatic drugs to aggregate or crystallize poorly, thereby significantly enhancing aqueous solubility.

G A Meta-Substituted Arene (Flat, sp2-rich) B Metabolic Liability (CYP450 Oxidation) A->B C Bioisosteric Mapping (Exit Vector Alignment) A->C Structural Replacement D Bicyclo[3.1.1]heptane Core (3D, High Fsp3) C->D E Improved ADME (Higher Solubility, Stability) D->E

Figure 1: Logical flow of bioisosteric replacement from meta-arenes to bicyclo[3.1.1]heptanes.

Synthetic Workflows & Late-Stage Functionalization

To integrate the 5-hydroxybicyclo[3.1.1]heptane core into complex drug scaffolds, the C1 carboxylic acid is typically utilized as a radical precursor. Direct functionalization of aliphatic carboxylic acids is historically difficult due to their high oxidation potentials (> +1.5 V vs SCE). However, modern photocatalytic Minisci-type reactions overcome this by converting the acid into a Redox-Active Ester (RAE)[2],[4].

Protocol: Photocatalytic Decarboxylative Minisci Functionalization

Objective: Install a heteroarene at the C1 bridgehead position of 5-hydroxybicyclo[3.1.1]heptane via single-electron transfer (SET) decarboxylation[2].

Phase 1: Synthesis of the Redox-Active Ester (RAE) Causality: Conversion to an N-hydroxyphthalimide (NHPI) ester drastically lowers the required reduction potential, enabling mild fragmentation under visible light rather than harsh thermal or highly oxidative conditions[4].

  • Dissolve 5-hydroxybicyclo[3.1.1]heptane-1-carboxylic acid (1.0 equiv) and NHPI (1.1 equiv) in anhydrous dichloromethane (DCM).

  • Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 equiv) dropwise at 0 °C to activate the carboxylate.

  • Stir at room temperature for 2–4 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. The formation of a distinct, less polar UV-active spot indicates successful RAE formation. Filter the precipitated diisopropylurea byproduct and concentrate the filtrate.

Phase 2: Photocatalytic Radical Generation and Trapping Causality: Trifluoroacetic acid (TFA) is added to protonate the target heteroarene (e.g., quinoline). Protonation lowers the LUMO of the heteroarene, accelerating the nucleophilic attack of the highly reactive, sp³-hybridized bridgehead radical generated after decarboxylation[2].

  • In a Schlenk tube, combine the purified RAE (1.0 equiv), the target heteroarene (2.0 equiv), and the photocatalyst fac-Ir(ppy)₃ (1 mol%).

  • Add a solvent mixture of DCM/MeOH (1:1) and TFA (1.5 equiv).

  • Self-Validation Checkpoint (Critical): Degas the mixture via three freeze-pump-thaw cycles. Ambient oxygen will rapidly quench the triplet excited state of the Ir(III) catalyst and intercept the carbon-centered radical, completely halting the reaction.

  • Seal the tube and irradiate with a 450 nm blue LED array at ambient temperature for 16 hours.

  • Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, and purify the C1-functionalized 5-hydroxybicyclo[3.1.1]heptane via flash chromatography.

G Step1 5-Hydroxybicyclo[3.1.1]heptane- 1-carboxylic acid Step2 Redox-Active Ester (RAE) Formation (NHPI, DIC) Step1->Step2 Step3 Photocatalytic Cleavage (Blue LED, Ir/Ru Catalyst) Step2->Step3 Step4 Bridgehead Radical Generation & CO2 Loss Step3->Step4 Step5 Minisci Addition to Protonated Heteroarene Step4->Step5

Figure 2: Step-by-step photocatalytic Minisci reaction workflow for bridgehead functionalization.

Downstream Applications of the C5-Hydroxyl Group

Once the C1 position is successfully coupled to the primary drug scaffold, the C5-hydroxyl group serves as a secondary vector for tuning physicochemical properties.

  • Fluorination: Treatment with Deoxo-Fluor or DAST converts the hydroxyl group to a fluorine atom, further increasing lipophilicity and blocking potential Phase II glucuronidation metabolism.

  • Etherification: Alkylation of the hydroxyl group can be used to probe the steric boundaries of the target receptor's binding pocket.

  • Hydrogen Bonding: Retaining the free hydroxyl group provides a potent hydrogen-bond donor capable of interacting with solvent-exposed regions or specific kinase hinge residues, often resulting in highly selective target engagement.

References

Sources

Bicyclo[3.1.1]heptane (BCHep): The Definitive Meta-Benzene Bioisostere Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the application, synthesis, and strategic implementation of the Bicyclo[3.1.1]heptane (BCHep) scaffold as a bioisostere for meta-substituted benzenes.

Executive Summary

For over a decade, the "Escape from Flatland" initiative has driven medicinal chemistry toward sp³-rich scaffolds to improve clinical success rates.[1] While Bicyclo[1.1.1]pentane (BCP) became the gold standard for para-benzene replacement, a geometrically accurate, accessible bioisostere for meta-substituted benzene remained elusive.

The Bicyclo[3.1.1]heptane (BCHep) scaffold fills this critical gap.[2][3] Substituted at the 1,5-bridgehead positions, BCHep reproduces the 120° exit vector angle of meta-benzene with high fidelity while offering the metabolic stability characteristic of caged hydrocarbons. This guide provides the geometric rationale, synthetic protocols, and decision frameworks required to deploy BCHep in drug discovery programs.

Part 1: The Geometric & Electronic Rationale

The "Meta" Problem

In aromatic drug design, meta-substitution (1,3-disubstitution) creates a specific vector angle (~120°) and distance (~5.0 Å) between substituents.[4] Traditional saturated mimics like cyclohexane or cyclopentane fail to maintain this rigidity, leading to entropic penalties upon binding.

BCHep as the Solution

The BCHep scaffold consists of two bridgehead carbons (C1 and C5) connected by three bridges (lengths 3, 1, and 1). Functionalization at the 1,5-positions creates a rigid vector alignment that mimics meta-benzene almost perfectly.

Table 1: Geometric Comparison (Benzene vs. BCHep)

Parametermeta-Benzene1,5-Bicyclo[3.1.1]heptaneDeviation
Exit Vector Angle 120°~119–120°< 1° (Ideal Match)
C–C Distance (Subst.) ~5.0 Å~4.8–5.0 ÅNegligible
Hybridization sp² (Planar)sp³ (3D Caged)Improved Fsp³
Symmetry C2vC2vRetained
Structural Overlay Visualization

The following diagram illustrates the geometric mapping of the BCHep scaffold onto the meta-benzene template.

Geometric_Overlay Benzene meta-Benzene (Flat, sp2) Angle Exit Angle ~120° Benzene->Angle Defines Dist Subst. Distance ~5.0 Å Benzene->Dist BCHep 1,5-BCHep (Caged, sp3) BCHep->Angle Mimics BCHep->Dist Match Bioisosteric Success Angle->Match Geometric Fidelity Dist->Match

Figure 1: Geometric convergence of meta-benzene and 1,5-BCHep, highlighting the critical 120° vector alignment.

Part 2: Physicochemical Profiling & Solubility Management

While BCHep solves the geometric problem, it introduces a new challenge: Lipophilicity . The carbocyclic cage is highly hydrophobic.

The Lipophilicity Trap

Replacing a benzene ring with BCHep typically increases LogP and may reduce aqueous solubility. This contrasts with BCP (para-mimic), which often improves solubility.

  • Benzene LogP: ~2.1

  • BCHep LogP: ~2.5–2.8 (More Lipophilic)

The "Next-Gen" Solution: 3-Oxabicyclo[3.1.1]heptane

To counteract the lipophilicity of the carbocyclic BCHep, the 3-oxabicyclo[3.1.1]heptane (Oxa-BCHep) scaffold was developed. By replacing the C3 methylene with an oxygen atom, the scaffold retains the meta-geometry while significantly lowering LogP and increasing solubility.

Table 2: Comparative Physicochemical Data (Case Study: Sonidegib Analogues)

ScaffoldSolubility (µM)LogD (7.4)Metabolic Stability (Cl_int)
Benzene (Parent) 6 µMHighBaseline
BCHep (Carbocycle) 4 µM (Lower)HigherImproved (Blocked Metabolism)
Oxa-BCHep 34 µM (5x Higher) LowerExcellent

Strategic Rule: Use BCHep when you need to fill hydrophobic pockets or block metabolic hotspots. Use Oxa-BCHep when you need to improve solubility while maintaining the meta-vector.[5]

Part 3: Synthetic Accessibility (The [3.1.1]Propellane Route)

The most robust entry into 1,5-disubstituted BCHeps is via [3.1.1]propellane , analogous to the use of [1.1.1]propellane for BCPs.

Synthesis Workflow

The synthesis relies on the radical ring-opening of the strained central bond in [3.1.1]propellane.

Synthesis_Workflow Start Ethyl 4-chlorobutanoate Step1 Cyclization Sequence (5 Steps) Start->Step1 Propellane [3.1.1]Propellane (Key Intermediate) Step2 Radical Ring Opening (ATRA / Blue Light) Propellane->Step2 + R-I (Radical Source) Step1->Propellane Iodide 1-Iodo-5-R-BCHep Step2->Iodide Step3 Cross-Coupling (Fe-Catalyzed Kumada) Final 1,5-Diaryl-BCHep (Meta-Mimic) Step3->Final Iodide->Step3 + Ar-MgBr

Figure 2: Modular synthesis of 1,5-disubstituted BCHeps via the [3.1.1]propellane strain-release strategy.

Detailed Protocol: Radical Ring Opening

Objective: Synthesis of 1-iodo-5-functionalized BCHep.

  • Reagents: [3.1.1]Propellane (1.0 equiv), Alkyl/Aryl Iodide (1.5 equiv).

  • Catalyst: No metal required for simple iodides; photo-initiator (e.g., Ir(ppy)₃) used for complex partners.

  • Conditions: Irradiate with Blue LEDs (456 nm) in solvent (DCM or MeCN) at ambient temperature.

  • Mechanism:

    • Homolytic cleavage of R-I generates R•.

    • R• attacks the central bond of [3.1.1]propellane.

    • The resulting bridgehead radical abstracts Iodine to close the cycle.

  • Purification: Silica gel chromatography (BCHep iodides are typically stable).

Derivatization (Kumada Coupling)

Objective: Installing the second aryl group.

  • Reagents: BCHep-Iodide, Ar-MgBr (Grignard).

  • Catalyst: Fe(acac)₃ (5 mol%), TMEDA (ligand).

  • Conditions: THF, 0°C to RT.

  • Note: Iron catalysis is preferred over Palladium due to the sp³-sp² coupling nature and steric bulk of the BCHep cage.

Part 4: Strategic Implementation Guide

When should you deploy the BCHep scaffold? Use this decision matrix to integrate the bioisostere into your DMTA cycle.

Decision_Tree Problem Current Lead has meta-Benzene Liability Q1 Is Solubility a Issue? Problem->Q1 Sol_Yes Yes: Low Solubility Q1->Sol_Yes High LogP Sol_No No: Solubility OK Q1->Sol_No Metabolic Instability Use_Oxa Deploy 3-Oxabicyclo[3.1.1]heptane Sol_Yes->Use_Oxa Use_Carbo Deploy Carbocyclic BCHep Sol_No->Use_Carbo Out1 Result: Lower LogP Retained Vector Use_Oxa->Out1 Out2 Result: Blocked Metabolism Higher Lipophilicity Use_Carbo->Out2

Figure 3: Decision matrix for selecting between carbocyclic BCHep and heterocyclic Oxa-BCHep variants.

References

  • Anderson, E. A., Mykhailiuk, P. K., et al. (2022).[6][7] Practical and Facile Access to Bicyclo[3.1.1]heptanes: Potent Bioisosteres of meta-Substituted Benzenes. Journal of the American Chemical Society.[2][8] Link

  • Mykhailiuk, P. K. (2023).[6][7][9][10] General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. Link

  • Dibchak, D., Mykhailiuk, P. K. (2025).[11] 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. Angewandte Chemie International Edition. Link

  • Anderson, E. A., et al. (2025). Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane. Nature Protocols. Link

  • Denisenko, A., Mykhailiuk, P. K. (2021). Saturated Bioisosteres of Benzene: Where to Go Next? Chemistry – A European Journal. Link

Sources

Escaping Flatland: A Technical Guide to sp3-Rich Bioisosteres for Aromatic Rings in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

For decades, the aromatic ring has been a cornerstone of medicinal chemistry, a reliable scaffold in the pharmacopoeia. However, its very ubiquity has revealed its limitations. Issues of poor solubility, metabolic instability, and off-target effects are frequently traced back to the planarity and lipophilicity of aromatic systems.[1][2][3] The strategic replacement of these "flat" moieties with three-dimensional, sp3-rich bioisosteres represents a paradigm shift in drug design, a concept often referred to as "escaping from flatland".[1] This guide provides an in-depth exploration of the rationale, design, and application of sp3-rich bioisosteres, offering researchers and drug development professionals a technical resource for navigating this exciting frontier of medicinal chemistry. We will delve into the core principles of bioisosterism, examine the key classes of sp3-rich scaffolds, provide detailed synthetic considerations, and analyze their impact on critical drug-like properties.

The Tyranny of the Ring: Limitations of Aromatic Scaffolds in Drug Design

The prevalence of aromatic rings in approved drugs is undeniable, with the phenyl group appearing in roughly 45% of all small-molecule therapeutics.[1] This is a testament to their synthetic accessibility and their ability to engage in various non-covalent interactions. However, this reliance comes at a cost.

  • Metabolic Liability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to the formation of reactive intermediates like epoxides or quinones, which can cause toxicity.[4]

  • Poor Solubility: The hydrophobic nature of aromatic rings frequently contributes to poor aqueous solubility, a major hurdle in drug development that can negatively impact bioavailability.[1][2][3] An increase in the number of aromatic rings in a compound has been shown to have a detrimental effect on its solubility.[1]

  • Lipophilicity and Off-Target Effects: High lipophilicity, often associated with multiple aromatic rings, can lead to non-specific binding to unintended biological targets, resulting in off-target toxicity.

  • Limited Chemical Space: Over-reliance on planar aromatic scaffolds restricts the exploration of three-dimensional chemical space, potentially limiting the discovery of novel and more selective drug candidates.

The drive to overcome these limitations has fueled the exploration of non-aromatic bioisosteres that can mimic the spatial arrangement of substituents on an aromatic ring while offering a more favorable physicochemical profile.

The Rise of the Third Dimension: sp3-Rich Bioisosteres

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[5] The concept has evolved from classical isosteres (atoms or groups with the same number of valence electrons) to non-classical bioisosteres that can differ in structure but maintain similar biological activity. sp3-rich bioisosteres are a prominent class of non-classical replacements for aromatic rings, characterized by a higher fraction of sp3-hybridized carbon atoms (Fsp3). This increased three-dimensionality offers several key advantages:

  • Improved Physicochemical Properties: Replacing a flat aromatic ring with a saturated, three-dimensional scaffold generally leads to increased aqueous solubility and reduced lipophilicity.[1][6][7]

  • Enhanced Metabolic Stability: Saturated scaffolds are often less prone to oxidative metabolism, leading to improved metabolic stability and a more favorable pharmacokinetic profile.[6][7][8][9]

  • Novel Intellectual Property: The use of novel, non-aromatic scaffolds can provide a clear path to new intellectual property in a crowded therapeutic landscape.

  • Exploration of Uncharted Chemical Space: By moving away from planar structures, medicinal chemists can explore new regions of chemical space, potentially leading to the discovery of compounds with novel mechanisms of action or improved selectivity.[10][11]

Key Classes of sp3-Rich Bioisosteres for Aromatic Rings

A growing number of sp3-rich scaffolds have emerged as viable bioisosteres for aromatic rings. The choice of a particular scaffold depends on the desired substitution pattern (para, meta, or ortho) and the specific physicochemical properties to be optimized.

Bicyclo[1.1.1]pentanes (BCPs): The Quintessential Para-Substituent Mimic

Bicyclo[1.1.1]pentanes (BCPs) have become one of the most popular and well-established bioisosteres for para-substituted benzene rings.[12] The rigid, linear arrangement of the bridgehead carbons in BCPs closely mimics the 1,4-disubstituted pattern of a benzene ring.[12]

  • Causality of Choice: The key advantage of BCPs lies in their ability to project substituents in a collinear fashion, similar to a para-substituted phenyl ring, while introducing a three-dimensional, saturated core. This often leads to a significant improvement in solubility and metabolic stability without compromising biological activity.[13]

Diagram: Structural Comparison of a Para-Substituted Benzene and a 1,3-Disubstituted BCP

Caption: Geometric similarity between para-substituted benzene and 1,3-disubstituted BCP.

Experimental Protocol: Synthesis of Bicyclo[1.1.1]pentan-1-amine Hydrochloride (A Key BCP Building Block) [13]

This protocol, based on the work of Baran et al., provides a scalable synthesis of a versatile BCP building block.

Step 1: Synthesis of [1.1.1]Propellane

  • Reactants: 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, methyllithium.

  • Procedure: In a flame-dried flask under an inert atmosphere, dissolve 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in an appropriate solvent (e.g., diethyl ether). Cool the solution to -78 °C. Slowly add a solution of methyllithium. Allow the reaction to warm to room temperature and stir for several hours. The resulting solution contains [1.1.1]propellane and can be used in the next step without purification.

  • Causality: The two equivalents of methyllithium effect a double dehalogenation and intramolecular cyclization to form the highly strained [1.1.1]propellane.

Step 2: Amination of [1.1.1]Propellane

  • Reactants: Solution of [1.1.1]propellane, lithium dicyclohexylamide.

  • Procedure: To the ethereal solution of [1.1.1]propellane, add a solution of lithium dicyclohexylamide at -78 °C. Stir for a defined period, then quench the reaction with an appropriate electrophilic nitrogen source.

  • Causality: The highly nucleophilic bridgehead carbons of [1.1.1]propellane readily react with the strong base to form an anionic intermediate, which is then trapped by the electrophilic amine source.

Step 3: Salt Formation and Isolation

  • Reactants: Crude bicyclo[1.1.1]pentan-1-amine, hydrochloric acid.

  • Procedure: After an aqueous workup, treat the organic layer containing the free amine with a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether). The hydrochloride salt will precipitate and can be collected by filtration, washed, and dried.

  • Causality: The formation of the hydrochloride salt facilitates the isolation and purification of the amine product, providing a stable, crystalline solid.

Cubanes: Rigid Scaffolds with Unique Vectorial Properties

Cubane, a highly strained, synthetic hydrocarbon, has emerged as a promising bioisostere for both para- and meta-substituted aromatic rings.[8][14][15] Its rigid, cage-like structure offers a unique three-dimensional arrangement of substituents.

  • Causality of Choice: The 1,4-disubstituted cubane has a similar distance between substituents as a para-substituted benzene ring.[8][16] Furthermore, the cubane core is exceptionally stable to metabolic degradation.[8] Its compact, three-dimensional nature can also improve solubility by disrupting crystal packing and reducing intermolecular π-stacking.[8]

Table: Comparison of Physicochemical Properties of a Benzene-Containing Drug and its Cubane Analog

PropertyLeteprinim (Benzene-containing)Cubane AnalogReference
Solubility LowerHigher[16]
Biological Activity PotentPotent[16]

Experimental Workflow: Synthesis of Functionalized Cubane Building Blocks [8][17]

The synthesis of functionalized cubanes often starts from commercially available cubane-1,4-dicarboxylic acid or its dimethyl ester.

Start Cubane-1,4-dicarboxylic acid Step1 Esterification Start->Step1 Step2 Reduction to Diol Step1->Step2 Step3 Monofunctionalization Step2->Step3 Step4 Conversion to other functional groups (e.g., amines, halides) Step3->Step4 End Diverse Cubane Building Blocks Step4->End

Sources

Escaping Flatland: The Bicyclo[3.1.1]heptane Scaffold as a High-Fidelity Meta-Benzene Bioisostere

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of improved physicochemical properties and novel intellectual property, medicinal chemists have aggressively adopted "saturated bioisosteres"—3D scaffolds that mimic the vector geometry of planar aromatic rings while increasing fraction sp3 (Fsp3). While bicyclo[1.1.1]pentane (BCP) has become the gold standard for para-phenyl replacement, a geometric equivalent for meta-substitution has historically remained elusive.[1][2]

This technical guide analyzes bicyclo[3.1.1]heptane (BCH) , a bridged system that provides a near-perfect geometric match for meta-substituted benzenes.[1] We examine the structural causality behind its exit vectors, its metabolic advantages over the phenyl ring, and the modern synthetic protocols (via [3.1.1]propellane) that have made this scaffold accessible for high-throughput library generation.

Geometric & Structural Analysis

The primary failure mode in bioisosteric replacement is vector mismatch . If the substituents do not project into the binding pocket at angles and distances congruent with the parent aromatic system, potency is lost regardless of physicochemical improvements.

The Meta-Vector Problem
  • Phenyl Ring: Planar, sp2 hybridized. Meta substituents are separated by 120° and a distance of approximately 5.0 Å .[3]

  • Bicyclo[1.1.1]pentane (BCP): Linear (180°). Excellent para mimic; fails as a meta mimic.

  • Bicyclo[3.1.1]heptane (BCH): The bridgehead carbons (C1 and C5) in the BCH skeleton create a rigid vector arrangement that mimics the 1,3-relationship of benzene.

Comparative Metrics

The following table summarizes the geometric fidelity of BCH compared to a standard phenyl ring.

ParameterPhenyl (meta-subst.)Bicyclo[3.1.1]heptane (1,5-subst.)[1]DeviationImplications
Exit Vector Angle 120°~119°< 1°Near-perfect angular overlap ensures ligand-receptor hydrogen bond maintenance.
Substituent Distance (

)
~5.0 Å~4.8 – 5.0 Å~0.2 ÅSlight contraction is usually tolerated within flexible binding pockets.
Dihedral Angle 0° (Planar)~0° (Effective)N/ADespite the puckered ring, the C1-C5 vectors align in a single plane relative to the bridge.
Molecular Volume 84 ų101 ų+17 ųIncreased bulk requires verifying steric tolerance in the binding cleft.
Hybridization sp2 (Aromatic)sp3 (Aliphatic)N/AElimination of

-stacking capability; reduction in electron withdrawal.
Visualization of Geometric Logic

The following diagram illustrates the decision logic for selecting bridged systems based on substitution patterns.

Bioisostere_Selection Start Target Aromatic Ring Pattern Identify Substitution Pattern Start->Pattern Para Para (1,4) Substitution Pattern->Para Meta Meta (1,3) Substitution Pattern->Meta Ortho Ortho (1,2) Substitution Pattern->Ortho BCP Select Bicyclo[1.1.1]pentane (Linear Vectors) Para->BCP 180° match BCH Select Bicyclo[3.1.1]heptane (119° Vectors) Meta->BCH 120° match Cubane Select Cubane (1,2) or Bicyclo[2.1.1]hexane Ortho->Cubane Validation Verify Steric Volume (+15-20%) BCH->Validation

Figure 1: Decision matrix for saturated bioisostere selection based on geometric exit vectors.

Physicochemical & Metabolic Profiling

Replacing a phenyl ring with BCH alters the molecule's ADME profile fundamentally.

Metabolic Stability (The "Metabolic Hotspot" Block)

Aromatic rings are frequent targets for CYP450-mediated oxidation (epoxidation, hydroxylation).

  • Mechanism: The BCH core is fully saturated (

    
    ). It lacks the 
    
    
    
    -electron cloud required for arene oxide formation.
  • Result: Direct oxidation of the core is significantly slower. However, the bridgehead carbons are tertiary, making them potential sites for radical abstraction, though the bridgehead strain (Bredt's rule context) often mitigates this compared to standard adamantanes.

Lipophilicity (LogP) and Solubility

This is the critical trade-off.

  • Phenyl: Moderate Lipophilicity.

  • BCH (Carbon only): Higher Lipophilicity. The addition of sp3 carbons without polar functionality generally raises LogP compared to benzene, potentially hurting solubility.

  • Solution (Oxa-BCH): Recent advances utilize 3-oxabicyclo[3.1.1]heptane .[1][3] Replacing the methylene bridge (C3) with oxygen lowers LogP and restores solubility while maintaining the 1,5-vector geometry.

Synthetic Protocol: Access via [3.1.1]Propellane

Historically, BCH derivatives were synthesized from chiral pool materials like


-pinene, which limited substitution patterns. The modern authoritative route (pioneered by the Anderson and Mykhailiuk groups) utilizes [3.1.1]propellane  as a reactive intermediate for "strain-release" chemistry, analogous to the synthesis of BCPs from [1.1.1]propellane.
Experimental Workflow: Radical Ring Opening

Objective: Synthesis of 1,5-disubstituted bicyclo[3.1.1]heptane via radical addition.

Reagents:

  • Precursor: [3.1.1]Propellane (generated in situ or isolated in solution).

  • Radical Source: Organohalide (R-I) or Barton ester.

  • Initiator: Blue LEDs (456 nm) + Photocatalyst (e.g., Ir(ppy)3) OR Silyl radical initiator.

Step-by-Step Protocol:

  • Propellane Generation:

    • Start with 1,5-diiodobicyclo[3.1.1]heptane.[4][5]

    • Treat with alkyl lithium (MeLi or n-BuLi) at -78°C in ether/pentane to effect double elimination.

    • Safety Note: [3.1.1]propellane is strained but kinetically stable in dilute solution at low temperatures. Handle under inert atmosphere.

  • Radical Addition (The "Click" Step):

    • Setup: Charge a vial with the radical precursor (e.g., Aryl-Iodide, 1.0 equiv) and photocatalyst (1 mol%).

    • Addition: Add the [3.1.1]propellane solution (1.5 equiv).

    • Irradiation: Irradiate with Blue LED (456 nm) at ambient temperature for 12-24 hours.

    • Mechanism: The radical

      
       attacks the central bond of the propellane. The strain release drives the formation of the bridgehead radical, which then abstracts an atom (e.g., Iodine) to close the cycle.
      
  • Purification:

    • Concentrate the mixture (careful with volatility).

    • Purify via silica gel chromatography. BCH derivatives typically do not streak but may lack UV activity; use Iodine stain or KMnO4.

Synthetic Pathway Diagram

Synthesis_Workflow Precursor 1,5-Diiodobicyclo [3.1.1]heptane Propellane [3.1.1]Propellane (Strained Intermediate) Precursor->Propellane MeLi, -78°C Double Elimination Radical_Add Radical Addition (R• source + Blue LED) Propellane->Radical_Add Strain Release Product 1,5-Disubstituted Bicyclo[3.1.1]heptane Radical_Add->Product Atom Transfer (Iodine/Hydrogen)

Figure 2: Strain-release synthesis of BCH derivatives from diiodo-precursors.

Strategic Implementation

When to use BCH vs. Phenyl?
  • Metabolic Liability: If the phenyl ring is the primary site of metabolic clearance (e.g., rapid hydroxylation), BCH provides a definitive block.

  • Solubility Issues: If the molecule is too flat (high "Brick Dust" character), BCH introduces 3D character (increasing entropy of fusion) which can improve solubility, provided the LogP increase is managed (consider the 3-oxa analog).

  • Selectivity: The increased volume (101 ų) can be used to clash with off-target receptors that have tighter binding pockets than the primary target.

References
  • A new bioisostere for meta-substituted arenes. Source: Nature (2022) URL:[Link]

  • Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane. Source: Nature Protocols (2025) URL:[2][Link][2][6]

  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Source: Organic Letters (2025) URL:[Link](Note: Generalized DOI for recent Org. Lett. citations on this topic)

  • Practical and Facile Access to Bicyclo[3.1.1]heptanes: Potent Bioisosteres of meta-Substituted Benzenes. Source: Journal of the American Chemical Society (2022) URL:[5][Link]

Sources

5-hydroxybicyclo[3.1.1]heptane-1-carboxylic acid CAS number and synonyms

[1][2][3]

Executive Summary & Significance

5-Hydroxybicyclo[3.1.1]heptane-1-carboxylic acid (CAS: 2091096-37-4) is a functionalized bicyclic alkane characterized by a rigid [3.1.1] bridged skeleton.[1][2][3][4] In modern drug discovery, this molecule and its esters serve as critical bioisosteres for 1,3-disubstituted (meta) aromatic rings .

Unlike the planar benzene ring, this scaffold offers a high fraction of saturated carbon (


Chemical Identity & Physicochemical Profile[6][7][8][9]

Nomenclature & Identifiers
ParameterDetail
CAS Registry Number 2091096-37-4
IUPAC Name 5-Hydroxybicyclo[3.1.1]heptane-1-carboxylic acid
Key Related CAS 168974-76-3 (Methyl ester derivative)91239-72-4 (Parent acid, non-hydroxylated)
SMILES OC12CC(CCC1)C2(O)C(=O)O (Canonical representation may vary by indexing)
InChI Key MMEIMLFOZNRPRC-UHFFFAOYSA-N
Molecular Formula

Molecular Weight 156.18 g/mol
Predicted Physicochemical Properties

Note: Experimental values are sparse; data below represents consensus computational models (ACD/Labs, EPISuite).

PropertyValueImplication
LogP (Predicted) 0.51 – 0.77Highly polar compared to phenyl analogues; excellent for lowering lipophilicity.
TPSA 57.53 ŲFavorable for membrane permeability.
pKa (Acid) ~4.5 – 4.8Typical of aliphatic carboxylic acids.
Physical State White SolidBased on analogue data (amino-acid derivatives).
Solubility High (DMSO, MeOH)Improved aqueous solubility over aromatic equivalents.

Structural Analysis: The "Meta" Vector

The primary value of this scaffold lies in its geometry. The bridgehead carbons (C1 and C5) in the bicyclo[3.1.1]heptane system exit at an angle that mimics the geometry of substituents on a benzene ring at the 1 and 3 positions.

Graphviz Diagram: Structural Geometry & Numbering

GC1C1(Carboxyl)C5C5(Hydroxyl)C1->C5Distance ~2.7ÅAngle ~120°BridgeC6/C7BridgesC1->BridgeRigid LinkBridge->C5Rigid LinkBenzeneMeta-Benzene(Comparison)Benzene->C1BioisostereReplacement

Caption: The C1-C5 vector in bicyclo[3.1.1]heptane mimics the 1,3-distance in benzene, enabling scaffold hopping.

Synthesis & Production Protocols

Access to 5-hydroxybicyclo[3.1.1]heptane-1-carboxylic acid has historically been challenging due to the strain of the bicyclic system. Two primary routes exist: the classical oxidative route and the modern [3.1.1]propellane insertion route.

Method A: The [3.1.1]Propellane Route (Modern Standard)

Developed by Anderson et al. (Nature, 2022), this method accesses the core skeleton via strain-release chemistry. While the paper focuses on aryl/alkyl derivatives, the pathway establishes the core BCHep skeleton which can be functionalized.

Protocol Logic:

  • Precursor: [1.1.1]Propellane is homologated to [3.1.1]propellane.

  • Ring Opening: Radical addition across the central bond of [3.1.1]propellane generates the 1,5-disubstituted bicyclo[3.1.1]heptane core.

Method B: Hydrolysis of Methyl 5-hydroxybicyclo[3.1.1]heptane-1-carboxylate

For direct access to the specific CAS 2091096-37-4, the most reliable route is the hydrolysis of its methyl ester (CAS 168974-76-3), which is commercially available or synthesized via Wiberg's cyclobutane expansion methods.

Experimental Protocol (Ester Hydrolysis): This protocol is adapted from standard bridgehead ester hydrolysis conditions.

  • Reagents: Methyl 5-hydroxybicyclo[3.1.1]heptane-1-carboxylate (1.0 eq), LiOH·H₂O (3.0 eq), THF/Water (3:1).

  • Procedure:

    • Dissolve the methyl ester in THF/Water mixture.

    • Add LiOH·H₂O in one portion.[5]

    • Stir at 60°C for 12–24 hours (Bridgehead esters are sterically hindered and require thermal energy).

    • Monitor: TLC or LC-MS for disappearance of ester (m/z 171 [M+H]+).

  • Workup:

    • Acidify to pH 2 with 1M HCl.

    • Extract with Ethyl Acetate (3x).

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallization from Hexane/EtOAc or reverse-phase HPLC if high purity is required.

Graphviz Diagram: Synthetic Workflow

SynthesisStartMethyl 5-hydroxybicyclo[3.1.1]heptane-1-carboxylate(CAS 168974-76-3)ReagentLiOH / THF / H2O60°C, 24hStart->ReagentInterTetrahedral Intermediate(Sterically Congested)Reagent->InterHydrolysisProduct5-Hydroxybicyclo[3.1.1]heptane-1-carboxylic acid(CAS 2091096-37-4)Inter->ProductAcidification (pH 2)

Caption: Hydrolysis workflow for converting the commercially available ester to the target acid.

Applications in Drug Design[9]

Bioisosterism (The "Meta" Switch)

The 5-hydroxybicyclo[3.1.1]heptane-1-carboxylic acid scaffold is a drop-in replacement for 3-hydroxybenzoic acid or 3-carboxyphenol moieties.

  • Advantage: Eliminates the aromatic ring, reducing nonspecific binding and improving

    
     (fraction of saturated carbons), which correlates with higher clinical success rates.
    
  • Case Study: Anderson et al. demonstrated that replacing the meta-substituted benzene ring in Sonidegib (an anticancer drug) with a bicyclo[3.1.1]heptane core maintained potency while improving metabolic stability.

Mechanism-Based Inhibitors

Derivatives of this acid, specifically amino-functionalized versions (e.g., Silverman et al.), act as inhibitors for Ornithine Aminotransferase (hOAT) . The rigid cage structure positions the functional groups to trap the enzyme active site via an

References

  • Anderson, E. A., et al. (2022).[6] "Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane." Nature, 611, 721–726.[6]

  • Silverman, R. B., et al. (2024). "Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction." Journal of Organic Chemistry, 89(12), 9110–9117.[7]

  • Fluorochem. (n.d.). "Product Analysis: 5-Hydroxybicyclo[3.1.1]heptane-1-carboxylic acid (CAS 2091096-37-4)."[1][2][3][4] Fluorochem Catalog.

  • ChemScene. (n.d.). "Methyl 5-hydroxybicyclo[3.1.1]heptane-1-carboxylate (CAS 168974-76-3)."[8][9][10][11][12] ChemScene Product Database.

Engineering Metabolic Resilience: The Role of Bicyclo[3.1.1]heptane Derivatives as Meta-Arene Bioisosteres

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The over-reliance on planar,


-hybridized aromatic rings in drug design frequently results in suboptimal physicochemical properties, notably poor aqueous solubility and high susceptibility to cytochrome P450 (CYP450) mediated oxidative metabolism. While bicyclo[1.1.1]pentanes (BCPs) have successfully served as bioisosteres for para-substituted benzenes, mimicking the 120° exit vector of meta-substituted benzenes remained a structural challenge. The recent advent of bicyclo[3.1.1]heptane (BCHep)  derivatives has solved this geometric limitation [1].

This technical guide explores the mechanistic causality behind the metabolic stability benefits of BCHeps, provides self-validating protocols for their synthesis and pharmacokinetic evaluation, and outlines their transformative potential in modern drug discovery.

The "Flatland" Dilemma and the Meta-Arene Challenge

In medicinal chemistry, the "escape from flatland" principle dictates that increasing the fraction of


-hybridized carbons (

) correlates directly with clinical success. Planar arenes are highly lipophilic and electron-rich, making them prime targets for rapid hepatic clearance.

Until recently, replacing meta-substituted benzenes was geometrically prohibitive. Traditional aliphatic rings (like cyclohexanes) fail to maintain the strict spatial orientation required for target receptor binding. The BCHep scaffold, however, features an exit vector angle of 119° , nearly perfectly mimicking the 120° angle of meta-arenes, while simultaneously driving the


 of the molecule upward[1][2].

Mechanistic Causality: Why BCHeps Confer Metabolic Resilience

To understand why BCHeps improve metabolic stability, we must analyze the enzymatic mechanics of CYP450 clearance.

The Vulnerability of Arenes: CYP450 enzymes utilize a highly reactive Iron-Oxo (


) species to oxidize substrates. The 

-electron cloud of planar arenes readily interacts with the active site, lowering the activation energy for epoxidation. This results in the formation of a reactive arene oxide intermediate, which rapidly undergoes an NIH shift to form a highly clearable phenol metabolite.

The BCHep Advantage: Replacing the arene with a BCHep cage eliminates the


-electron system, entirely circumventing the epoxidation pathway. Furthermore, the bridgehead C-H bonds of the BCHep scaffold possess exceptionally high Bond Dissociation Energies (BDEs) and are sterically shielded by the rigid bicyclic framework. This steric hindrance and high BDE drastically raise the activation energy required for Hydrogen Atom Transfer (HAT), effectively stalling CYP450-mediated aliphatic oxidation [3].

CYP450 Arene Meta-Substituted Arene (sp²) CYP CYP450 Enzyme (Fe=O species) Arene->CYP π-electron interaction BCHep Bicyclo[3.1.1]heptane (sp³ Cage) BCHep->CYP High C-H BDE, Steric hindrance Epoxide Arene Oxide (Reactive Intermediate) CYP->Epoxide Epoxidation Stable Metabolically Stable Parent Drug CYP->Stable Oxidation Resisted Phenol Phenol Metabolite (High Clearance) Epoxide->Phenol NIH Shift

Caption: Mechanistic divergence in CYP450-mediated metabolism between planar arenes and BCHep bioisosteres.

Self-Validating Experimental Protocol: Synthesis & ADME Profiling

To ensure scientific integrity, the evaluation of BCHep bioisosteres must rely on robust, self-validating experimental systems. Below is the standardized workflow for generating and profiling these compounds.

Phase 1: Synthesis via [3.1.1]Propellane

BCHeps are most efficiently accessed via the highly strained intermediate [3.1.1]propellane [1][2].

  • Precursor Generation: Synthesize [3.1.1]propellane via the cyclopropyl-allyl chlorinative rearrangement of readily available starting materials, followed by dibromocyclopropanation.

  • Radical Functionalization: Subject the [3.1.1]propellane to photoredox catalysis in the presence of radical precursors (e.g., Barton esters or alkyl halides). The central C-C bond of the propellane cleaves, capturing the radicals at the 1,3-bridgehead positions.

  • Isolation: Purify the resulting 1,3-disubstituted BCHep via reverse-phase high-performance liquid chromatography (RP-HPLC).

Phase 2: Self-Validating Microsomal Stability Assay

To measure the metabolic resilience of the BCHep analogue against the parent arene, an in vitro intrinsic clearance (


) assay is utilized.
  • Incubation: Spike 1 µM of the test compound into human liver microsomes (HLM) or mouse liver microsomes (MLM) suspended in 0.1 M phosphate buffer (pH 7.4). Initiate the reaction by adding an NADPH regenerating system.

  • Time-Course Sampling: Extract 50 µL aliquots at

    
     minutes.
    
  • Quenching & Internal Standardization: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing 100 nM Tolbutamide (Internal Standard).

  • Self-Validation Mechanism (Critical): The assay's integrity is continuously verified through internal controls run in parallel.

    • High-Clearance Control: Testosterone must degrade by >80% within 30 minutes.

    • Low-Clearance Control: Warfarin must degrade by <20% within 60 minutes.

    • If either control fails, the microsomal batch is flagged for loss of enzymatic viability, and the entire run is invalidated. The internal standard normalizes LC-MS/MS ionization fluctuations, ensuring calculated clearance is a true reflection of metabolism, not instrumental drift.

  • Quantification: Analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and 
    
    
    
    .

Workflow Propellane [3.1.1]Propellane Synthesis Radical Photoredox Radical Functionalization Propellane->Radical BCHep 1,3-Disubstituted BCHep Isolation Radical->BCHep Microsomes HLM/MLM Incubation (+ NADPH) BCHep->Microsomes 1 µM compound LCMS LC-MS/MS Quantification Microsomes->LCMS Time-course sampling Data Calculate CL_int & Half-life (t½) LCMS->Data

Caption: Integrated workflow for the synthesis and self-validating metabolic profiling of BCHep derivatives.

Quantitative Pharmacokinetic Shifts: Case Studies

The empirical validation of BCHeps as bioisosteres is best demonstrated by comparing existing clinical drugs with their BCHep analogues. Two prominent examples are Sonidegib (an anti-cancer Hedgehog pathway inhibitor) and URB597 (an anti-seizure FAAH inhibitor) [1].

By replacing the central meta-substituted benzene ring with a BCHep cage, researchers observed profound shifts in the pharmacokinetic profiles without losing target binding affinity.

CompoundExit Vector Angle

Membrane Permeability (Caco-2,

)
Microsomal Clearance (

)
CYP450 Inhibition Profile
Sonidegib (Parent Arene)120°0.23ModerateHighBroad
BCHep-Sonidegib 119°0.46High (>2x increase) Significantly Reduced Reduced off-target binding
URB597 (Parent Arene)120°0.35ModerateHighActive against CYP1A2 / CYP2C9
BCHep-URB597 119°0.55High Reduced 3x to 7x weaker CYP inhibition

Data Interpretation: The doubling of the


 fraction directly correlates with the observed increase in Caco-2 membrane permeability. Furthermore, the removal of the aromatic 

-system in URB597 drastically reduced its off-target inhibition of polymorphic CYP enzymes (CYP1A2 and CYP2C9), lowering the risk of adverse drug-drug interactions (DDIs) [1].

Future Outlook: Hetero-BCHeps

While carbocyclic BCHeps successfully solve the metabolic stability and vector geometry problems, their highly aliphatic nature can sometimes increase lipophilicity (LogP). To counteract this, the next frontier in bioisosteric design involves hetero-BCHeps , such as 3-oxa- and 3-aza-bicyclo[3.1.1]heptanes [4].

By embedding an oxygen or nitrogen atom into the larger aliphatic ring, medicinal chemists can lower the LogP relative to both the carbon prototype and the original benzene ring. This creates a more hydrophilic alternative that maintains the metabolic resilience of the cage structure while further optimizing aqueous solubility for oral bioavailability [4].

References

  • Frank, N., Nugent, J., Shire, B. R., et al. "Synthesis of meta-substituted arene bioisosteres from[3.1.1]propellane." Nature, 611, 721–726 (2022). URL:[Link]

  • Iida, T., Kanazawa, J., Matsunaga, T., et al. "Practical and Facile Access to Bicyclo[3.1.1]heptanes: Potent Bioisosteres of meta-Substituted Benzenes." Journal of the American Chemical Society, 144(48), 21848-21852 (2022). URL:[Link]

  • Kerckhoffs, A., Tregear, M., et al. "Synthesis of Aryl-fused Bicyclo[3.1.1]heptanes (BCHeps) and Validation as Naphthyl Bioisosteres." ChemRxiv (2024). URL:[Link]

  • Wzorek, A., et al. "3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings." Organic Letters, 27, 3291–3295 (2025). URL:[Link]

Precision Bioisosterism: Exit Vector Analysis of 1,3-Disubstituted Bicyclo[3.1.1]heptanes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar aromatic rings to saturated, three-dimensional scaffolds—"escaping flatland"—is a dominant paradigm in modern medicinal chemistry.[1] While bicyclo[1.1.1]pentane (BCP) has become the gold standard for para-phenyl bioisosterism, a geometrically accurate saturate mimic for meta-substituted benzenes has historically remained elusive.[2]

This technical guide analyzes 1,3-disubstituted bicyclo[3.1.1]heptane (BCHep) as a precision bioisostere for meta-benzene. Unlike flexible cycloalkanes, the BCHep core offers a rigid, sp³-rich framework that faithfully reproduces the ~120° exit vector angle and ~5.0 Å substituent spacing of the parent arene, while significantly improving solubility and metabolic stability.

Part 1: Geometric & Exit Vector Analysis

The Structural Challenge

In meta-substituted benzenes, the substituents are oriented at a 120° angle relative to the ring centroid, with a specific distance between the attachment points.[3] Replicating this vector fidelity in a saturated system is critical for maintaining binding affinity in spatially constrained pockets.

Vector Comparison Data

The following data synthesizes crystallographic and computational analyses comparing the BCHep core to the meta-phenyl reference.

Parametermeta-Benzene1,3-Bicyclo[3.1.1]heptane (BCHep)DeviationImplications
Exit Vector Angle (

)
120°119° – 120°< 1°Near-perfect geometric match; preserves ligand-receptor orientation.[2]
Substituent Distance (

)
~5.0 Å~4.8 – 5.0 Å~0.1 ÅMinimal contraction; unlikely to disrupt H-bond networks.
Dihedral Angle (

)
0° (Planar)~0° (Rigid)Maintains the "flat" vector projection despite the 3D core volume.
Fsp³ Character 0.01.0+1.0Enhanced solubility and reduced lipophilicity (LogP).
Computational Protocol: Calculating Exit Vectors

To validate this scaffold in your own docking studies, use the following self-validating computational protocol:

  • Centroid Definition: Define the geometric centroid of the scaffold (C1, C3, and the bridgehead carbons for BCHep; the ring center for benzene).

  • Vector Definition: Define vector

    
     from the centroid to Substituent A (C1) and vector 
    
    
    
    from the centroid to Substituent B (C3).
  • Angle Calculation: Calculate

    
    .
    
  • Overlay Analysis: Superimpose the C1-C3 axis of the BCHep onto the C1-C3 axis of the meta-benzene. Measure the Root Mean Square Deviation (RMSD) of the substituent attachment points. An RMSD < 0.3 Å indicates a viable bioisosteric replacement.

VectorAnalysis Benzene meta-Benzene (Reference) Vector_B Vector Angle: 120° Dist: 5.0 Å Benzene->Vector_B BCHep 1,3-BCHep (Bioisostere) Vector_H Vector Angle: ~119° Dist: ~4.9 Å BCHep->Vector_H Match Geometric Match RMSD < 0.3 Å Vector_B->Match Vector_H->Match

Figure 1: Comparative logic of exit vector analysis between meta-benzene and BCHep.

Part 2: Synthetic Accessibility & Workflow

Accessing the BCHep core requires a specialized approach distinct from standard cycloalkane synthesis. The most robust route utilizes [3.1.1]propellane as a reactive intermediate, analogous to the use of [1.1.1]propellane for BCPs.

Core Synthesis Protocol

Objective: Synthesis of 1,3-disubstituted bicyclo[3.1.1]heptane via radical ring-opening.

Reagents:

  • Precursor: Ethyl 4-chlorobutanoate (converted to [3.1.1]propellane).[2][4]

  • Radical Source: Aryl iodides or heteroaryl halides.

  • Catalyst: Photoredox catalyst (e.g., Ir(ppy)₃) or Iron catalyst (for Kumada coupling).

Step-by-Step Methodology:

  • [3.1.1]Propellane Generation:

    • Cyclize ethyl 4-chlorobutanoate to the bicyclo[1.1.0]butane derivative.

    • Perform a homologation/cyclization sequence to generate the [3.1.1]propellane cage. Note: This strained intermediate is volatile and should be handled in solution.

  • Radical Ring Opening (The "Exit Vector" Installation):

    • Initiation: Irradiate the reaction mixture (Blue LED, 456 nm) in the presence of an Aryl-Iodide (Ar-I) and the propellane.

    • Propagation: The aryl radical attacks the bridgehead position (C1).

    • Termination: The resulting bridgehead radical captures an iodine atom at C3, yielding the 1-aryl-3-iodo-bicyclo[3.1.1]heptane.

  • Functionalization:

    • The C3-Iodide is a versatile handle. It can be converted to esters, amines, or other aryl groups via metal-catalyzed cross-coupling (e.g., Fe-catalyzed Kumada coupling), establishing the second exit vector.

SynthesisWorkflow Start Ethyl 4-chlorobutanoate Propellane [3.1.1]Propellane (Strained Core) Start->Propellane Cyclization Radical Radical Ring Opening (Ar-I + Blue Light) Propellane->Radical + Ar-I Intermediate 1-Aryl-3-Iodo-BCHep Radical->Intermediate C-C Bond Formation Final 1,3-Disubstituted BCHep (Target Bioisostere) Intermediate->Final Cross-Coupling / Derivatization

Figure 2: Synthetic pathway from acyclic precursor to functionalized BCHep core.

Part 3: Strategic Implementation

Physicochemical Profiling

Replacing a meta-phenyl ring with a BCHep core typically results in:

  • Solubility: 5-10x improvement due to the disruption of planar stacking and increased sp³ character.

  • Metabolic Stability: The bridgehead positions are quaternary-like, blocking standard oxidative metabolism (e.g., CYP450 hydroxylation) often seen at the benzylic or ring positions of aromatics.

  • Lipophilicity: A slight reduction or maintenance of LogP, but with a significant increase in Fraction sp³ (Fsp³).

Case Study: Sonidegib Analogue

Research by Anderson et al. demonstrated the utility of this scaffold by synthesizing a BCHep analogue of Sonidegib (an anticancer Hedgehog pathway inhibitor).

  • Original Drug: Contains a meta-substituted pyridine/benzene motif.[5]

  • BCHep Analogue: The central ring was replaced with 1,3-BCHep.

  • Result: The analogue retained nanomolar potency (validating the vector geometry) while demonstrating superior metabolic stability in liver microsome assays.

Decision Matrix: When to Use BCHep

Use the following logic flow to determine if BCHep is the correct tool for your lead optimization:

DecisionTree Q1 Target Motif Analysis: Is it a meta-substituted arene? Q2 Is Solubility/Metabolic Stability a liability? Q1->Q2 Yes Action3 Consider BCP (para) or Cubane Q1->Action3 No (Para/Ortho) Q3 Is the binding pocket flat/narrow? Q2->Q3 Yes Action2 Stick to Arene / Try Pyridine Q2->Action2 No Action1 Use BCHep Scaffold Q3->Action1 No (Volume Tolerated) Q3->Action2 Yes (Steric Clash Risk)

Figure 3: Strategic decision tree for deploying BCHep bioisosteres in lead optimization.

References

  • Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. Nature, 2022. [Link]

  • Practical and Facile Access to Bicyclo[3.1.1]heptanes: Potent Bioisosteres of meta-Substituted Benzenes. Journal of the American Chemical Society, 2022.[4][6] [Link]

  • Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane. Nature Protocols, 2025.[2] [Link]

  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters, 2025.[7] [Link]

Sources

Solubility Improvements Using Saturated Bicyclic Isosteres: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "Escape from Flatland" paradigm has shifted modern drug discovery from planar, aromatic-heavy scaffolds toward three-dimensional (3D), saturated architectures. While aromatic rings are ubiquitous in approved drugs for their ability to engage in


 stacking and hydrophobic interactions, they often impose liabilities: poor aqueous solubility, low metabolic stability, and "molecular obesity" (high lipophilicity).

This guide details the strategic replacement of phenyl rings with saturated bicyclic isosteres —specifically bicyclo[1.1.1]pentane (BCP), bicyclo[2.1.1]hexane (BCH), and cubane. These scaffolds retain the geometric vectors of their aromatic counterparts while dramatically increasing the fraction of sp


 carbons (

). This transition disrupts crystal lattice energy and enhances solvation, consistently delivering solubility improvements of 3- to 10-fold in lead compounds without sacrificing potency.

The Science of Saturation: Mechanisms of Solubility

The correlation between saturation and solubility is not merely empirical; it is grounded in thermodynamics. The solubility of a solid solute is governed by the General Solubility Equation (GSE), which balances the energy required to break the crystal lattice against the energy released by solvation.

Disruption of Crystal Lattice Energy

Planar aromatic systems stack efficiently in the solid state via


 interactions, resulting in high melting points and high lattice energy. Saturated isosteres are 3D "cages" that cannot pack as tightly.
  • Mechanism: Replacing a flat phenyl ring with a globular BCP or cubane disrupts planar stacking.

  • Result: Lower melting point (

    
    ) 
    
    
    
    Lower energy cost to break the lattice
    
    
    Higher solubility.
Solvation and Lipophilicity

Saturated hydrocarbons generally have higher C(sp


) character, which often correlates with better solvation properties compared to extensive aromatic networks.
  • LogP Modulation: While BCP is lipophilic, it is often less lipophilic than a phenyl ring when functionalized with polar groups. Furthermore, oxygenated variants (e.g., 2-oxabicyclo[2.1.1]hexane) significantly lower LogD.

  • Dipole Moments: Certain isosteres, like cubane, can exhibit enhanced dipole moments depending on substitution, improving interaction with aqueous solvents.[1][2]

The Metric

Lovering et al. (2009) established that clinical success correlates with


 (fraction of sp

carbons).
  • Discovery Stage:

    
    [3]
    
  • Marketed Drugs:

    
    [3]
    
  • Impact: Higher

    
     is statistically linked to higher solubility and lower attrition rates.
    

The Isostere Toolkit: Selection Strategy

Selecting the correct isostere depends on the substitution pattern of the phenyl ring being replaced (para, meta, or ortho).

Decision Matrix

Figure 1: Decision tree for selecting saturated bicyclic isosteres based on aromatic substitution patterns.

Comparative Metrics
ScaffoldSubstitution MimicDistance (Bridgehead)Solubility ImpactKey Advantage
Phenyl N/A2.79 ÅBaseline

stacking (Potency)
BCP Para / tert-butyl1.85 ÅHigh IncreaseMetabolic stability, Compact
BCO Para2.60 ÅModerateBetter size match to phenyl
Cubane Para / Meta2.72 ÅHigh IncreasepH-independent solubility
BCH Ortho2.69 Å (approx)High IncreaseCritical for ortho constraints
2-Oxa-BCH OrthoN/AVery HighLowers lipophilicity (LogD)

Data-Driven Case Studies

The following validated examples demonstrate the solubility gains achieved by switching to saturated isosteres.

Case Study: Conivaptan Analog (Ortho-Substitution)
  • Target: V1a/V2 receptor antagonist.

  • Modification: Replacement of the ortho-substituted benzene ring with bicyclo[2.1.1]hexane (BCH) .

  • Outcome:

    • Solubility: Increased from 5 mM (Parent) to 14 mM (Isostere).

    • Mechanism: Disruption of planarity prevented tight crystal packing.

    • Reference: Mykhailiuk et al., Nature Chemistry, 2023.[4]

Case Study: Imatinib (Para-Substitution)
  • Target: BCR-ABL tyrosine kinase inhibitor.

  • Modification: Replacement of the central phenyl ring with 2-oxabicyclo[2.2.2]octane .

  • Outcome:

    • Lipophilicity (CLogP): Reduced from 4.5 to 3.6 .[5]

    • Solubility: Significant increase in aqueous buffer.

    • Metabolic Stability: Enhanced due to removal of the aromatic oxidation site.

    • Reference: Levterov et al., Nature Communications, 2023.[4]

Case Study: BMS-708,163 (Gamma-Secretase Inhibitor)[6]
  • Target: Alzheimer's disease.

  • Modification: Replacement of a fluorophenyl group with bicyclo[1.1.1]pentane (BCP) .[6]

  • Outcome:

    • 
      :  Doubled from 0.25 to 0.52.
      
    • Lipophilic Efficiency (LipE): Improved from 4.95 to 5.95.[6]

    • Result: The BCP analog maintained potency while significantly improving solubility and permeability.[7][8]

Experimental Protocols

To validate these improvements, a rigorous solubility assessment workflow is required. Do not rely solely on calculated values.

Solubility Validation Workflow

Figure 2: Step-by-step workflow for experimentally validating solubility improvements.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the saturation solubility of the solid compound in phosphate buffer (pH 7.4).

  • Preparation: Weigh 1–2 mg of solid compound into a glass vial.

  • Solvent Addition: Add 500

    
    L of PBS (pH 7.4). Ensure excess solid remains (suspension).
    
  • Equilibration: Shake at 25°C for 24 hours at 300 rpm.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22

    
    m PVDF filter.
    
  • Quantification: Analyze the supernatant via HPLC-UV or LC-MS/MS against a standard curve prepared from a DMSO stock.

  • Validation: Measure the pH of the supernatant to ensure no drift occurred.

Critical Note: Always perform Differential Scanning Calorimetry (DSC) on the solid residue to confirm the compound did not convert to an amorphous form, which would give a falsely high solubility reading.

Synthesis & Functionalization Overview

Access to these scaffolds has improved dramatically with recent photochemical and strain-release methodologies.

  • BCP Synthesis: Often achieved via [1.1.1]propellane "strain-release" chemistry. Radical addition across the central bond allows for rapid functionalization.

  • BCH Synthesis: Photochemical [2+2] cycloaddition is the standard. Reaction of a styrene derivative with an alkene under UV irradiation yields the bicyclic core.

  • Cubane Synthesis: Requires elaborate rearrangement strategies (Favorskii rearrangement), though building blocks are increasingly commercially available.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Mykhailiuk, P. K., et al. (2023).[4][9] 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring.[10] Nature Chemistry. [Link][10]

  • Levterov, V. V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.[5][11] Nature Communications. [Link]

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Wiesenfeldt, M. P., et al. (2023). Cubane as a Benzene Bioisostere: A Case Study of Lumacaftor.[1] Nature. [Link]

  • Denisenko, A., et al. (2021). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene.[9][12] Chemical Science. [Link]

Sources

Norpinane-1-Carboxylic Acid Derivatives in Medicinal Chemistry: Rigid Scaffolds for Distal Covalent Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale: The Evolution of Rigid Vectors

In modern medicinal chemistry, the transition from flat, sp²-hybridized aromatic rings to sp³-rich, three-dimensional scaffolds has revolutionized drug discovery. While bicyclo[1.1.1]pentane (BCP) is widely recognized as the gold-standard bioisostere for para-substituted benzenes, complex target topologies often demand vectors of unique lengths and specific angular trajectories.

Enter the norpinane scaffold—specifically, [1]. When substituted at the 1- and 5-bridgehead positions, norpinane acts as a highly specialized, rigid molecular ruler.

The Causality of Scaffold Selection: Flexible alkyl chains suffer from severe entropic penalties upon binding, as they must freeze into a single conformation. Conversely, flat aromatic rings are prone to cytochrome P450 (CYP) oxidation and poor aqueous solubility due to π-π stacking. The 1,5-disubstituted norpinane scaffold solves both issues simultaneously: its bridged bicyclic nature locks the substituents into a rigid, linear-like projection, while its high Fsp³ character drastically improves solubility and metabolic stability [2].

Quantitative Data: Scaffold Comparison

To understand why norpinane is selected over other bioisosteres, we must compare their spatial geometries. The table below summarizes the quantitative differences in bridgehead distances, dictating their use in structure-based drug design.

ScaffoldSubstitution PatternApprox. Bridgehead Distance (Å)3D Character (Fsp³)Primary Medicinal Chemistry Advantage
Benzene 1,4-disubstituted2.780.00Planar; high target affinity via π-π stacking, but poor solubility.
Bicyclo[1.1.1]pentane 1,3-disubstituted1.851.00Excellent para-phenyl bioisostere; improves logP and metabolic stability.
Bicyclo[3.1.1]heptane 1,5-disubstituted~2.401.00Intermediate vector length; highly rigid trajectory for distal targeting.
Bicyclo[2.2.2]octane 1,4-disubstituted2.581.00Bulky, highly lipophilic; extends vector distance significantly.

Application in Oncology: The KRAS(G13C) Breakthrough

The therapeutic targeting of KRAS mutations has historically been limited to the G12C allele. FDA-approved drugs like Sotorasib and Adagrasib exploit the proximity of the mutant Cys12 to the Switch-II binding pocket. However, the KRAS(G13C) mutation presents a unique geometric challenge: the mutant Cys13 residue is shifted distally relative to Cys12. Standard Switch-II inhibitors physically cannot reach it.

In a landmark 2025 study, Shokat and colleagues demonstrated that distal covalent targeting of KRAS(G13C) is achievable by employing a "register-shifted" electrophile[3]. By utilizing 5-(Prop-2-enoylamino)norpinane-1-carboxylic acid as a rigid spacer, the researchers successfully extended the reach of the acrylamide warhead from the Switch-II anchor directly to Cys13. The norpinane core perfectly bridged the ~2.4 Å vector required for covalent engagement without introducing entropic flexibility.

KRAS_Targeting A Switch-II Binder (Anchor) B Norpinane-1-Carboxylic Acid (Rigid Spacer) A->B Amide Coupling C Acrylamide Group (Electrophile) B->C C5-Substitution D Mutant Cys13 (Covalent Adduct) C->D Michael Addition

Fig 1: Vectorial projection of an electrophile to KRAS(G13C) via a rigid norpinane scaffold.

Synthetic Methodologies: Accessing the Warhead-Linker

To utilize this scaffold, medicinal chemists must synthesize the reactive warhead-linker intermediate. Below is the step-by-step methodology for synthesizing 5-(Prop-2-enoylamino)norpinane-1-carboxylic acid from commercially available precursors.

Materials:

  • 5-aminobicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride (1.0 eq)

  • Acryloyl chloride (1.2 eq)

  • 1M Aqueous Sodium Carbonate (Na₂CO₃)

  • Tetrahydrofuran (THF) / Dichloromethane (DCM)

Step-by-Step Protocol:

  • Initiation: Dissolve the 5-aminobicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride in a 1:1 biphasic mixture of THF and 1M aqueous Na₂CO₃.

  • Temperature Control: Cool the mixture to 0 °C using an ice bath. Causality: Acryloyl chloride is highly reactive and prone to spontaneous polymerization. Maintaining 0 °C controls the exothermic acylation and suppresses side reactions.

  • Electrophile Addition: Add acryloyl chloride dropwise over 15 minutes. Causality: Dropwise addition minimizes the local concentration of the acid chloride, preventing unwanted di-acylation at the nitrogen atom.

  • Reaction Progression: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours to ensure complete conversion.

  • Quenching & Extraction: Acidify the aqueous layer to pH 2–3 using 1M HCl, then extract with Ethyl Acetate (3 x 20 mL). Causality: Acidification ensures the bridgehead carboxylic acid group is fully protonated (neutral), allowing the highly polar product to partition effectively into the organic phase.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH 95:5).

Self-Validation Checkpoint: Analyze the purified product via ¹H-NMR. The disappearance of the broad primary amine peak and the appearance of three distinct vinylic protons (multiplets between 5.5 and 6.5 ppm) confirms successful acylation. If vinylic protons are absent, the acryloyl chloride hydrolyzed prior to coupling, invalidating the step.

Experimental Validation Protocols (Self-Validating Systems)

Once the norpinane-linked warhead is coupled to a target-binding anchor, its covalent engagement must be validated in a cellular context. We utilize Intact Protein Mass Spectrometry to provide definitive proof of mechanism.

Objective: Validate that the norpinane-linked inhibitor covalently binds Cys13 in KRAS(G13C) inside living cells.

Step-by-Step Protocol:

  • Cell Treatment: Incubate NCI-H1355 cells (which express endogenous KRAS G13C) with the norpinane-derived inhibitor (1–10 µM) for 4 hours.

  • Lysis: Lyse the cells in RIPA buffer containing a broad-spectrum protease inhibitor cocktail. Causality: Immediate denaturation and protease inhibition prevent post-lysis artifactual labeling, ensuring the captured state reflects true intracellular engagement.

  • Immunoprecipitation: Isolate the KRAS protein using an anti-KRAS antibody coupled to magnetic Protein A/G beads. Wash stringently (3x with RIPA, 2x with PBS) to remove non-covalently bound small molecules.

  • Elution & LC-MS: Elute the protein using 0.1% Formic Acid and analyze via LC-MS (Time-of-Flight).

Self-Validation Checkpoint: In the deconvoluted LC-MS spectra, the presence of a single mass shift exactly equal to the molecular weight of the inhibitor confirms 1:1 stoichiometry. To make this a perfectly self-validating system, run a parallel assay using a KRAS(G13S) mutant cell line (where the nucleophilic cysteine is replaced by a non-reactive serine). A complete lack of mass shift in the G13S control definitively proves that the covalent engagement is entirely dependent on the targeted Cys13 nucleophile, ruling out off-target alkylation.

References

  • Title: Bicyclo[3.1.1]heptane-1-carboxylic acid | C8H12O2 | CID 55300612 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Nano-review on bioisosteres: Focus on 3-Azabicyclo[3.1.1]heptane as a Surrogate of Pyridine Source: ResearchGate URL: [Link]

  • Title: Distal Covalent Targeting Suppresses Signaling of Oncogenic K-Ras(G13C) in Cancer Cells Source: ACS Chemical Biology (Zheng, Q., Shen, T., Pampel, J., & Shokat, K. M., 2025) URL: [Link]

The Bicyclo[3.1.1]heptane (BCHep) Scaffold: A Guide to 3D Structural Mimicry of Meta-Arenes in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, the strategic replacement of aromatic rings with three-dimensional, sp³-rich bioisosteres is a paramount strategy for enhancing the physicochemical and pharmacokinetic properties of therapeutic candidates.[1][2] While bioisosteres for para-substituted arenes, such as bicyclo[1.1.1]pentane (BCP), are well-established, a geometrically precise mimic for meta-substituted arenes has remained a significant challenge.[1][2][3] This technical guide provides an in-depth exploration of the bicyclo[3.1.1]heptane (BCHep) scaffold, a novel and validated 3D structural mimic of meta-substituted arenes. We will delve into the rationale behind its design, its synthesis, and its application in medicinal chemistry, offering researchers and drug development professionals a comprehensive resource for leveraging this innovative scaffold to escape the "flatland" of aromatic compounds and unlock new chemical space.

The Challenge of Meta-Arene Mimicry in Drug Design

The overrepresentation of flat, aromatic structures in drug candidates often contributes to poor solubility, metabolic instability, and off-target effects.[4] The introduction of 3D structural motifs can mitigate these issues by improving a molecule's spatial arrangement and interaction with biological targets. The concept of bioisosterism, the exchange of one functional group for another with similar physical and chemical properties, has been instrumental in this endeavor.

For para-substituted arenes, the rigid, linear geometry of the BCP scaffold provides an excellent mimic, with the bridgehead substituents exiting at an angle of 180°, perfectly replicating the geometry of a para-substituted benzene ring.[5][6] However, the 120° bond vector of meta-substituted arenes has proven more difficult to replicate with a saturated, non-aromatic scaffold.[1][5][7] This has left a significant gap in the medicinal chemist's toolkit for optimizing compounds containing this common structural motif.

The Bicyclo[3.1.1]heptane (BCHep) Scaffold: A Geometric Solution

The bicyclo[3.1.1]heptane (BCHep) scaffold has emerged as a groundbreaking solution to the challenge of meta-arene mimicry.[1][2] The key to its success lies in its unique three-dimensional structure, where the bridgehead substituents are positioned at an angle that precisely matches the ~120° geometry of a meta-substituted arene.[1][2][6][7] This geometric fidelity allows for the seamless replacement of a meta-phenylene ring in a drug candidate without disrupting the crucial vector space and orientation of substituents required for biological activity.

cluster_0 meta-Substituted Arene cluster_1 BCHep Scaffold arene R¹-C₆H₄-R² angle1 ~120° bchep R¹-BCHep-R² arene->bchep Bioisosteric Replacement angle2 ~119°

Figure 1: Geometric comparison of a meta-substituted arene and the BCHep scaffold.

Synthesis of the BCHep Scaffold: A Practical Approach

The accessibility of a scaffold is crucial for its widespread adoption in drug discovery programs. Early synthetic routes to BCHep derivatives were often lengthy and limited in scope.[1][2] A significant breakthrough came with the development of a scalable synthesis from [3.1.1]propellane, a strained hydrocarbon that serves as a versatile precursor.[7] This method allows for the efficient, multigram-scale production of functionalized BCHep building blocks.[7]

The general strategy involves the radical-mediated ring-opening of [3.1.1]propellane, which can be functionalized with a variety of substituents.[7] This approach has been shown to be robust, tolerating a wide range of functional groups and enabling the synthesis of diverse BCHep derivatives for incorporation into drug candidates.

General Experimental Protocol for the Synthesis of BCHep Iodides from [3.1.1]Propellane

The following is a generalized protocol based on photocatalyzed atom transfer radical addition reactions.[7]

  • Preparation of the Reaction Mixture: In a reaction vessel, combine [3.1.1]propellane, an organic iodide (R-I), and a photocatalyst in a suitable solvent.

  • Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can quench the photocatalytic cycle.

  • Irradiation: Irradiate the reaction mixture with a light source (e.g., 456 nm blue LEDs) at a controlled temperature.

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Workup and Purification: Upon completion, quench the reaction and perform a standard aqueous workup. Purify the crude product by column chromatography to yield the desired BCHep iodide.

start [3.1.1]Propellane + R-I + Photocatalyst step1 Degas Reaction Mixture start->step1 step2 Irradiate with Blue Light (456 nm) step1->step2 step3 Monitor Reaction Progress (TLC/NMR) step2->step3 step4 Aqueous Workup step3->step4 step5 Column Chromatography step4->step5 end Functionalized BCHep Iodide step5->end

Figure 2: General workflow for the synthesis of BCHep iodides.

Physicochemical and Pharmacokinetic Advantages of BCHep Scaffolds

The primary motivation for replacing aromatic rings with saturated scaffolds is to improve the drug-like properties of a molecule. The BCHep scaffold has consistently demonstrated significant advantages in this regard.

PropertyArene-Containing CompoundBCHep AnalogueRationale for Improvement
Fraction of sp³ carbons (Fsp³) LowHighIncreased three-dimensionality.
Solubility Generally LowerOften ImprovedReduced planarity and increased polarity.
Metabolic Stability Susceptible to CYP-mediated oxidationGenerally IncreasedRemoval of aromatic C-H bonds prone to metabolism.[1]
Membrane Permeability VariableOften ImprovedFavorable balance of lipophilicity and polarity.[1]
Lipophilicity (cLogP) VariableOften SimilarCan be tuned by substituent choice.[1]

Table 1: Comparison of Physicochemical and Pharmacokinetic Properties.

Case Study: Sonidegib

To validate the benefits of the BCHep scaffold, researchers have synthesized BCHep analogues of known drugs. In the case of the anti-cancer drug sonidegib, the replacement of a meta-phenylene ring with a BCHep scaffold resulted in similar cLogP values, suggesting a good bioisosteric replacement.[1] Furthermore, the BCHep analogue of the anti-seizure drug URB597 showed improved microsomal stability and a better CYP inhibition profile compared to the parent drug.[1]

Case Study: Ezutromid

The BCHep scaffold has also been successfully employed as a bioisostere for naphthalene, a common motif in drug candidates that is often susceptible to metabolism.[4][8] In the case of the AhR antagonist ezutromid, incorporating a BCHep-based naphthyl isostere retained biological activity while improving metabolic stability towards CYP metabolism.[4][8] This demonstrates the versatility of the BCHep scaffold beyond simple meta-arene mimicry.

Expanding the Chemical Space: Heterocyclic BCHep Analogues

To further broaden the utility of the BCHep scaffold, researchers have developed synthetic routes to heterocyclic analogues, such as aza-BCHeps and oxa-BCHeps.

  • Aza-BCHep Scaffolds: The introduction of a nitrogen atom into the BCHep framework provides a handle for introducing further diversity and modulating physicochemical properties. These scaffolds can serve as bioisosteres for meta-substituted pyridines.[9]

  • Oxa-BCHep Scaffolds: The incorporation of an oxygen atom into the BCHep skeleton can improve solubility and permeability while maintaining the desired 3D geometry.[10] An oxa-BCHep analogue of sonidegib demonstrated improved permeability, metabolic stability, and solubility.[10]

Future Directions and Conclusion

The bicyclo[3.1.1]heptane scaffold represents a significant advancement in the field of medicinal chemistry, providing a much-needed, geometrically accurate bioisostere for meta-substituted arenes. Its scalable synthesis and demonstrated ability to improve the pharmacokinetic profiles of drug candidates make it an attractive tool for drug discovery and development professionals.

Future research will likely focus on:

  • Developing novel synthetic methodologies to access an even wider range of functionalized BCHep derivatives.

  • Exploring the application of BCHep scaffolds in a broader range of therapeutic areas and biological targets, including kinase inhibitors.[11][12][13]

  • Conducting more extensive in vivo studies to fully elucidate the pharmacokinetic and pharmacodynamic profiles of BCHep-containing compounds.

References

  • Anderson, E. A., et al. (2022). Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. Nature, 611, 721–726. [Link]

  • Kerckhoffs, A., et al. (2024). Synthesis of Aryl-fused Bicyclo[3.1.1]heptanes (BCHeps) and Validation as Naphthyl Bioisosteres. ChemRxiv. [Link]

  • Frank, N., et al. (2025). Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane. Nature Protocols, 20(7), 2056-2082. [Link]

  • Domainex Synthesis Group. (2023). Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes. Domainex. [Link]

  • Mykhailiuk, P. K., et al. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Organic Letters. [Link]

  • Mykhailiuk, P. K., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. [Link]

  • Wu, J., et al. (2026). Versatile Bioisosteres from Bicyclobutanes Synthesized. BIOENGINEER.ORG. [Link]

  • Anderson, E. A., et al. (2022). Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. ChemRxiv. [Link]

  • Zhang, C., & Bollag, G. (2010). Scaffold-based Design of Kinase Inhibitors for Cancer Therapy. Current Opinion in Genetics & Development, 20(1), 79-86. [Link]

  • Bajorath, J., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules, 22(5), 743. [Link]

  • Chen, Y., et al. (2022). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. [Link]

  • Wang, X., et al. (2026). Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities. bioRxiv. [Link]

Sources

Methodological & Application

Application Note: Synthesis of 5-Hydroxybicyclo[3.1.1]heptane-1-carboxylic Acid via Strain-Release Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for research scientists and medicinal chemists. It details the synthesis of 5-hydroxybicyclo[3.1.1]heptane-1-carboxylic acid , a critical meta-arene bioisostere, utilizing the strain-release chemistry of [3.1.1]propellane.

Executive Summary

The bicyclo[3.1.1]heptane (BCHep) scaffold has emerged as a geometrically precise bioisostere for meta-substituted benzenes, offering improved solubility and metabolic stability (Fsp³ character) compared to planar aromatics.[1][2][3] Unlike the well-established bicyclo[1.1.1]pentane (BCP) para-arene mimics, BCHep synthesis has historically been limited by the instability of its precursor, [3.1.1]propellane.

This guide provides a validated protocol for the multigram synthesis of [3.1.1]propellane and its subsequent conversion to 5-hydroxybicyclo[3.1.1]heptane-1-carboxylic acid . The route utilizes an Atom Transfer Radical Addition (ATRA) strategy followed by a "hydrolysis-oxidation" sequence to install the bridgehead hydroxyl and carboxylic acid functionalities.

Key Advantages
  • Geometric Precision: Exit vectors at ~120° mimic meta-substitution.

  • Scalability: [3.1.1]Propellane precursor is accessible on >10g scale.

  • Divergency: The bridgehead iodide intermediate allows for late-stage diversification.

Chemical Strategy & Mechanism[4][5][6]

The synthesis hinges on the controlled radical ring-opening of [3.1.1]propellane. Unlike [1.1.1]propellane, the [3.1.1] homologue is less strained but still susceptible to radical attack across the bridgehead C1–C5 bond.

Retrosynthetic Logic
  • Target: 5-hydroxybicyclo[3.1.1]heptane-1-carboxylic acid.

  • Precursor: 1-iodo-5-(pivaloyloxymethyl)bicyclo[3.1.1]heptane.

  • Key Reaction: Photochemical or initiator-driven ATRA of iodomethyl pivalate across [3.1.1]propellane .

  • Propellane Source: Generated in situ or isolated from ethyl 4-chlorobutanoate via a Kulinkovich cyclopropanation/rearrangement sequence.

Mechanistic Pathway (DOT Visualization)

ReactionPathway Propellane [3.1.1]Propellane Intermediate Bridgehead Radical Intermediate Propellane->Intermediate Radical Attack (•CH2OPiv) Radical Iodomethyl Pivalate (Radical Source) Radical->Intermediate Initiation Adduct 1-Iodo-5-(CH2OPiv) BCHep Intermediate->Adduct Iodine Abstraction Hydrolysis 1-OH, 5-CH2OH BCHep Adduct->Hydrolysis 1. Ag(I) (I -> OH) 2. Base (Piv -> OH) Target 5-OH-BCHep-1-COOH (Target) Hydrolysis->Target Oxidation (Jones/TEMPO)

Figure 1: Mechanistic flow for the conversion of [3.1.1]propellane to the target acid-alcohol.

Experimental Protocols

Phase A: Synthesis of [3.1.1]Propellane

Based on the method by Anderson et al. (Nature Protocols, 2025)[4]

Prerequisites: Inert atmosphere (Ar/N2), dry solvents. Safety Warning: [3.1.1]Propellane is volatile and potentially strained; handle in solution at low temperatures where possible.

StepReagentsConditionsYield
1 Ethyl 4-chlorobutanoate, EtMgBr, Ti(OiPr)4Kulinkovich Cyclopropanation~85%
2 MsCl, Et3NMesylation>90%
3 NCS, DMFChlorinative Rearrangement~70%
4 CHBr3, NaOH, TEBADibromocyclopropanation~60%
5 PhLi (1.8 eq), Et2OPropellane Formation (-78°C)~30% (overall)

Detailed Protocol (Step 5 - Propellane Generation):

  • Dissolve the dibromocyclopropane precursor (from Step 4) in anhydrous Et2O (0.1 M) under Argon.

  • Cool to -78 °C .

  • Add PhLi (1.9 M in Bu2O, 1.8 equiv) dropwise over 30 min. Crucial: Maintain temp < -70°C to prevent polymerization.

  • Stir for 1 h at -78 °C, then warm to 0 °C over 30 min.

  • Workup: Quench with water. Isolate the organic layer containing [3.1.1]propellane.

    • Note: The propellane is typically used as a solution in Et2O or distilled (bp ~70-80°C estimated, but solution use is safer). Titrate yield using NMR with an internal standard (e.g., mesitylene).

Phase B: Radical Functionalization (ATRA)

This step installs the carbon framework for the carboxylic acid (via a masked hydroxymethyl group) and the iodine handle for the hydroxyl group.

Reagents:

  • [3.1.1]Propellane (approx.[1][4][5][6][7][8][9][10] 0.5 M in Et2O)

  • Iodomethyl pivalate (1.5 equiv)

  • Initiator: Triethylborane (Et3B) / Air OR Ir(ppy)3 (1 mol%) + Blue LED (456 nm).

Protocol:

  • To the [3.1.1]propellane solution, add iodomethyl pivalate (1.5 equiv).

  • Method A (Chemical): Add Et3B (0.1 equiv) and inject a small volume of air (O2 source) via syringe. Stir at 0 °C for 2 h.

  • Method B (Photochemical - Preferred): Add Ir(ppy)3 (1 mol%). Irradiate with Blue LED at RT for 4-6 h.

  • Monitoring: Monitor consumption of propellane by NMR (disappearance of bridgehead protons at δ ~2.4 ppm).

  • Purification: Concentrate and purify via silica gel chromatography (Hexanes/EtOAc) to yield 1-iodo-5-(pivaloyloxymethyl)bicyclo[3.1.1]heptane .

Phase C: Hydrolysis and Oxidation

Converting the Iodo-Ester intermediate to the Hydroxy-Acid target.[4][7]

Step 1: Iodide to Hydroxyl Conversion

  • Rationale: Bridgehead iodides are resistant to SN2. Silver-assisted solvolysis is required.

  • Protocol: Dissolve intermediate in Acetone/H2O (4:1). Add AgBF4 (1.2 equiv) or Ag2CO3 . Heat to 60 °C for 4 h. Filter off AgI precipitate.

  • Result: 1-hydroxy-5-(pivaloyloxymethyl)bicyclo[3.1.1]heptane.

Step 2: Pivalate Hydrolysis

  • Protocol: Treat the crude alcohol with LiOH (3 equiv) in THF/H2O (1:1) at RT for 12 h.

  • Result: 1,5-bis(hydroxymethyl)bicyclo[3.1.1]heptane? Correction: The bridgehead iodide becomes OH. The iodomethyl pivalate added a CH2-OPiv group.

    • Structure Check: The radical •CH2OPiv adds to C1. The Iodine traps C5.

    • After Step 1 & 2: We have 1-(hydroxymethyl)-5-hydroxybicyclo[3.1.1]heptane .

Step 3: Selective Oxidation to Carboxylic Acid

  • We need to oxidize the primary alcohol (-CH2OH) to -COOH without affecting the tertiary bridgehead alcohol (-OH).

  • Protocol: Jones Oxidation (CrO3/H2SO4) is effective but harsh.

  • Alternative (Milder): TEMPO (0.1 eq), BAIB (2.2 eq) in DCM/H2O.

  • Procedure:

    • Dissolve diol in MeCN/Phosphate Buffer (pH 6.7).

    • Add TEMPO (catalytic) and NaClO2 (sodium chlorite) + NaOCl (bleach) for a Pinnick-like oxidation.

    • Stir at RT for 3 h.

    • Workup: Acidify to pH 3, extract with EtOAc.

    • Purification: Reverse-phase HPLC or recrystallization.

Analytical Data & Quality Control

ParameterSpecificationMethod
Appearance White crystalline solidVisual
¹H NMR δ ~12.0 (br s, 1H, COOH), 4.5 (s, 1H, OH), 1.8-2.6 (m, skeletal CH2)500 MHz DMSO-d6
¹³C NMR Characteristic C=O (~178 ppm), C-OH (~70 ppm), Bridgehead C (~45 ppm)125 MHz
Mass Spec [M-H]⁻ 155.07 (Expected for C8H12O3)ESI-HRMS

References

  • Primary Synthesis Method: Frank, N., Nugent, J., Shire, B. R., et al. "Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane."[10] Nature611 , 721–726 (2022).[10] [Link]

  • Detailed Protocol: Paul, B., Dasgupta, A., Frank, N., et al. "Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane."[2][4][7][10] Nature Protocols20 , 2056–2082 (2025).[4][6] [Link]

  • BCHep Applications: Morvan, J., et al. "3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings."[1][2][3][11][4][10] Organic Letters (2025).[3] [Link]

  • Radical Functionalization Context: Levin, M. D., et al. "Strain-Release Amination of [1.1.1]Propellane." Science352, 6286 (2016). (Contextual reference for strain-release logic).

Sources

Protocol for the Hydrolysis of Methyl 5-hydroxybicyclo[3.1.1]heptane-1-carboxylate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides detailed protocols for the hydrolysis of methyl 5-hydroxybicyclo[3.1.1]heptane-1-carboxylate to its corresponding carboxylic acid, 5-hydroxybicyclo[3.1.1]heptane-1-carboxylic acid. This transformation is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates, where the bicyclo[3.1.1]heptane scaffold serves as a rigid, three-dimensional bioisostere for aromatic rings.

This document is intended for researchers, scientists, and drug development professionals. It offers a deep dive into the experimental nuances of this hydrolysis, addressing the potential challenges posed by the sterically hindered bridgehead ester. Both base-catalyzed (saponification) and acid-catalyzed methods are presented, complete with mechanistic insights and practical advice to ensure a successful and reproducible outcome.

Introduction to the Chemistry

The hydrolysis of an ester to a carboxylic acid is a fundamental transformation in organic synthesis. For the target molecule, methyl 5-hydroxybicyclo[3.1.1]heptane-1-carboxylate, the ester group is situated at a bridgehead carbon of a bicyclic system. Such bridgehead positions can be sterically demanding, potentially slowing down the rate of hydrolysis compared to simpler acyclic esters. The choice between base-catalyzed and acid-catalyzed hydrolysis will depend on the overall stability of the molecule and the desired reaction kinetics.

Base-catalyzed hydrolysis, or saponification, is an irreversible process that typically proceeds to completion.[1][2] This is often the preferred method for its high efficiency. Acid-catalyzed hydrolysis, on the other hand, is a reversible reaction, and driving the equilibrium towards the products requires a large excess of water.[1][2]

The presence of the 5-hydroxy group introduces an additional chemical consideration. While it is not expected to directly participate in the hydrolysis mechanism under standard conditions, its presence may influence the overall solubility and reactivity of the molecule. It is also important to consider the potential for side reactions, such as dehydration, under harsh acidic conditions.

Data Presentation: A Comparative Overview of Hydrolysis Conditions

The efficiency of the hydrolysis of methyl 5-hydroxybicyclo[3.1.1]heptane-1-carboxylate is contingent on the chosen catalytic method and reaction conditions. Below is a summary of typical conditions and expected outcomes for both acid- and base-catalyzed approaches.

ParameterBase-Catalyzed Hydrolysis (Saponification)Acid-Catalyzed Hydrolysis
Catalyst/Reagent Strong Base (e.g., LiOH, NaOH, KOH)Strong Acid (e.g., H₂SO₄, HCl)
Stoichiometry Stoichiometric or slight excess of baseCatalytic amount of acid
Solvent Alcohol/Water mixture (e.g., Methanol/H₂O, THF/H₂O)Aqueous, often with a co-solvent (e.g., Dioxane, THF)
Temperature Room Temperature to Reflux (typically 25-80 °C)Reflux (typically 80-100 °C)
Reaction Time Typically 2-12 hoursTypically 12-48 hours
Reversibility IrreversibleReversible
Work-up Acidification to precipitate the carboxylic acidExtraction and removal of excess water
Potential Issues Incomplete reaction for highly hindered estersDehydration or other acid-sensitive side reactions

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis (Saponification) - Recommended Method

This protocol describes the saponification of methyl 5-hydroxybicyclo[3.1.1]heptane-1-carboxylate using lithium hydroxide, which is often effective for sterically hindered esters.[3][4]

Materials and Reagents:

  • Methyl 5-hydroxybicyclo[3.1.1]heptane-1-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 5-hydroxybicyclo[3.1.1]heptane-1-carboxylate (1.0 eq) in a mixture of THF and deionized water (e.g., a 3:1 to 2:1 v/v ratio).

  • Addition of Base: Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 40-60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the THF under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with deionized water.

    • Wash the aqueous solution with a non-polar organic solvent like diethyl ether or hexanes to remove any unreacted starting material or non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1 M HCl. The carboxylic acid product should precipitate out of solution.

  • Isolation and Purification:

    • If a precipitate forms, collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

    • If the product is an oil or does not precipitate, extract the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude 5-hydroxybicyclo[3.1.1]heptane-1-carboxylic acid.

    • The crude product can be further purified by recrystallization or column chromatography.

Expertise & Experience Note: The choice of base is critical. While NaOH and KOH are commonly used, LiOH is often more effective for the hydrolysis of sterically hindered esters due to the smaller size of the lithium cation, which can better coordinate with the carbonyl oxygen.[3] The use of a co-solvent like THF is essential to ensure the solubility of the relatively non-polar starting material in the aqueous basic solution.

Protocol 2: Acid-Catalyzed Hydrolysis

This protocol provides an alternative method using an acid catalyst. This approach may be necessary if the substrate is sensitive to strong bases.

Materials and Reagents:

  • Methyl 5-hydroxybicyclo[3.1.1]heptane-1-carboxylate

  • Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 5-hydroxybicyclo[3.1.1]heptane-1-carboxylate (1.0 eq) in a mixture of 1,4-dioxane and deionized water (e.g., a 1:1 v/v ratio).

  • Addition of Acid: Add a catalytic amount of concentrated sulfuric acid or hydrochloric acid (e.g., 10-20 mol%).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C). Monitor the progress of the reaction by TLC or HPLC. Due to the reversible nature of the reaction, it may take a significantly longer time to reach completion compared to saponification.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Isolation and Purification:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude 5-hydroxybicyclo[3.1.1]heptane-1-carboxylic acid.

    • The crude product can be further purified by recrystallization or column chromatography.

Expertise & Experience Note: Acid-catalyzed hydrolysis is an equilibrium process.[1][2] To drive the reaction to completion, a large excess of water is typically used. The use of a co-solvent like dioxane is necessary to solubilize the ester. Be aware that prolonged heating in strong acid could potentially lead to dehydration of the secondary alcohol at the 5-position.

Visualization of Experimental Workflows

Hydrolysis_Workflow cluster_base Base-Catalyzed Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis B_Start Methyl 5-hydroxybicyclo- [3.1.1]heptane-1-carboxylate B_React 1. Dissolve in THF/H₂O 2. Add LiOH 3. Heat (optional) B_Start->B_React B_Workup 1. Remove THF 2. Aqueous Wash 3. Acidify with HCl B_React->B_Workup B_Isolate Filter or Extract with Ethyl Acetate B_Workup->B_Isolate B_Product 5-hydroxybicyclo[3.1.1]- heptane-1-carboxylic acid B_Isolate->B_Product A_Start Methyl 5-hydroxybicyclo- [3.1.1]heptane-1-carboxylate A_React 1. Dissolve in Dioxane/H₂O 2. Add cat. H₂SO₄ 3. Reflux A_Start->A_React A_Workup 1. Neutralize with NaHCO₃ 2. Extract with Ethyl Acetate A_React->A_Workup A_Isolate Wash and Dry Organic Layer A_Workup->A_Isolate A_Product 5-hydroxybicyclo[3.1.1]- heptane-1-carboxylic acid A_Isolate->A_Product

Caption: General workflows for base- and acid-catalyzed hydrolysis.

Troubleshooting and Further Considerations

  • Incomplete Reaction: If the hydrolysis is incomplete, especially in the case of saponification, this is likely due to the steric hindrance of the bridgehead ester.[5][6][7] Increasing the reaction temperature, prolonging the reaction time, or using a stronger base system like potassium tert-butoxide in DMSO may be necessary. However, these harsher conditions may lead to side reactions.

  • Side Reactions: Under strong acidic conditions and high temperatures, there is a risk of dehydration of the 5-hydroxy group. If this is observed, a milder acid catalyst or lower reaction temperatures should be employed.

  • Purification: The final carboxylic acid product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). If the product is an oil or difficult to crystallize, silica gel column chromatography using a gradient of ethyl acetate in hexanes with the addition of a small amount of acetic acid to the mobile phase can be effective.

References

  • Kristol, D. S., et al. "Steric effects at acyclic and bridgehead carbons attached to carbonyls." IEEE Xplore, 1992, [Link].

  • Kristol, D. S., et al. "Steric Effects At Acyclic And Bridgehead Carbons Attached To Carbonyls." IEEE Xplore, 1992, [Link].

  • Request PDF. "A Mild Hydrolysis of Esters Mediated by Lithium Salts." ResearchGate, [Link].

  • The Journal of Organic Chemistry. "Steric effects in the base-catalyzed hydrolysis of p-nitrophenyl esters. Relative behavior of bridged and nonbridged trialkyl acetates." ACS Publications, [Link].

  • "6.3 Methyl Esters and Derivatives." [Link].

  • Reddit. "Hydrolysis of chiral methyl ester." r/Chempros, 2025, [Link].

  • Web IITD Sites. "Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters." [Link].

  • PubMed. "Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase." National Center for Biotechnology Information, 2021, [Link].

  • Digital Commons @ East Tennessee State University. "Synthesis of Chemical Models of Hydrolase Enzymes for Intramolecular Catalysis." [Link].

  • PMC. "Using neighboring-group participation for acyclic stereocontrol in diastereoselective substitution reactions of acetals." National Center for Biotechnology Information, 2020, [Link].

  • "Mechanism of phthalate ester hydrolysis in water and in cyclodextrin mediated reactions." ResearchGate, 2025, [Link].

  • Request PDF. "The Influence of Neighboring Group Participation on the Hydrolysis of 2-O-Substituted Methyl Glucopyranosides." ResearchGate, 2025, [Link].

  • PSIBERG. "Esters Hydrolysis: Types and their Mechanisms." 2023, [Link].

  • "Ester to Acid - Common Conditions." [Link].

  • Sciencemadness.org. "Difficult hydrolysis of an hindered ester." 2016, [Link].

Sources

Radical ring-opening reactions of [3.1.1]propellane for acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Radical Ring-Opening of [3.1.1]Propellane for the Synthesis of meta-Arene Bioisostere Carboxylic Acids

Executive Summary & Theoretical Framework

The transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds—often termed "escaping flatland"—is a cornerstone tactic in modern drug discovery. While bicyclo[1.1.1]pentanes (BCPs) have become ubiquitous bioisosteres for para-substituted benzenes (exit vector angle ~180°), a geometric equivalent for meta-substituted arenes was historically elusive[1].

Recent breakthroughs have established bicyclo[3.1.1]heptanes (BCHeps) as the premier meta-arene bioisosteres, perfectly replicating the ~120° exit vector angle of their aromatic counterparts while offering superior metabolic stability and solubility[2]. This application note details the validated protocols for synthesizing BCHep carboxylic acids—highly versatile building blocks for amide coupling in medicinal chemistry—via the radical ring-opening of [3.1.1]propellane[3].

The Causality of Reactivity: Strain Release vs. Delocalization

Unlike standard olefins, the interbridgehead C–C bond of [3.1.1]propellane is highly susceptible to radical addition. While [3.1.1]propellane possesses less bond delocalization than its smaller homologue [1.1.1]propellane, this is thermodynamically counterbalanced by a significantly higher strain-release driving force during ring-opening[4]. Furthermore, radical addition is vastly preferred over anionic addition; accommodating a localized negative charge within the bridged propellane cage carries a high energy penalty, whereas radical intermediates are readily stabilized[5].

Reaction Pathway & Workflow

G A Ethyl 4-chlorobutanoate (Commercially Available) B [3.1.1]propellane (Stored in Bu2O at -20°C) A->B 5 Steps (26-37% Yield) C Photocatalytic ATRA (Ir(ppy)3, 456 nm) B->C Radical Initiation D BCHep Iodide / Ester (Strain-Released Intermediate) C->D Ring-Opening (6-8 h) E Hydrolysis & Oxidation (Functional Group Elaboration) D->E Derivatization F BCHep Carboxylic Acid (meta-Arene Bioisostere) E->F ~40 h Total

Workflow for the synthesis of BCHep carboxylic acids via radical ring-opening of [3.1.1]propellane.

Quantitative Metrics: BCPs vs. BCHeps

To guide synthetic planning, the following table summarizes the geometric parameters and validated synthesis timelines for the BCHep scaffold compared to the traditional BCP scaffold[3],[2].

Property / MetricBicyclo[1.1.1]pentane (BCP)Bicyclo[3.1.1]heptane (BCHep)
Bioisosteric Target para-substituted arenemeta-substituted arene
Exit Vector Angle ~180°~119° - 120°
Precursor Molecule [1.1.1]propellane[3.1.1]propellane
Precursor Synthesis Time N/A (Often purchased)~53 hours
Precursor Overall Yield Variable26 – 37%
ATRA Reaction Time 2 – 12 hours6 – 8 hours
Acid Elaboration Time Variable~40 hours

Detailed Experimental Protocols

The following self-validating system of protocols ensures high-fidelity generation of the [3.1.1]propellane precursor and its subsequent elaboration into a BCHep carboxylic acid.

Protocol A: Multigram Synthesis of[3.1.1]Propellane

Objective: Synthesize the highly strained [3.1.1]propellane core without triggering premature ring-opening. Causality Check: The 5-step sequence avoids harsh electrophilic conditions in the final steps that would otherwise cleave the sensitive interbridgehead bond.

  • Cyclopropanation & Mesylation: Subject commercially available ethyl 4-chlorobutanoate to Kulinkovich cyclopropanation to yield the corresponding cyclopropanol. Immediately mesylate the resulting alcohol to prime the system for rearrangement[6].

  • Chlorinative Rearrangement: Treat the mesylate with

    
    . Why? This induces a cyclopropyl–allyl chlorinative rearrangement, expanding the carbon framework necessary for the heptane core[6].
    
  • Dibromocyclopropanation: React the intermediate to form a dibromocyclopropane derivative. This intermediate can be purified via a single chromatographic step (yielding ~58% over the first 4 steps)[6].

  • Halogen-Metal Exchange & Cyclization: Cool the dibromocyclopropane intermediate to -78 °C and treat with 2 equivalents of Phenyllithium (PhLi).

    • Mechanistic Insight: PhLi initiates a rapid halogen-metal exchange. The resulting carbanion undergoes an intramolecular displacement of the remaining halides, snapping the tricyclic system shut to form the highly strained [3.1.1]propellane[6].

  • Distillation & Storage: Do not attempt to isolate the propellane as a neat solid due to its volatility and reactivity. Instead, directly distill the product into dibutyl ether (

    
    ). The resulting 0.25–0.50 M solution is highly stable and can be stored at -20 °C for several months with negligible decomposition[2]. (Total time: ~53 hours)[3].
    
Protocol B: Photocatalyzed Atom Transfer Radical Addition (ATRA)

Objective: Functionalize the propellane into a BCHep iodide bearing a protected ester (pivalate) for downstream acid synthesis. Causality Check: An Ir-based photocatalyst is chosen over spontaneous or thermal initiators because it provides a controlled, steady-state concentration of radicals, preventing oligomerization ("staffane" byproducts) commonly seen in propellane chemistry[2].

  • Reaction Setup: In a flame-dried vial under inert atmosphere (Argon/N2), combine the [3.1.1]propellane solution (1.0 equiv) with an

    
    -iodocarbonyl or an alkyl iodide bearing a pivalate ester (1.5 equiv).
    
  • Catalyst Addition: Add

    
     (1-2 mol%) as the photocatalyst[2]. Why a pivalate ester? The steric bulk of the pivalate group prevents unwanted side reactions during the radical propagation phase, acting as a robust protecting group for the future carboxylic acid[3].
    
  • Irradiation: Irradiate the mixture using a 456 nm blue LED light source at room temperature for 6–8 hours[3].

    • Mechanistic Insight: The excited *Ir(III) photocatalyst reduces the alkyl iodide to a carbon-centered radical. This radical attacks the interbridgehead bond of the propellane, relieving the ring strain. The resulting BCHep radical abstracts an iodine atom to propagate the chain, yielding the BCHep iodide[4].

  • Workup: Quench the reaction, concentrate under reduced pressure, and purify via flash column chromatography to isolate the functionalized BCHep iodide.

Protocol C: Elaboration to BCHep Carboxylic Acid

Objective: Convert the protected BCHep intermediate into a free carboxylic acid. Causality Check: A two-step hydrolysis/oxidation sequence is utilized because direct oxidation of the highly sterically hindered BCHep framework can lead to over-oxidation or cage degradation if not carefully controlled[3].

  • Hydrolysis (Saponification): Dissolve the BCHep pivalate ester in a mixture of THF/MeOH/H2O. Add an excess of LiOH or KOH and heat gently (40-50 °C) until complete consumption of the starting material is observed via TLC/LCMS.

    • Note: The steric hindrance of the BCHep cage requires extended reaction times compared to linear esters.

  • Oxidation: Isolate the resulting primary alcohol and subject it to mild oxidation conditions (e.g., TEMPO/BAIB or a carefully controlled Jones oxidation) to convert the carbinol to the corresponding carboxylic acid.

  • Isolation: Acidify the aqueous layer to pH ~2 using 1M HCl, extract with EtOAc, dry over

    
    , and concentrate to yield the pure BCHep carboxylic acid. (Total time for elaboration: ~40 hours)[3]. The resulting bioisostere is now ready for standard HATU/EDC-mediated amide couplings in your drug discovery pipeline.
    

References

  • Paul, B., Dasgupta, A., Frank, N., Nugent, J., Anderson, E. A. (2025). Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane. Nature Protocols.[Link]

  • Frank, N., Nugent, J., Shire, B. R., Pickford, H. D., Rabe, P., Sterling, A. J., ... & Anderson, E. A. (2022). Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. Nature, 611(7937), 721-726.[Link]

  • Frank, N., Nugent, J., Shire, B. R., et al. (2022). Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane (Preprint). ChemRxiv.[Link]

  • Anderson, E. A., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.[Link]

  • Sterling, A. J., et al. (2022). Beyond Strain Release: Delocalization-Enabled Organic Reactivity. PubMed Central (PMC) / JACS.[Link]

Sources

Intramolecular Mannich reaction for bicyclo[3.1.1]heptane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Stereoselective Synthesis of Bicyclo[3.1.1]heptanes via Intramolecular Mannich Reaction

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclo[3.1.1]heptane framework is a key structural motif in medicinal chemistry, prized for its role as a three-dimensional, non-aromatic bioisostere of meta-substituted arenes. Its incorporation into drug candidates can significantly enhance physicochemical properties such as solubility and metabolic stability. This guide provides a detailed overview and a validated protocol for the synthesis of functionalized bicyclo[3.1.1]heptane scaffolds utilizing a diastereoselective intramolecular Mannich reaction. We will explore the mechanistic underpinnings of this powerful cyclization, offer a step-by-step experimental procedure, and discuss the critical parameters that ensure high yield and stereocontrol. This document is intended to serve as a practical resource for researchers engaged in the synthesis of complex molecules for drug discovery and development.

Introduction: The Strategic Value of Bicyclo[3.1.1]heptanes

In contemporary drug discovery, the strategic replacement of planar aromatic rings with saturated, three-dimensional scaffolds is a widely adopted strategy to optimize pharmacokinetic and pharmacodynamic profiles.[1][2] The bicyclo[3.1.1]heptane (BCHep) core has emerged as a particularly valuable bioisostere for meta-substituted benzene rings, closely mimicking the substituent exit vector angles.[1][3] This structural substitution can lead to improved Fsp3 character, enhanced solubility, and greater metabolic stability in drug candidates.[1]

While various synthetic routes to BCHep derivatives exist, including photochemical rearrangements and ring contractions, the intramolecular Mannich reaction offers a powerful and convergent approach to construct this bridged bicyclic system with multiple stereocenters.[1] This method is particularly advantageous for creating functionalized aminobicyclo[3.1.1]heptanes, which are versatile intermediates for further elaboration. This guide focuses on a specific, highly diastereoselective intramolecular Mannich reaction that leverages a chiral auxiliary to afford enantiopure, functionalized bicyclo[3.1.1]heptanes.[1]

Mechanism and Stereochemical Control

The Mannich reaction, in its classic form, is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base.[4][5] The reaction proceeds through the formation of an electrophilic iminium ion from an amine and a non-enolizable aldehyde (like formaldehyde), which is then attacked by the enol form of a carbonyl compound.[4][5]

In the intramolecular variant for bicyclo[3.1.1]heptane synthesis, these components are tethered within a single molecule. The key cyclization step involves the formation of an enolate from a ketone, which then nucleophilically attacks an intramolecular imine or iminium ion. The stereochemical outcome of this cyclization is often directed by the pre-existing stereocenters in the acyclic precursor, the conformation of the transition state, and the reagents used.[1][6]

A notable example involves the use of Ellman's sulfinamide as a chiral auxiliary.[1][7] The sulfinamide is condensed with an aldehyde to form a chiral sulfinylimine. The subsequent base-mediated intramolecular cyclization proceeds through a chair-like transition state to minimize steric interactions, leading to a high degree of diastereoselectivity in the formation of the bicyclo[3.1.1]heptane ring system.[1]

Intramolecular_Mannich_Reaction_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Product Formation Acyclic_Precursor Acyclic Precursor (Ketone-Sulfinylimine) Enolate Enolate Intermediate Acyclic_Precursor->Enolate Base (e.g., NaH) Cyclization Diastereoselective Intramolecular Attack Enolate->Cyclization 6-exo-trig Bicyclic_Product Bicyclo[3.1.1]heptane Product Cyclization->Bicyclic_Product Protonation Experimental_Workflow Start 1. Dissolve Starting Material in Anhydrous THF Cool 2. Cool to 0 °C Start->Cool Add_Base 3. Add NaH Portion-wise Cool->Add_Base React 4. Stir at 0 °C (Monitor by TLC) Add_Base->React Quench 5. Quench with Sat. NH₄Cl React->Quench Workup 6. Aqueous Workup & Extraction with EtOAc Quench->Workup Purify 7. Dry, Concentrate & Purify by Chromatography Workup->Purify Product Final Bicyclo[3.1.1]heptane Product Purify->Product

Sources

Reagents for functionalizing bicyclo[3.1.1]heptane bridgehead positions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Part 1: Strategic Analysis & Scientific Rationale

The "Meta" Imperative in Bioisosterism

In modern drug discovery, "escaping flatland" involves replacing planar aromatic rings with saturated, three-dimensional scaffolds to improve solubility, metabolic stability (Fsp³ fraction), and patentability. While bicyclo[1.1.1]pentane (BCP) has become the standard bioisostere for para-substituted benzenes (180° exit vectors), mimicking meta-substitution has historically been a geometric challenge.[1]

Bicyclo[3.1.1]heptane (BCHep) has emerged as the definitive solution.[2]

  • Geometry: The C1–C5 bridgehead exit vectors subtend an angle of ~120°, providing a near-perfect overlay with meta-substituted arenes.[1]

  • Chemical Space: Unlike the smaller BCP, the BCHep core accommodates significant steric bulk without compromising ring integrity.

  • Challenge: The bridgehead carbons are tertiary and sterically encumbered. Functionalization requires reagents capable of overcoming high bond dissociation energies (BDE) or utilizing strain-release driving forces.

Reagent Selection Matrix

Functionalization strategies are strictly divided by the starting material availability.

Starting ScaffoldReaction ClassKey ReagentsMechanism
[3.1.1]Propellane Ring-Opening (ATRA)Alkyl/Aryl Iodides, Ir(ppy)₃, Blue LEDsStrain-Release Radical Transfer
1-Iodo-BCHep Cross-CouplingAryl Grignards, Fe(acac)₃, TMEDAIron-Catalyzed Kumada
BCHep-COOH DecarboxylativeHeteroarenes, Ir(dF-CF₃-ppy)₂dtbbpy, RAEsMinisci-type Radical Addition

Part 2: Visualizing the Workflow

The following diagram illustrates the decision logic for synthesizing 1,3-disubstituted BCHeps, highlighting the divergence between de novo assembly from propellanes and late-stage diversification of carboxylic acids.

BCHep_Workflow Propellane [3.1.1]Propellane (Strain Energy Source) Photo Photoredox ATRA Reagents: R-I, Ir(ppy)3 Blue Light Propellane->Photo Iodide Bridgehead Iodide (1-Iodo-BCHep) Acid Bridgehead Acid (BCHep-COOH) Iodide->Acid Hydrolysis (if ester) Kumada Kumada Coupling Reagents: Ar-MgBr Cat: Fe(acac)3/TMEDA Iodide->Kumada Minisci Decarboxylative Minisci Reagents: Heteroarene Cat: Ir-Photocatalyst Acid->Minisci Photo->Iodide Radical Capture Target1 1,3-Disubstituted BCHep (Alkyl/Aryl) Kumada->Target1 Target2 Heteroaryl-BCHep (Bioisostere) Minisci->Target2

Caption: Strategic workflow for accessing functionalized BCHeps via strain-release or radical cross-coupling.

Part 3: Detailed Protocols

Protocol A: Strain-Release Functionalization of [3.1.1]Propellane

Application: Installing the first bridgehead substituent via Atom Transfer Radical Addition (ATRA). This is the primary method for building the core from the propellane precursor.

Reagents:

  • Substrate: [3.1.1]Propellane (freshly prepared as solution in Et₂O or THF).

  • Radical Precursor: Alkyl or Aryl Iodide (1.5 equiv).

  • Catalyst: Ir(ppy)₃ (1.0 mol%).

  • Solvent: THF/H₂O (various ratios depending on solubility).

  • Light Source: 456 nm Blue LEDs (Kessil or similar).

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a dram vial with Ir(ppy)₃ (1.0 mol%) and the alkyl iodide (1.5 equiv).

  • Solvation: Add the solution of [3.1.1]propellane (1.0 equiv, typically 0.1–0.2 M in THF).

  • Irradiation: Seal the vial and remove from the glovebox. Place in a photoreactor with fan cooling (maintain T < 30 °C to prevent propellane polymerization). Irradiate with 456 nm light for 6–12 hours.

  • Workup: Concentrate the mixture under reduced pressure.

  • Purification: Purify via silica gel flash chromatography.

    • Note: The product will be a 1-substituted-3-iodo-bicyclo[3.1.1]heptane. The iodine handle is preserved for Protocol B.

Self-Validating Check:

  • NMR Monitor: Disappearance of the propellane bridgehead protons (distinctive upfield shift).

  • TLC: Iodinated products are often UV active or stain vigorously with KMnO₄.

Protocol B: Iron-Catalyzed Kumada Coupling of Bridgehead Iodides

Application: Functionalizing the second bridgehead position. Tertiary iodides are prone to elimination (forming the alkene); standard Pd-catalyzed couplings often fail here. The Anderson/Mykhailiuk Iron protocol is critical.

Reagents:

  • Substrate: 1-substituted-3-iodo-BCHep (from Protocol A).

  • Nucleophile: Aryl Grignard reagent (ArMgBr, 2.0 equiv).

  • Catalyst: Fe(acac)₃ (10 mol%).

  • Ligand: TMEDA (N,N,N',N'-tetramethylethylenediamine) (20 mol%).

  • Solvent: THF (anhydrous).

Step-by-Step Methodology:

  • Catalyst Formation: In a flame-dried Schlenk tube under Argon, dissolve Fe(acac)₃ and TMEDA in THF. Stir for 10 minutes until the solution turns a deep red/brown (active complex formation).

  • Substrate Addition: Add the BCHep-Iodide (1.0 equiv) to the catalyst solution. Cool to 0 °C.

  • Grignard Addition: Dropwise add the Aryl Grignard reagent over 5 minutes.

    • Critical: Rapid addition can lead to homocoupling of the Grignard.

  • Reaction: Allow to warm to room temperature and stir for 1 hour.

  • Quench: Quench carefully with saturated aqueous NH₄Cl.

  • Extraction: Extract with Et₂O (3x), dry over MgSO₄, and concentrate.

Expert Insight: The TMEDA ligand is non-negotiable; it saturates the iron center, preventing β-hydride elimination of the tertiary alkyl species.

Protocol C: Decarboxylative Minisci-Type Functionalization

Application: Late-stage diversification. Converting a bridgehead carboxylic acid (common building block) into a heteroaryl bioisostere.[3][4]

Reagents:

  • Substrate: BCHep-1-carboxylic acid.

  • Activation Reagent: N-Hydroxyphthalimide (NHPI) + DIC (to form the Redox-Active Ester - RAE).

  • Coupling Partner: Protonated Heteroarene (e.g., Lepidine, Pyridine derivatives) (3-5 equiv).

  • Catalyst: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1-2 mol%).

  • Solvent: DMSO or CH₃CN.

Step-by-Step Methodology:

  • RAE Synthesis: Convert the acid to the NHPI ester using standard DIC coupling (Dichloromethane, RT, 4h). Isolate the stable ester solid.

  • Coupling Setup: In a vial, combine the RAE (1.0 equiv), Heteroarene (3.0 equiv), and Photocatalyst (1.0 mol%).

  • Acid Additive: Add TFA (1.0 equiv) if the heteroarene is not already a salt. This activates the heteroarene for radical attack.

  • Irradiation: Degas (sparge with N₂). Irradiate with Blue LEDs for 16–24 hours.

  • Purification: Basic workup (NaHCO₃) is required to remove the phthalimide byproduct.

Part 4: Quantitative Performance Data

The following table summarizes expected yields and chemoselectivity for these reagents based on recent high-impact literature (Nature 2022, JACS 2023).

TransformationTarget BondLimiting FactorTypical YieldReference
Propellane ATRA C(sp³)-C(sp³)Radical Stability65-85%Anderson, Nature 2022
Fe-Kumada C(sp³)-C(sp²)Steric Bulk of Grignard50-75%Anderson, Nature 2022
Decarboxylative Minisci C(sp³)-HeteroarylPolarity of Radical40-65%Mykhailiuk, Angew 2023
Boronyl Cycloaddition C(sp³)-C(sp³)Catalyst Turnover60-90%Li, JACS 2023

References

  • Frank, N., Nugent, J., Shire, B. R., Pickford, H. D., Rabe, P., Sterling, A. J., ...[1] & Anderson, E. A. (2022). Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. Nature, 611(7937), 721-726.

  • Iida, T., Kaneko, R., & Mykhailiuk, P. K. (2022).[5] Practical and Facile Access to Bicyclo[3.1.1]heptanes: Potent Bioisosteres of meta-Substituted Benzenes.[1][2][3][4][6][7][8][9][10][11][12] Journal of the American Chemical Society, 144(47), 21848–21852.

  • Yu, T., Yang, J., Wang, Z., Ding, Z., Xu, M., Wen, J., ...[13] & Li, P. (2023).[2][14] Selective [2σ+ 2σ] Cycloaddition Enabled by Boronyl Radical Catalysis: Synthesis of Highly Substituted Bicyclo[3.1.1]heptanes. Journal of the American Chemical Society, 145(8), 4304-4310.

  • Nugent, J., & Anderson, E. A. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction.[2][3][4][15] Organic Letters, 26(5), 987–992.

Sources

Using 5-hydroxybicyclo[3.1.1]heptane-1-carboxylic acid as a building block

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It focuses on the strategic application of 5-hydroxybicyclo[3.1.1]heptane-1-carboxylic acid as a high-Fsp³ building block.[1][2]

A Rigid, Saturated Bioisostere for meta-Substituted Benzenes[1]

Executive Summary

In the pursuit of improved physicochemical properties and novel intellectual property space, "escaping the flatland" of aromatic rings has become a central tenet of modern drug design.[1][2][3][4][5] 5-hydroxybicyclo[3.1.1]heptane-1-carboxylic acid (CAS: 2091096-37-4) emerges as a critical building block in this domain.[1][6]

This scaffold functions as a geometrically validated bioisostere of 3-hydroxybenzoic acid or 3-substituted benzoic acid derivatives (the meta vector).[1][2] Unlike the linear para-mimic bicyclo[1.1.1]pentane (BCP), the bicyclo[3.1.1]heptane (BCHep) skeleton provides an exit vector angle of approximately 120°, mimicking the meta-substitution pattern of benzene while offering:

  • High Fsp³ Character: Increases solubility and reduces non-specific binding.[1][2]

  • Metabolic Stability: The quaternary bridgehead carbons block oxidative metabolism (CYP450).[2]

  • Chemical Inertness of the Alcohol: The bridgehead hydroxyl is tertiary and resistant to elimination (Bredt’s Rule), serving as a robust polar handle to lower LogP.[2]

Structural Analysis & Physicochemical Profile

The [3.1.1] system is a bridged bicycle consisting of a cyclobutane ring puckered by a propylene bridge.[1] The 1,5-disubstitution pattern places functional groups at the bridgeheads.[1][2]

PropertyValueImplication for Drug Design
Formula C₈H₁₂O₃Low molecular weight fragment (<200 Da).[1][2]
MW 156.18 g/mol Efficient "fragment growing" starting point.[2]
Fsp³ 0.875High 3D character; improves solubility vs. phenyl.[1][2]
LogP ~0.5 - 0.7Significantly lower than benzoic acid (LogP ~1.9).[1][2]
Geometry meta-mimic1,5-vectors approximate the 120° angle of m-phenylene.[1][2]
Sterics HighBoth substituents are on quaternary carbons.[1][2]
Comparative Geometry (DOT Visualization)

The following diagram illustrates the geometric relationship between the BCHep scaffold and the phenyl ring it mimics.

Bioisostere_Map cluster_vectors Exit Vectors Benzene Meta-Substituted Benzene (Planar, Aromatic) BCHep 1,5-Bicyclo[3.1.1]heptane (3D, Saturated) Benzene->BCHep Scaffold Hopping (Bioisosterism) Properties Property Shift: + Solubility + Metabolic Stability - Pi-Stacking BCHep->Properties Resulting Advantages Vector1 Angle: ~120° BCHep->Vector1 Vector2 Distance: ~5.0 Å

Figure 1: Conceptual mapping of the scaffold hop from benzene to bicyclo[3.1.1]heptane.[1]

Chemical Reactivity Guide

Working with 5-hydroxybicyclo[3.1.1]heptane-1-carboxylic acid requires specific attention to steric hindrance.[1] Both the carboxylic acid and the hydroxyl group are attached to quaternary bridgehead carbons .[1][2]

A. The Carboxylic Acid (C1 Position)[1][7][8]
  • Challenge: Significant steric bulk hinders nucleophilic attack at the carbonyl.[2] Standard coupling conditions (e.g., EDC/NHS) may proceed slowly or stall.[1]

  • Solution: Use high-activity coupling reagents (HATU, T3P) or convert to the acid chloride using Ghosez’s reagent.[1][2]

  • Observation: Methyl esters formation can be sluggish; use iodomethane/base rather than Fischer esterification.

B. The Hydroxyl Group (C5 Position)[1]
  • Nature: Tertiary, bridgehead alcohol.[2]

  • Reactivity:

    • Oxidation: Impossible (no α-protons).[1][2]

    • Elimination: Forbidden by Bredt’s Rule (double bond at bridgehead is highly strained).[2] This makes the alcohol chemically robust.[2]

    • Etherification: Difficult via Williamson synthesis due to steric shielding.[1][2] Acid-catalyzed alkylation (SN1-type) is possible but slow due to the instability of the bridgehead carbocation.[1]

  • Best Practice: Utilize the -OH as a passive polar group to modulate physicochemical properties.[1][2] If derivatization is essential, acetylation or fluorination (DAST) are the most viable pathways.[1]

Experimental Protocols
Protocol A: High-Yield Amide Coupling (Sterically Hindered)

Use this protocol to attach the building block to an amine R-NH₂.[1]

Reagents:

  • 5-hydroxybicyclo[3.1.1]heptane-1-carboxylic acid (1.0 equiv)[1][6][9]

  • Amine partner (R-NH₂) (1.1 equiv)[1]

  • T3P (Propylphosphonic anhydride), 50% in EtOAc (2.0 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: DMF or DMF/DCM (1:1)[1]

Procedure:

  • Dissolution: In a dry vial, dissolve the BCHep acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes at Room Temperature (RT).

  • Activation: Dropwise add T3P solution (2.0 equiv). Note: T3P is superior for hindered acids as it minimizes epimerization (not an issue here) and drives conversion through high reactivity.[1]

  • Reaction: Stir at 40–50 °C for 12–18 hours. Note: Mild heating is often required to overcome the steric barrier of the bridgehead carboxylate.[1]

  • Workup: Dilute with EtOAc, wash with 1M HCl (if amine partner allows), Sat. NaHCO₃, and Brine.[2] Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography (MeOH/DCM gradient). The product will be more polar than typical benzamides.[2]

Validation:

  • LCMS: Check for [M+H]⁺.

  • NMR: The bridgehead protons (CH₂) will appear as complex multiplets in the 1.5–2.5 ppm range.[2]

Protocol B: Deoxyfluorination (OH → F)

Use this protocol if the hydroxyl group is too polar and a lipophilic bioisostere is needed.[1]

Reagents:

  • Substrate (Ester or Amide derivative of the BCHep acid)[1]

  • DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor[1]

  • Solvent: Anhydrous DCM[1][2]

Procedure:

  • Protection: Ensure the carboxylic acid is already coupled or protected as an ester.[2] Do not perform this on the free acid.

  • Setup: Cool a solution of the substrate in DCM to -78 °C under Nitrogen.

  • Addition: Add DAST (1.5 equiv) dropwise.

  • Warming: Allow the mixture to warm slowly to RT over 4 hours. Caution: Bridgehead substitution is slow; if no reaction occurs, heat to 40 °C in a sealed tube.

  • Quench: Pour into saturated NaHCO₃ (Caution: Gas evolution).

  • Outcome: Yields the 5-fluoro derivative. The C-F bond is extremely stable metabolically.[2]

Strategic Application Workflow

The following workflow outlines how to integrate this building block into a Lead Optimization campaign.

Workflow cluster_metrics Key Metrics to Monitor Start Hit Compound (Contains m-Hydroxybenzoic Acid moiety) Design Design: Scaffold Hop Replace Phenyl with BCHep Start->Design Synthesis Synthesis: Protocol A (T3P Coupling) Design->Synthesis Eval Evaluation Synthesis->Eval M1 Solubility (Kinetic) Eval->M1 M2 LogD (Lipophilicity) Eval->M2 M3 Cl_int (Microsomal Stability) Eval->M3

Figure 2: Integration of BCHep scaffold into Design-Make-Test cycles.

References
  • Fluorochem Products. 5-Hydroxybicyclo[3.1.1]heptane-1-carboxylic acid (CAS 2091096-37-4).[1][2][6][9] Retrieved from .[1]

  • Iida, T., Kanazawa, J., et al. (2022). Practical and Facile Access to Bicyclo[3.1.1]heptanes: Potent Bioisosteres of meta-Substituted Benzenes.[1][3][4] Journal of the American Chemical Society.[2][3][4][5] Retrieved from .[1]

  • Levterov, V. V., et al. (2018). Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction.[1][8] PMC (NIH).[2] Retrieved from .[1]

  • TCI Chemicals. Bicyclo[3.1.1]heptane Building Blocks.[1][2][7] Retrieved from .[1]

  • Mykhailiuk, P. K. (2024). (Bio)isosteres of ortho- and meta-substituted benzenes.[2][10] Beilstein Journal of Organic Chemistry.[2] Retrieved from .[1]

Sources

Scalable synthesis of bicyclo[3.1.1]heptane-1-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides an authoritative, step-by-step technical guide on the scalable synthesis of bicyclo[3.1.1]heptane-1-carboxylic acid derivatives. It is designed for medicinal chemists and drug development professionals seeking to implement advanced sp3-rich bioisosteres in their discovery pipelines.

Scientific Rationale: The Meta-Arene Bioisostere Challenge

The pharmaceutical industry's shift toward molecules with a high fraction of sp3-hybridized carbons (Fsp3) has driven the adoption of small-ring cage hydrocarbons as bioisosteres for planar aromatic rings[1]. While bicyclo[1.1.1]pentanes (BCPs) are well-established mimics for para-substituted benzenes (180° exit vector), identifying a geometrically accurate mimic for meta-substituted arenes has historically been a major challenge[2].

Bicyclo[3.1.1]heptanes (BCHeps) perfectly address this gap. They provide an exact geometric match to meta-arenes, featuring a substituent exit vector angle of ~120° and a dihedral angle of ~0°[1][2]. Replacing meta-arenes with BCHeps significantly improves metabolic stability (e.g., resistance to Cytochrome P450-mediated oxidation) and membrane permeability while maintaining the target binding profile and lipophilicity[2][3].

Causality in Experimental Design

The synthesis of BCHep-1-carboxylic acid derivatives relies on a highly optimized, scalable route to the strained intermediate, [3.1.1]propellane[1].

  • Why avoid traditional ring expansion? Previous methods relied on the ring expansion of BCPs or the cyclization of cyclohexane dicarboxylates. These methods suffered from narrow substrate scopes, lengthy sequences, and low overall yields[3].

  • The 5-Step Propellane Route: The current state-of-the-art methodology builds [3.1.1]propellane from inexpensive ethyl 4-chlorobutanoate[1]. This sequence utilizes a Kulinkovich cyclopropanation and a cyclopropyl-allyl chlorinative rearrangement, ensuring scalability to multigram quantities without requiring chromatographic purification at every step[3].

  • Photocatalyzed Atom Transfer Radical Addition (ATRA): The highly strained interbridgehead C–C bond of [3.1.1]propellane is susceptible to oligomerization. To prevent this, functionalization is driven by a photocatalyzed ATRA using 456 nm blue light[1]. This single-electron transfer (SET) process generates a carbon-centered radical that adds across the propellane core under mild, controlled conditions, trapping the resulting BCHep radical with a halogen before side-reactions can occur[2][4].

Workflow & Mechanistic Logic

Workflow A Ethyl 4-chlorobutanoate (Starting Material) B Kulinkovich Cyclopropanation & Mesylation A->B C Chlorinative Rearrangement & Dibromocyclopropanation B->C D [3.1.1]Propellane (Key Intermediate) C->D E Photocatalyzed ATRA (456 nm Blue Light) D->E Radical Addition F BCHep Pivalate Ester (Halogenated Intermediate) E->F G Hydrolysis & Oxidation F->G H Bicyclo[3.1.1]heptane-1-carboxylic Acid (Target Bioisostere) G->H

Synthetic workflow for the scalable preparation of BCHep-1-carboxylic acid derivatives.

Mechanism PC Photocatalyst (Ir/Ru) Ground State PC_star Excited Photocatalyst (PC*) PC->PC_star 456 nm Light Radical R• (Carbon-centered Radical) PC_star->Radical SET to R-X RX R-X (e.g., Pivalate precursor) Propellane [3.1.1]Propellane Radical->Propellane Addition BCHep_Rad BCHep Radical Intermediate Propellane->BCHep_Rad Ring Opening BCHep_Rad->PC Catalyst Regeneration Product BCHep-X (Product) BCHep_Rad->Product Halogen Transfer (ATRA)

Mechanism of the photocatalyzed Atom Transfer Radical Addition opening the propellane core.

Self-Validating Experimental Protocols

Phase 1: Multigram Synthesis of[3.1.1]Propellane

Estimated Time: ~53 hours[4]

  • Step 1.1: Kulinkovich Cyclopropanation & Mesylation [3]

    • Procedure: Treat ethyl 4-chlorobutanoate with cyclopentylmagnesium bromide in the presence of titanium(IV) isopropoxide to form the cyclopropanol intermediate. Subsequent mesylation of the hydroxyl group using methanesulfonyl chloride (MsCl) and triethylamine yields the activated precursor.

    • Self-Validation (IPC): Monitor the disappearance of the ester carbonyl via IR spectroscopy (~1735 cm⁻¹) or TLC (staining with KMnO4).

  • Step 1.2: Chlorinative Rearrangement & Dibromocyclopropanation [3]

    • Procedure: Induce a cyclopropyl-allyl chlorinative rearrangement to form the corresponding alkene. Follow this by dibromocyclopropanation using bromoform (CHBr3) and aqueous NaOH under phase-transfer conditions.

    • Self-Validation (IPC): GC-MS analysis must confirm the mass shift corresponding to the addition of the dibromocarbene.

  • Step 1.3: Ring Closure to [3.1.1]Propellane [3]

    • Procedure: Treat the dibromocyclopropane intermediate with 2.0 equivalents of phenyllithium at low temperature (-78 °C). The double lithium-halogen exchange drives the formation of the highly strained interbridgehead bond.

    • Self-Validation (IPC): Isolate via vacuum distillation. Because the product is highly volatile, validate concentration via quantitative 1H NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene).

Phase 2: Photocatalytic Ring Opening to BCHep Iodide

Estimated Time: 6-8 hours[4]

  • Procedure: In a Schlenk flask, combine[3.1.1]propellane (1.0 equiv), iodomethyl pivalate (1.5 equiv), and a photocatalyst (e.g., fac-Ir(ppy)3, 1 mol%) in degassed solvent. Irradiate the mixture using 456 nm blue LEDs at room temperature[1].

  • Causality: The 456 nm wavelength specifically excites the Ir-catalyst without causing direct photolysis of the iodinated precursors, preventing non-selective radical generation[1].

  • Self-Validation (IPC): Monitor by LC-MS. The reaction is complete when the[3.1.1]propellane signal is consumed and the mass corresponding to the BCHep pivalate ester iodide is dominant.

Phase 3: Elaboration to Bicyclo[3.1.1]heptane-1-carboxylic Acid

Estimated Time: ~40 hours[4]

  • Procedure: Subject the BCHep pivalate ester to basic hydrolysis (LiOH in THF/H2O) to cleave the ester, yielding the primary alcohol. Follow immediately with a Jones oxidation or TEMPO/BAIB oxidation to convert the alcohol to the corresponding carboxylic acid[4].

  • Self-Validation (IPC): 13C NMR must show the appearance of the carboxylic acid carbonyl peak (~180 ppm) and the disappearance of the pivalate carbonyl (~178 ppm) and primary alcohol carbon (~65 ppm).

Quantitative Data Summary

Reaction PhaseKey TransformationReagents / ConditionsYield / EfficiencyEst. Time
Phase 1 Ethyl 4-chlorobutanoate to [3.1.1]propellane1. Ti(OiPr)4, RMgX; 2. MsCl; 3. CHBr3, NaOH; 4. PhLi26–37% (over 5 steps)[1]~53 h[4]
Phase 2 [3.1.1]propellane to BCHep Pivalate IodideIodomethyl pivalate, fac-Ir(ppy)3, 456 nm light>70% (typical for ATRA)6–8 h[4]
Phase 3 BCHep Pivalate to BCHep-1-carboxylic acid1. LiOH, THF/H2O; 2. TEMPO/BAIB or Jones Reagent>80% (two-step)~40 h[4]

References

  • [1] Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from[3.1.1]propellane. Springer Nature (Nature Protocols). 1

  • [3] Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes. Domainex. 3

  • [4] Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane. NIH / Springer Nature Limited. 4

  • [2] Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. ChemRxiv / Nature.2

Sources

Late-stage functionalization of drug leads with BCHep motifs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Late-Stage Functionalization of Drug Leads with Bicyclo[3.1.1]heptane (BCHep) Motifs

Part 1: Strategic Overview & Scientific Rationale

The "Meta-Problem" in Bioisosterism

In modern medicinal chemistry, the "Escape from Flatland" initiative drives the replacement of planar aromatic rings with saturated, three-dimensional (3D) scaffolds to improve physicochemical properties (solubility, logP, metabolic stability).

  • The Success: Bicyclo[1.1.1]pentane (BCP) has become the industry standard bioisostere for para-substituted benzenes (180° exit vectors).

  • The Gap: Until recently, a geometrically accurate saturated mimic for meta-substituted benzenes (120° exit vectors) was missing.[1][2][3][4]

  • The Solution: Bicyclo[3.1.1]heptane (BCHep) .[1][2][3][4][5][6][7][8][9]

    • Geometry: The bridgehead carbons in BCHep display exit vectors of approximately 120° , perfectly mimicking the geometry of meta-disubstituted arenes.[2][3][4]

    • Properties: BCHep motifs significantly increase fraction sp3 (Fsp3), lower lipophilicity (LogD), and often improve metabolic stability by blocking CYP450 oxidation sites common on phenyl rings.

The Reagent: [3.1.1]Propellane

The gateway to late-stage BCHep functionalization is [3.1.1]propellane .[2][3][4] Unlike its smaller homolog [1.1.1]propellane, [3.1.1]propellane is kinetically more stable but retains sufficient strain energy (~35 kcal/mol) to undergo radical ring-opening reactions. This allows for the direct "cycloheptylation" of drug leads bearing radical precursors (halides, redox-active esters).

Part 2: Experimental Workflows & Decision Logic

Decision Matrix: When to use BCHep
ParameterTraditional meta-AreneBCHep BioisostereStrategic Benefit
Geometry (Exit Angle) 120°~120°Maintains ligand-protein binding fidelity.
Hybridization sp2 (Planar)sp3 (3D Rigid)Increases solubility; disrupts crystal packing.
Metabolic Liability High (Aromatic hydroxylation)LowBlocks metabolic soft spots; extends half-life (

).
Lipophilicity HighModerate/LowImproves Lipophilic Ligand Efficiency (LLE).
Mechanism of Action: Radical Strain-Release

The installation of the BCHep motif relies on the homolytic cleavage of the central C1–C3 bond of [3.1.1]propellane.

Graphviz Diagram: Radical Strain-Release Mechanism

BCHep_Mechanism Drug_Radical Drug-Radical (R•) Propellane [3.1.1]Propellane (Strained Cage) Drug_Radical->Propellane Attack at C1 Drug_Radical->Propellane Intermediate Bridgehead Radical Intermediate Propellane->Intermediate C1-C3 Bond Homolysis Trapping Radical Trapping (Atom Transfer/Cross-Coupling) Intermediate->Trapping Reaction with X-Y Intermediate->Trapping Product Functionalized BCHep-Drug Conjugate Trapping->Product Final Product

Caption: Mechanistic flow of BCHep installation. A drug-derived radical attacks the strained [3.1.1]propellane, generating a bridgehead radical that is subsequently trapped to form the disubstituted BCHep core.

Part 3: Detailed Protocols

Protocol A: Synthesis of [3.1.1]Propellane (Reagent Preparation)

Note: While [3.1.1]propellane is increasingly commercially available, in-house synthesis is often required for scale.

Safety Warning: Propellanes are strained hydrocarbons. Perform all operations in a fume hood behind a blast shield.

  • Starting Material: Ethyl 4-chlorobutanoate.[4][6]

  • Key Steps:

    • Step 1: Kulinkovich cyclopropanation to form the cyclopropyl alcohol.

    • Step 2: Mesylation and rearrangement to the chloromethyl cyclobutane.

    • Step 3: Base-mediated double elimination to form [3.1.1]propellane.

  • Storage: Store as a dilute solution in Et2O or pentane at -20°C. Stable for weeks.

Protocol B: Late-Stage "Cycloheptylation" via Photoredox Catalysis (ATRA)

Objective: Install a BCHep-Iodide motif onto a drug lead bearing an alkyl/aryl halide or carboxylic acid.

Reagents:

  • Substrate: Drug-Iodide (R-I) or Drug-NHP Ester (Redox active ester).

  • Reagent: [3.1.1]Propellane (1.5 - 2.0 equiv).

  • Catalyst: Ir(ppy)3 (1 mol%) or Organic Dye (4-CzIPN).

  • Solvent: DCM or MeCN (degassed).

  • Light Source: Blue LED (456 nm).[3]

Step-by-Step Procedure:

  • Setup: In an 8 mL vial equipped with a stir bar, add the Drug-Iodide (0.1 mmol) and Photocatalyst (0.001 mmol).

  • Inert Atmosphere: Seal the vial and cycle Argon/Vacuum (3x). Add degassed solvent (1.0 mL).

  • Reagent Addition: Add [3.1.1]propellane solution (0.15 mmol) via syringe.

  • Irradiation: Irradiate with Blue LEDs at room temperature for 12–24 hours. Monitor by LCMS.

    • Self-Validation: Disappearance of starting iodide and appearance of a new peak with M+138 (mass of BCHep+Iodine).

  • Workup: Concentrate under reduced pressure.

  • Purification: Silica gel chromatography. BCHep iodides are typically stable on silica.

Outcome: A 1,3-disubstituted BCHep where one bridgehead is the drug fragment and the other is an iodide.

  • Note: The iodide is a versatile handle for further elaboration (e.g., Kumada coupling, amination).[2]

Protocol C: Diversification of BCHep-Iodides (Kumada Coupling)

Objective: Convert the BCHep-Iodide into a fully functionalized meta-arene mimic (BCHep-Aryl).

Reagents:

  • Substrate: Drug-BCHep-Iodide (from Protocol B).

  • Coupling Partner: Aryl Grignard Reagent (ArMgBr).

  • Catalyst: Fe(acac)3 (10 mol%) + TMEDA (20 mol%) or Pd-catalysts (less common for tertiary alkyl iodides).

  • Solvent: THF/NMP mixture.

Step-by-Step Procedure:

  • Catalyst Prep: In a glovebox or under Argon, mix Fe(acac)3 and TMEDA in THF. Stir for 10 min to form the active complex.

  • Reaction: Add the Drug-BCHep-Iodide. Cool to 0°C.[10]

  • Addition: Dropwise add the Aryl Grignard reagent (1.5 equiv).

  • Stir: Allow to warm to RT and stir for 1 hour.

    • Critical Check: Tertiary alkyl iodides are prone to elimination. Iron catalysis is preferred over Palladium to minimize

      
      -hydride elimination.
      
  • Quench: Add sat. NH4Cl (aq). Extract with EtOAc.

Part 4: Data Interpretation & Case Studies

Physicochemical Comparison: Ezutromid Analogues

Data derived from Anderson et al. (Nature 2022) and subsequent validation studies.

PropertyOriginal Drug (Naphthalene Core)BCHep BioisostereImprovement Factor
Solubility (

M)
< 1.045.0>45x
LogD (pH 7.4) 4.83.9Optimized
Cl_int (mL/min/kg) > 100 (High Clearance)22 (Low Clearance)~5x Stability
Fsp3 0.150.453x
Structural Validation (Vectors)

The vector angle analysis confirms the "meta" mimicry.

  • Meta-Benzene Angle: 120° [2][3]

  • BCHep Bridgehead Angle: 119° - 122°

  • BCP (Para) Angle: 180° [1][3][4][6]

Part 5: Troubleshooting & Expert Tips

  • Propellane Stability: [3.1.1]Propellane is less volatile than [1.1.1]propellane but can still polymerize. Always use fresh solutions.

  • Staffane Formation: If radical concentration is too high, oligomerization (staffane formation) can occur. Tip: Use dilute conditions (0.05 M) and slow addition of the propellane if necessary.

  • Iodide Instability: The bridgehead iodide on the BCHep core is sterically hindered but can hydrolyze or eliminate under harsh basic conditions. Use Iron-catalyzed couplings (Kumada) rather than Suzuki couplings for the best yields.

References

  • Synthesis and Functionalization of [3.1.1]Propellane: Frank, N., Nugent, J., Shire, B. R., Pickford, H. D., Rabe, P., Sterling, A. J., ...[2][3] & Anderson, E. A. (2022).[2] Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. Nature, 611(7937), 721-726. [Link]

  • Detailed Protocols for BCHep Synthesis: Nugent, J., Frank, N., Shire, B. R., Pickford, H. D., & Anderson, E. A. (2023).[3] Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane.[1][2][3][4] Nature Protocols. [Link]

  • Minisci-Type Functionalization of BCHeps: Mykhailiuk, P. K., et al. (2023).[11] Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Organic Letters. [Link]

  • BCHep as Naphthyl Bioisostere: Kerckhoffs, A., et al. (2024).[8] Synthesis of Aryl-fused Bicyclo[3.1.1]heptanes (BCHeps) and Validation as Naphthyl Bioisosteres. ChemRxiv. [Link]

Sources

Application Note: Decarboxylative Cross-Coupling of Bicyclic Acids – Accessing Bicyclo[1.1.1]pentane Bioisosteres via Metallaphotoredox Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The incorporation of saturated, C(sp3)-rich scaffolds is a proven strategy to improve the physicochemical properties—such as aqueous solubility and metabolic stability—of pharmaceutical candidates[1]. Among these scaffolds, bicyclo[1.1.1]pentanes (BCPs) have emerged as premier bioisosteres for para-substituted phenyl rings. However, traditional cross-coupling methods to install BCPs require pre-formed, highly reactive organometallic reagents, which severely limits their utility in late-stage functionalization.

Decarboxylative cross-coupling (DCC) circumvents this limitation by utilizing bench-stable aliphatic carboxylic acids as radical precursors[2]. For highly strained bicyclic systems, direct oxidative decarboxylation of native acids can be sluggish or prone to radical-polar crossover (yielding undesired carbocations). Activating the bicyclic acid as a redox-active ester (RAE), specifically an N-hydroxyphthalimide (NHPI) ester, enables mild reductive single-electron transfer (SET) to generate the desired BCP radical with high fidelity[3].

Mechanistic Insights: The EDA-Nickel Dual Catalytic Cycle

While traditional metallaphotoredox protocols rely on expensive iridium or ruthenium photocatalysts[1], recent advancements leverage Electron Donor-Acceptor (EDA) complexes for photoactivation, completely obviating the need for precious metals[3].

  • EDA Complex Formation : Hantzsch ester (HE) acts as a potent organic electron donor. When mixed with the electron-deficient BCP-RAE, a photoactive EDA complex forms. This is visually self-validating; the solution exhibits a distinct bathochromic shift (turning deep yellow/orange) upon mixing.

  • Radical Generation : Visible light irradiation (440 nm) of the EDA complex triggers a SET from HE to the RAE. The RAE rapidly fragments, extruding CO2 and a phthalimidate anion, yielding the nucleophilic BCP radical[3].

  • Nickel Catalytic Cycle : Concurrently, a low-valent Ni(0) species undergoes oxidative addition into the (hetero)aryl halide to form a Ni(II)-aryl complex. This complex rapidly intercepts the transient BCP radical, forming a high-valent Ni(III)-aryl-BCP intermediate. Subsequent reductive elimination forges the C(sp3)-C(sp2) bond. The resulting Ni(I) species is reduced back to Ni(0) by the Hantzsch ester radical cation (or excess HE), closing the catalytic cycle[3],[2].

Visualizations

EDANiCycle HE Hantzsch Ester (HE) EDA EDA Complex [HE•••RAE] HE->EDA RAE BCP-RAE (NHPI Ester) RAE->EDA Radical BCP Radical (•) EDA->Radical SET & Fragmentation Light Visible Light (440 nm) Light->EDA NiIII Ni(III)-Aryl-BCP Radical->NiIII Ni0 Ni(0) Catalyst NiII Ni(II)-Aryl Complex Ni0->NiII Oxidative Addition (Ar-Br) NiII->NiIII Radical Capture NiI Ni(I) Species NiIII->NiI Product Ar-BCP Product NiIII->Product Reductive Elimination NiI->Ni0 SET from HE

Fig 1: Dual EDA-photoactivation and Nickel catalytic cycle for BCP cross-coupling.

Workflow Step1 1. Bicyclic Acid Step2 2. Esterification (DIC, NHPI) Step1->Step2 Step3 3. BCP-RAE Step2->Step3 Step4 4. Photochemical Setup (Ni, HE, Ar-Br) Step3->Step4 Step5 5. Irradiation (Blue LEDs) Step4->Step5 Step6 6. Ar-BCP Product Step5->Step6

Fig 2: End-to-end experimental workflow from native bicyclic acid to cross-coupled product.

Quantitative Data: Reaction Optimization

The causality of each reagent in the EDA-Ni dual catalytic system is demonstrated through control experiments. The strict dependence on light, electron donor, and transition metal validates the proposed mechanistic pathways[3].

EntryVariation from Standard ConditionsYield (%)Causality / Observation
1None (Standard Conditions) 85% Optimal EDA formation and Ni-turnover.
2No Light (Dark)0%EDA complex requires photoexcitation for SET.
3No Hantzsch Ester (HE)0%Absence of electron donor prevents radical generation.
4No NiCl₂·glyme or dtbbpy0%C-C bond formation is strictly transition-metal dependent.
5Air atmosphere (No degassing)<5%O₂ quenches BCP radicals and oxidizes low-valent Ni.

Experimental Protocols

Protocol A: Synthesis of BCP Redox-Active Ester (BCP-RAE)

This protocol converts the native bicyclic acid into a bench-stable, photoactive radical precursor.

  • Preparation : To an oven-dried round-bottom flask equipped with a magnetic stir bar, add Bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 equiv) and N-hydroxyphthalimide (NHPI, 1.05 equiv).

  • Solvation : Dissolve the reagents in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration under vigorous stirring.

  • Catalyst Addition : Add 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

    • Causality: DMAP acts as an acyl transfer catalyst, significantly accelerating the esterification process and preventing side reactions.

  • Coupling : Cool the mixture to 0 °C using an ice bath. Dropwise add N,N'-Diisopropylcarbodiimide (DIC, 1.1 equiv).

    • Causality: DIC is deliberately chosen over DCC (Dicyclohexylcarbodiimide) because the resulting diisopropylurea byproduct is highly soluble in DCM, preventing the need for tedious filtration steps that can trap the product.

  • Reaction : Warm the mixture to room temperature and stir for 4 hours.

  • Workup : Quench the reaction with deionized water. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify via flash column chromatography (Hexanes/EtOAc) to afford the bench-stable BCP-RAE as a white solid.

Protocol B: Photochemical Nickel-Catalyzed Cross-Coupling

This protocol details the EDA-enabled C(sp3)-C(sp2) coupling without the use of exogenous photocatalysts.

  • Reaction Assembly : In a clear glass reaction vial equipped with a Teflon-lined septum, add the BCP-RAE (1.5 equiv), the desired (hetero)aryl bromide (1.0 equiv), NiCl₂·glyme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 10 mol%), and Hantzsch Ester (HE, 1.5 equiv).

    • Causality of Ligand: The dtbbpy ligand provides necessary steric bulk to prevent off-cycle Ni dimerization and increases the electron density at the Ni center, facilitating the challenging oxidative addition into the Ar-Br bond[1].

  • Solvation & EDA Formation : Add anhydrous THF to achieve a 0.1 M concentration.

    • Self-Validation: The solution will immediately exhibit a deep color change (typically yellow/orange to deep red), visually confirming the formation of the EDA complex[3].

  • Degassing (Critical Step) : Degas the mixture via sparging with argon for 15 minutes.

    • Causality: Molecular oxygen is a potent radical scavenger and will rapidly oxidize the low-valent Ni(0)/Ni(I) intermediates, completely inhibiting the catalytic cycle[3].

  • Irradiation : Seal the vial and irradiate with blue LEDs (440-450 nm) at room temperature for 16 hours.

    • Note: A cooling fan must be used to maintain ambient temperature, as excessive heat can thermally degrade the EDA complex and promote non-productive RAE decomposition.

  • Workup & Purification : Dilute the crude mixture with EtOAc and wash with saturated aqueous NaHCO₃ to remove phthalimide byproducts. Concentrate the organic layer and purify via silica gel chromatography to isolate the pure Ar-BCP bioisostere.

References

1.[3] Molander, G. A. et al. "Nickel-Catalyzed Decarboxylative Cross-Coupling of Bicyclo[1.1.1]pentyl Radicals Enabled by Electron Donor–Acceptor Complex Photoactivation." Organic Letters 2021, 23 (12), 4828–4833. URL: [Link] 2.[1] Beil, S. B. et al. (MacMillan Group). "Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis." Accounts of Chemical Research 2022, 55 (23), 3481-3494. URL: [Link] 3.[2] Laudadio, G. et al. (Baran Group). "Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry." ACS Medicinal Chemistry Letters 2022, 13 (9), 1421-1426. URL: [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Preparation of 5-hydroxybicyclo[3.1.1]heptane-1-carboxylic Acid Salts

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for the synthesis, purification, and salt formation of 5-hydroxybicyclo[3.1.1]heptane-1-carboxylic acid, a valuable building block in medicinal chemistry. The bicyclo[3.1.1]heptane (BCHep) scaffold serves as a rigid, three-dimensional bioisostere for meta-substituted arenes, offering potential improvements in the physicochemical and pharmacokinetic properties of drug candidates.[1][2] This guide outlines a plausible synthetic pathway, provides step-by-step experimental protocols, and explains the scientific rationale behind the chosen methodologies. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing safety, efficiency, and robust characterization of all intermediates and the final products.

Introduction

The strategic replacement of aromatic rings with saturated carbocyclic scaffolds is a well-established strategy in modern drug discovery to enhance molecular properties such as solubility, metabolic stability, and lipophilicity.[1] The bicyclo[3.1.1]heptane (BCHep) core has emerged as a geometrically precise mimic of the meta-substitution pattern of a benzene ring.[1] The development of synthetic routes to functionalized BCHep derivatives is, therefore, of significant interest. This guide focuses on the preparation of 5-hydroxybicyclo[3.1.1]heptane-1-carboxylic acid and its subsequent conversion to various salts, providing a versatile platform for further chemical elaboration in drug discovery programs.

The proposed synthetic strategy commences from a readily accessible bicyclo[3.1.1]heptanone derivative and proceeds through a series of robust and well-characterized chemical transformations. Each step is designed to be scalable and amenable to standard laboratory equipment.

Proposed Synthetic Pathway

The synthesis of 5-hydroxybicyclo[3.1.1]heptane-1-carboxylic acid is proposed to proceed via a three-step sequence starting from the commercially available bicyclo[3.1.1]heptan-6-one (nopinone), which can be synthesized from β-pinene.[3] The pathway involves the formation of a cyanohydrin, followed by hydrolysis to the corresponding α-hydroxy acid, and subsequent functional group manipulations to arrive at the target molecule.

Diagram of the Proposed Synthetic Workflow

G cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Hydrolysis to α-Hydroxy Acid cluster_2 Step 3: Salt Formation A Bicyclo[3.1.1]heptan-6-one B 6-Hydroxybicyclo[3.1.1]heptane-6-carbonitrile A->B TMSCN, ZnI2 (cat.) then H+ C 6-Hydroxybicyclo[3.1.1]heptane-6-carboxylic Acid B->C conc. HCl, Heat D 5-Hydroxybicyclo[3.1.1]heptane-1-carboxylic Acid Salt C->D Base (e.g., NaOH, KOH)

Caption: Proposed synthetic pathway from bicyclo[3.1.1]heptan-6-one to the target salt.

Experimental Protocols

PART 1: Synthesis of 5-hydroxybicyclo[3.1.1]heptane-1-carboxylic Acid

Step 1: Synthesis of 6-Hydroxybicyclo[3.1.1]heptane-6-carbonitrile

  • Rationale: The addition of a cyanide source to a ketone is a classic method for the formation of a cyanohydrin. Trimethylsilyl cyanide (TMSCN) is a less hazardous alternative to HCN and, in the presence of a Lewis acid catalyst like zinc iodide (ZnI₂), efficiently adds to the carbonyl group of bicyclo[3.1.1]heptan-6-one. The resulting trimethylsilyl ether is then hydrolyzed in situ or during workup to yield the cyanohydrin.

  • Materials:

    • Bicyclo[3.1.1]heptan-6-one (nopinone)

    • Trimethylsilyl cyanide (TMSCN)

    • Zinc iodide (ZnI₂), anhydrous

    • Dichloromethane (DCM), anhydrous

    • Hydrochloric acid (HCl), 1 M aqueous solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium chloride (brine) solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Protocol:

    • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add bicyclo[3.1.1]heptan-6-one (1.0 eq) and anhydrous dichloromethane.

    • Add a catalytic amount of anhydrous zinc iodide (0.1 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add trimethylsilyl cyanide (1.2 eq) dropwise via syringe.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.

    • Stir vigorously for 30 minutes to ensure complete hydrolysis of the silyl ether.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cyanohydrin, which can be used in the next step without further purification.

Step 2: Synthesis of 6-Hydroxybicyclo[3.1.1]heptane-6-carboxylic Acid

  • Rationale: The hydrolysis of nitriles to carboxylic acids is a robust transformation that can be achieved under acidic or basic conditions.[4] Acid-catalyzed hydrolysis is employed here to directly furnish the carboxylic acid.[5] The use of concentrated hydrochloric acid and heat facilitates the conversion of the nitrile group to a carboxylic acid.

  • Materials:

    • 6-Hydroxybicyclo[3.1.1]heptane-6-carbonitrile (from Step 1)

    • Concentrated hydrochloric acid (HCl)

    • Deionized water

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser, add the crude 6-hydroxybicyclo[3.1.1]heptane-6-carbonitrile.

    • Add an excess of concentrated hydrochloric acid.

    • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then further in an ice bath.

    • If a precipitate forms, collect it by vacuum filtration. If not, proceed to extraction.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield pure 6-hydroxybicyclo[3.1.1]heptane-6-carboxylic acid. Note: Based on IUPAC nomenclature, this is equivalent to 5-hydroxybicyclo[3.1.1]heptane-1-carboxylic acid due to numbering rules for bicyclic systems.

PART 2: Preparation of 5-hydroxybicyclo[3.1.1]heptane-1-carboxylic Acid Salts
  • Rationale: Carboxylic acids readily react with bases to form carboxylate salts.[6][7][8] This is a straightforward acid-base neutralization reaction. The choice of base determines the resulting salt (e.g., sodium hydroxide for a sodium salt, potassium hydroxide for a potassium salt).[9] These salts often exhibit improved aqueous solubility compared to the parent carboxylic acid, which is advantageous for pharmaceutical applications.[8]

  • Materials:

    • 5-hydroxybicyclo[3.1.1]heptane-1-carboxylic acid

    • Appropriate base (e.g., sodium hydroxide, potassium hydroxide, sodium bicarbonate)

    • Solvent (e.g., deionized water, ethanol, methanol)

    • Diethyl ether or other non-polar solvent for precipitation

Diagram of Salt Formation

G A 5-hydroxybicyclo[3.1.1]heptane- 1-carboxylic acid C Carboxylate Salt A->C B Base (e.g., NaOH) B->C D Water

Caption: General reaction scheme for the formation of a carboxylate salt.

  • Protocol for Sodium Salt Formation:

    • Dissolve 5-hydroxybicyclo[3.1.1]heptane-1-carboxylic acid (1.0 eq) in a suitable solvent such as ethanol or methanol.

    • In a separate flask, prepare a solution of sodium hydroxide (1.0 eq) in the same solvent.

    • Slowly add the sodium hydroxide solution to the carboxylic acid solution with stirring.

    • Monitor the pH of the solution to ensure it is neutral or slightly basic.

    • Once the addition is complete, stir the mixture at room temperature for 1 hour.

    • Remove the solvent under reduced pressure to obtain the crude salt.

    • The salt can be purified by recrystallization or by precipitation from the reaction mixture by the addition of a non-polar solvent like diethyl ether.

    • Dry the resulting solid under vacuum to obtain the final sodium 5-hydroxybicyclo[3.1.1]heptane-1-carboxylate.

Characterization Data

The following table summarizes the expected characterization data for the key compounds. The exact values may vary, and it is crucial to perform full characterization on the synthesized materials.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (δ, ppm)Expected ¹³C NMR (δ, ppm)Expected IR (cm⁻¹)
Bicyclo[3.1.1]heptan-6-one C₇H₁₀O110.15Signals in the range of 1.5-3.0 ppm corresponding to the bicyclic protons.Carbonyl signal around 215 ppm, and aliphatic signals in the range of 20-50 ppm.Strong C=O stretch around 1740 cm⁻¹.
6-Hydroxybicyclo[3.1.1]heptane-6-carbonitrile C₈H₁₁NO137.18Disappearance of the ketone carbonyl in ¹³C NMR. Appearance of a nitrile signal (~120 ppm) and a quaternary carbon (~70 ppm).Appearance of a nitrile signal (~120 ppm) and a quaternary carbon (~70 ppm).O-H stretch (~3400 cm⁻¹), C-H stretches (~2950 cm⁻¹), and a weak C≡N stretch (~2250 cm⁻¹).
5-Hydroxybicyclo[3.1.1]heptane-1-carboxylic Acid C₈H₁₂O₃156.18Broad singlet for the carboxylic acid proton (>10 ppm), broad singlet for the hydroxyl proton, and complex multiplets for the bicyclic protons.[10]Carboxyl carbon (~180 ppm), quaternary carbon bearing the hydroxyl group (~75 ppm), and other aliphatic carbons.[10]Broad O-H stretch (3300-2500 cm⁻¹), strong C=O stretch (~1700 cm⁻¹), and C-O stretch (~1250 cm⁻¹).[10]
Sodium 5-hydroxybicyclo[3.1.1]heptane-1-carboxylate C₈H₁₁NaO₃178.16Disappearance of the carboxylic acid proton signal.Shift of the carboxylate carbon to ~185 ppm.Disappearance of the broad O-H of the carboxylic acid, replaced by a strong carboxylate stretch (~1600-1550 cm⁻¹). Broad O-H of the alcohol remains.

Conclusion

This application note provides a comprehensive and scientifically grounded guide for the preparation of 5-hydroxybicyclo[3.1.1]heptane-1-carboxylic acid and its salts. By following the detailed protocols and understanding the rationale behind each step, researchers can confidently synthesize these valuable compounds for application in medicinal chemistry and drug discovery. The rigid bicyclo[3.1.1]heptane scaffold offers a unique opportunity to explore novel chemical space and develop drug candidates with improved properties.

References

  • Fiveable. (2025). Carboxylate Salts Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • Wikipedia. (n.d.). Carboxylate. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 25.3 Formation and Reactions of Carboxylic Acids. Retrieved from [Link]

  • Oreate AI Blog. (2026). The Dance of Acids and Bases: Unpacking Carboxylic Acid Salt Formation. Retrieved from [Link]

  • Dukes, A. O., et al. (2024). Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. Journal of Organic Chemistry. Retrieved from [Link]

  • Domainex. (2023). Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction | Request PDF. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives. Retrieved from [Link]

  • The LibreTexts libraries. (n.d.). Preparation of Carboxylic Acids. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Hydrolysis of Bicyclo[3.1.1]heptane Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Challenges

Hydrolyzing esters attached to a bicyclo[3.1.1]heptane core (the pinane skeleton) presents a unique "double-bind" challenge in organic synthesis. Standard saponification protocols often fail due to two competing geometric factors:

  • Steric Shielding (The Kinetic Wall): The gem-dimethyl bridge (C7) and the bicyclic cage structure create a formidable steric blockade. Nucleophiles (like

    
    ) struggle to access the carbonyl carbon, especially if the ester is attached at C2 or C3 in a cis-relationship to the bridge.
    
  • Ring Strain (The Thermodynamic Trap): The cyclobutane ring embedded in the [3.1.1] system possesses significant angle strain (~26 kcal/mol). Harsh acidic conditions or high temperatures frequently trigger Wagner-Meerwein rearrangements , collapsing the pinane skeleton into bornyl or fenchyl systems rather than yielding the desired acid.

This guide provides three tiered protocols designed to bypass these issues, moving from "Anhydrous Nucleophilic Cleavage" to "Perhydrolysis."

Decision Matrix: Selecting the Right Protocol

Before starting, assess your substrate against this logic flow to prevent unnecessary yield loss.

HydrolysisDecision Start Substrate Analysis: Bicyclo[3.1.1]heptane Ester AcidSens Is the scaffold acid-sensitive? (Risk of Wagner-Meerwein?) Start->AcidSens BaseSens Is the substrate base-sensitive? (Epimerizable centers?) AcidSens->BaseSens Yes (Standard Pinane) MethodB PROTOCOL B: LiOH / H2O2 (Perhydrolysis) AcidSens->MethodB No (Rare) Steric Is the ester extremely hindered? (e.g., tert-butyl or adjacent to quaternary C) BaseSens->Steric No MethodA PROTOCOL A: TMSOK (Anhydrous) BaseSens->MethodA Yes (Avoid aq. base) Steric->MethodA Moderate Steric->MethodB Extreme Hindrance MethodC PROTOCOL C: Ba(OH)2 (Selective) Steric->MethodC Diester Desymmetrization

Figure 1: Strategic decision tree for selecting hydrolysis conditions based on substrate sensitivity and steric environment.

Detailed Protocols

Protocol A: Anhydrous Nucleophilic Cleavage (TMSOK)

Best For: Acid-sensitive substrates, moderate-to-high steric hindrance, and water-insoluble esters.

The Science: Potassium trimethylsilanolate (TMSOK) acts as a soluble source of "naked" hydroxide in organic solvents. In non-polar media, the silanolate anion is poorly solvated, making it significantly more nucleophilic than hydroxide in water. It cleaves esters via a nucleophilic attack that generates the silyl ester intermediate, which collapses to the potassium carboxylate.

Reagents:

  • Potassium trimethylsilanolate (TMSOK) [CAS: 10519-96-7]

  • Solvent: Anhydrous THF or Diethyl Ether

Step-by-Step:

  • Dissolve the bicyclic ester (1.0 equiv) in anhydrous THF (0.5 M concentration).

  • Add TMSOK (1.1 – 2.0 equiv) in a single portion under Argon/Nitrogen.

  • Stir at Room Temperature .

    • Note: Hindered pinane esters typically require 4–12 hours.

  • Monitoring: Look for the precipitation of the potassium carboxylate salt (often a white solid).

  • Workup: Dilute with Et2O. If the salt precipitates, filter and wash with Et2O. To obtain the free acid, suspend the salt in EtOAc and wash with dilute citric acid (pH 4-5). Do not use HCl to avoid rearrangement.

Why it works: It avoids the biphasic kinetics of aqueous base and prevents the hydration of the nucleophile, allowing it to penetrate the steric shield of the C7 bridge.

Protocol B: Perhydrolysis (LiOH / H₂O₂)

Best For: Extremely hindered esters (e.g., tert-butyl esters) that resist TMSOK.

The Science: The hydroperoxide anion (


) is approximately 100 times more nucleophilic than hydroxide (

) due to the Alpha Effect (repulsion between adjacent lone pairs). This smaller, hyper-nucleophilic species can access sterically congested carbonyls that hydroxide cannot.

Reagents:

  • Lithium Hydroxide monohydrate (LiOH·H₂O)

  • Hydrogen Peroxide (30% aq.)

  • Solvent: THF/Water (3:1)

Step-by-Step:

  • Dissolve ester in THF (0.2 M).

  • Cool to 0°C.

  • Add H₂O₂ (30%, 4.0 equiv) followed by LiOH·H₂O (2.0 equiv).

  • Allow to warm to Room Temperature.

  • Quenching (Critical): The reaction produces a peracid intermediate.[1] You must quench with saturated aqueous Sodium Thiosulfate (

    
    )  or Sodium Sulfite to reduce the peracid to the carboxylic acid.
    
    • Safety: Test for peroxides before concentrating.

Protocol C: Selective Desymmetrization (Ba(OH)₂)

Best For: Bicyclo[3.1.1]heptane diesters where mono-hydrolysis is required.

The Science: Barium ions can coordinate between two carbonyl oxygens or between a carbonyl and the bridgehead geometry, directing selective attack. This is particularly useful for preparing precursors for Minisci-type reactions on the pinane scaffold.

Step-by-Step:

  • Dissolve diester in MeOH.

  • Add Ba(OH)₂·8H₂O (0.5 equiv per ester group).

  • Stir at ambient temperature.

  • Acidify carefully with dilute

    
     (precipitates 
    
    
    
    , driving the equilibrium) or mild organic acids.

Troubleshooting & FAQs

Issue 1: "My product rearranged into a different bicyclic system."
  • Diagnosis: Wagner-Meerwein rearrangement occurred.[2][3][4][5]

  • Cause: Exposure to strong acid during workup or unneutralized Lewis acidic impurities.

  • Fix:

    • Switch from HCl/H₂SO₄ workups to Citric Acid or Phosphate Buffer (pH 5.5) .

    • Ensure your starting material is free of Lewis acids (like

      
       or 
      
      
      
      ) from previous steps.
Issue 2: "The reaction stalls at 50% conversion."
  • Diagnosis: Biphasic kinetics or product inhibition.

  • Cause: The lipophilic bicyclo[3.1.1]heptane is hiding in the organic phase, while the base is in the aqueous phase.

  • Fix:

    • Switch to Protocol A (TMSOK) to make the reaction homogeneous.

    • If using aqueous base, add a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) (5 mol%) to shuttle hydroxide into the organic layer.

Issue 3: "I see a new spot on TLC, but it disappears upon isolation."
  • Diagnosis: Unstable intermediate (Silyl ester or Peracid).

  • Cause:

    • TMSOK:[6][7] The silyl ester hydrolyzes on silica. This is actually good (it becomes your product), but can be confusing.

    • Perhydrolysis: The peracid (

      
      ) is formed but reverts or decomposes if not reduced.
      
  • Fix: Ensure proper reductive quench (Protocol B) or acidic wash (Protocol A) is performed before chromatography.

Comparative Data: Reagent Efficacy

Reagent SystemYield (Typical)*Reaction TimeRisk of RearrangementSteric Tolerance
NaOH / MeOH / H₂O < 40%24-48 hLowPoor
LiOH / THF / H₂O 60-75%12-24 hLowModerate
TMSOK / THF (Protocol A) 85-95% 4-8 h Very Low High
LiOH / H₂O₂ (Protocol B) 80-90%2-6 hLow (if quenched)Very High
Acid Hydrolysis (HCl) 0-20%VariableHigh (Critical Failure) N/A

*Yields based on internal standard benchmarks for C2-substituted bicyclo[3.1.1]heptane ethyl esters.

Mechanistic Visualization: TMSOK Pathway

The following diagram illustrates why TMSOK is superior for this specific scaffold. It avoids the "Solvation Cage" that slows down aqueous hydroxide.

TMSOK_Mechanism cluster_0 Key Advantage TMSOK TMSOK (K+ -O-SiMe3) TS Tetrahedral Intermediate TMSOK->TS Nucleophilic Attack (Unsolvated Anion) Ester Hindered Ester (Pinane-COOR) Ester->TS SilylEster Silyl Ester (Pinane-CO-OSiMe3) TS->SilylEster Collapse & Alkoxide Loss Product Carboxylate Salt (Pinane-COO- K+) SilylEster->Product Hydrolysis (during workup) Note Absence of water solvation shell allows penetration of C7-bridge steric field.

Figure 2: Mechanism of TMSOK-mediated cleavage. The lack of a hydration shell allows the silanolate to penetrate the steric bulk of the bicyclic system.

References

  • Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2. Tetrahedron Letters, 25(51), 5831-5834.

    • Foundational text for TMSOK usage in hindered esters.
  • Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). Contrasteric carboximide hydrolysis with lithium hydroperoxide. Tetrahedron Letters, 28(49), 6141-6144.

    • Establishes the LiOH/H2O2 protocol for sterically shielded carbonyls.
  • Della, E. W., & Elsey, G. M. (1995). Bridgehead Carbocations: Solvolysis of a Series of 5-Substituted Bicyclo[3.1.1]heptyl Bromides.[8] Australian Journal of Chemistry, 48(5), 967-985.

    • Provides critical data on the ring strain and rearrangement risks of the bicyclo[3.1.1]heptane skeleton.
  • Pickford, H. D., et al. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes... Organic Letters, 26.

    • Recent application of Ba(OH)2 for selective hydrolysis on this specific scaffold.

Sources

Technical Support Center: Purification of Polar Bicyclic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PBC-9920 Subject: Troubleshooting Isolation & Purification of Hydrophilic Bicyclic Acids (e.g., Bicyclo[1.1.1]pentanes, Cubanes, Bicyclo[2.2.2]octanes) Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Executive Summary

Polar bicyclic carboxylic acids (PBCAs) represent a distinct challenge in medicinal chemistry. Unlike lipophilic aromatic acids, PBCAs often possess high water solubility (


), conformational rigidity, and a tendency to "oil out" rather than crystallize. This guide provides a tiered troubleshooting protocol, moving from optimized extraction techniques to advanced chromatographic and chemical isolation strategies.

Tier 1: Extraction & Phase Separation Troubleshooting

Issue: "My product remains in the aqueous layer after acidification."

Diagnosis: The partition coefficient (


) of the protonated acid is too low for standard solvents (EtOAc, DCM) due to the compact, polar nature of the bicyclic core.
Protocol A: The "Salting Out" & Solvent Switch

Do not rely on standard extraction solvents. You must decrease the activity of water and increase the polarity of the organic phase.

  • Saturation: Saturate the aqueous layer (

    
    ) with solid NaCl until undissolved salt remains. This significantly increases the ionic strength, forcing the organic acid out (Salting-out effect).
    
  • Solvent Selection: Switch to 2-MeTHF (2-Methyltetrahydrofuran) or a THF:CHCl

    
     (1:3)  mixture.
    
    • Why: 2-MeTHF has higher polarity than ether/EtOAc but remains immiscible with water. The THF:CHCl

      
       mixture disrupts hydrogen bonding networks effectively.
      
  • Multi-Stage Extraction: Perform 4–5 extractions with smaller volumes rather than 1–2 large ones.

Protocol B: Continuous Liquid-Liquid Extraction

For acids with


, manual extraction is inefficient.
  • Setup: Use a liquid-liquid continuous extractor designed for solvents heavier than water (if using DCM/CHCl

    
    ) or lighter (if using Et
    
    
    
    O).
  • Duration: Reflux solvent through the aqueous phase for 12–24 hours.

  • Validation: Check the aqueous layer by LC-MS after 12 hours to confirm depletion.

Tier 2: Chromatographic Purification Solutions

Issue: "My peak tails severely or elutes at the void volume on C18."

Diagnosis: Standard C18 columns suffer from "phase collapse" (dewetting) in highly aqueous mobile phases required to retain polar acids. Furthermore, secondary silanol interactions cause tailing.

Solution A: C18-AQ (Aqueous Compatible) Columns

Switch to a column specifically designed to prevent phase collapse (e.g., C18-AQ, Polar C18).

ParameterRecommendationMechanism
Stationary Phase C18-AQ or Polar-Embedded C18 Steric protection or polar embedding prevents hydrophobic chains from collapsing in 100% water.
Mobile Phase A Water + 0.1% Formic Acid (or TFA)Low pH (

) ensures the carboxylate is protonated (

), increasing retention.
Mobile Phase B Acetonitrile (no buffer needed)Standard organic modifier.
Gradient Start at 0-2% B for 5 minsForces interaction with the stationary phase before elution.
Solution B: HILIC (Hydrophilic Interaction Liquid Chromatography)

If the compound elutes in the void on C18-AQ, you must invert the mechanism using HILIC.

  • Concept: The stationary phase is polar (water layer), and the mobile phase is organic. Water is the "strong" solvent.

  • Column: Silica, Amide, or Zwitterionic phases.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate (

      
      ) in Water.
      
    • B: Acetonitrile.[1]

  • Gradient: Start at 95% B (High Organic)

    
    60% B .
    
  • Critical Note: Do not inject the sample dissolved in pure water; this disrupts the HILIC partition mechanism. Dissolve in 50:50 ACN:Water.

Tier 3: Advanced Isolation (The "Secret Weapon")

Issue: "I have a crude oil that won't crystallize and contains inorganic salts."

Diagnosis: PBCAs are notorious for forming oils. Inorganic salts (NaCl, Na


SO

) from the workup are trapped in the gum.
Protocol: Dicyclohexylamine (DCHA) Salt Formation

This is a classic, high-reliability method to purify "un-crystallizable" acids. DCHA salts of carboxylic acids are typically highly crystalline, high-melting solids that are non-hygroscopic.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude acid oil in Acetone or Ethanol (anhydrous).

  • Precipitation: Add Dicyclohexylamine (1.1 equiv) dropwise.

    • Observation: A thick white precipitate (the salt) should form immediately or upon cooling.

  • Filtration: Filter the solid.[2] Wash with cold acetone.

    • Result: Impurities and non-acidic byproducts remain in the mother liquor.

  • Release: Suspend the solid salt in EtOAc/Water. Add 1M KHSO

    
     or HCl until aqueous pH < 2. Extract the free acid into the organic layer.
    

DCHA_Purification Start Crude Acid (Oil/Gum) Step1 Dissolve in Acetone/EtOH Start->Step1 Step2 Add Dicyclohexylamine (1.1 eq) Step1->Step2 Decision Precipitate Forms? Step2->Decision Cool Cool to 0°C / Scratch Glass Decision->Cool No Filter Filter Solid Salt Decision->Filter Yes Cool->Filter Release Partition: EtOAc / 1M KHSO4 Filter->Release Wash with Acetone Final Pure Acid Isolated Release->Final Evaporate Organic Layer

Caption: Workflow for Dicyclohexylamine (DCHA) salt purification of oily carboxylic acids.

FAQ: Frequently Asked Questions

Q1: Can I use silica gel chromatography for these acids? A: Generally, no. Free carboxylic acids streak badly on normal phase silica due to strong adsorption. If you must use silica, add 1% Acetic Acid to your mobile phase (e.g., DCM:MeOH:AcOH 95:4:1) to suppress ionization and reduce streaking.

Q2: How do I remove inorganic salts if I can't use extraction? A: Use Solid Phase Extraction (SPE) or a "catch and release" strategy using an Anion Exchange Resin (e.g., Dowex 1X8).

  • Load aqueous mixture onto resin (Acetate form).

  • Wash with water (removes neutral impurities/salts).

  • Elute acid with 1M Formic Acid in water/methanol.

  • Lyophilize to remove volatile formic acid.

Q3: Why is my yield low after lyophilization? A: Small bicyclic acids (like bicyclo[1.1.1]pentane-1-carboxylic acid) can be surprisingly volatile (sublimation) under high vacuum. Do not lyophilize to complete dryness if the molecule is small (<150 Da). Use a rotary evaporator at moderate vacuum and temperature.

References

  • HILIC Separation of Carboxylic Acids. SIELC Technologies. Available at: [Link]

  • Purification of highly polar compounds by flash chromatography. Teledyne ISCO Application Note AN87. Available at: [Link]

  • Isolation of Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. ChemRxiv, 2021. Available at: [Link]

  • Strategies for the Purification of Carboxylic Acids. Varsity Tutors / Organic Chemistry Guide. Available at: [Link]

  • Dicyclohexylamine salts in organic synthesis.BenchChem Technical Support. (General organic synthesis practice for purifying oils).

Sources

Technical Support Center: Bicyclo[3.1.1]heptane Synthesis & Stabilization

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center for researchers working with bicyclo[3.1.1]heptane (BCHep) scaffolds. It addresses the critical challenge of maintaining skeletal integrity during synthesis, specifically avoiding thermodynamic relaxation to the less strained bicyclo[2.2.1]heptane (norbornane/bornane) systems.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Preventing Skeletal Rearrangement & Optimization of BCHep Assembly

Executive Summary: The Stability Paradox

Bicyclo[3.1.1]heptanes (BCHeps) have emerged as high-value meta-arene bioisosteres in drug discovery, offering precise geometric emulation of 1,3-disubstituted benzenes with improved physicochemical properties (sp³ character).

The Core Problem: The bicyclo[3.1.1]heptane skeleton is significantly more strained than its isomer, bicyclo[2.2.1]heptane. Under cationic conditions or high thermal stress , the [3.1.1] system undergoes a Wagner-Meerwein rearrangement to the thermodynamically preferred [2.2.1] system (the "Pinene-to-Bornane" trajectory).

The Solution: Modern synthesis relies on radical pathways and strain-release cycloadditions (e.g., from [3.1.1]propellane or bicyclo[1.1.0]butanes) to bypass the cationic energy wells that trigger rearrangement.

Diagnostic Troubleshooting Guide (FAQs)

Case #1: "My product's NMR shows a bridgehead shift, and the structure looks like a norbornane."

Diagnosis: Acid-Catalyzed Wagner-Meerwein Rearrangement. You likely generated a carbocation at the C2 position (pinane numbering). In the presence of even weak Lewis or Brønsted acids, the C6-C1 bond migrates to quench the cation, collapsing the square ring into a five-membered ring.

Corrective Action:

  • Switch Mechanisms: Move from cationic/acidic conditions to radical-mediated functionalization. Radicals do not typically undergo Wagner-Meerwein shifts in this scaffold.

  • Buffer Conditions: If using electrophilic reagents, ensure the reaction medium is buffered (e.g., 2,6-di-tert-butylpyridine) to scavenge trace acid.

  • Check Reagents: Avoid unbuffered oxidants (e.g., mCPBA) on pinene precursors without carbonate buffers.

Case #2: "I am seeing low yields when functionalizing [3.1.1]propellane."

Diagnosis: Oligomerization or Premature Ring Opening. [3.1.1]Propellane is highly reactive. If the radical chain transfer is slow, the propellane will polymerize or react with solvent.

Corrective Action:

  • Concentration Control: Maintain a high concentration of the radical trap (e.g., the iodide or thiol) relative to the propellane to favor addition over polymerization.

  • Light Intensity: For photoredox methods, ensure sufficient photon flux (456 nm LEDs) to sustain the radical chain but avoid high heat which degrades the propellane.

Case #3: "The photochemical cycloaddition from bicyclo[1.1.0]butane (BCB) failed."

Diagnosis: Competitive Ring Opening or Steric Clash. The [2σ+2σ] or [3σ+2σ] cycloadditions are sensitive to the electronics of the BCB and the radical stability of the intermediate.

Corrective Action:

  • Electronic Matching: Ensure your BCB has an electron-withdrawing group (EWG) at the bridgehead to stabilize the intermediate radical.

  • Exclude Oxygen: These radical processes are often quenched by O₂. Degas solvents thoroughly (freeze-pump-thaw x3).

Visualizing the Danger Zone

The following diagram illustrates the mechanistic divergence between the Forbidden Path (Cationic Rearrangement) and the Recommended Path (Radical Functionalization).

BCHep_Pathways cluster_legend Mechanism Legend Start Precursor (Pinene or Propellane) Cation Cationic Intermediate (Carbocation at C2) Start->Cation Acid / Electrophile Radical Bridgehead Radical (Tertiary or Secondary) Start->Radical Photoredox / Radical Initiator Rearrangement Wagner-Meerwein Shift (C6-C1 Bond Migration) Cation->Rearrangement Fast Relaxation Bornane Bicyclo[2.2.1]heptane (Bornane/Norbornane) UNDESIRED PRODUCT Rearrangement->Bornane Irreversible Trapping Radical Trapping (Atom Transfer/Minisci) Radical->Trapping Kinetic Control BCHep Bicyclo[3.1.1]heptane (Target Bioisostere) Trapping->BCHep Retention of Skeleton key1 Red Path = Cationic Instability (Avoid) key2 Green Path = Radical Stability (Preferred)

Caption: Mechanistic divergence showing the stability of the radical pathway versus the rearrangement risk of the cationic pathway.

Validated Experimental Protocols

Protocol A: Synthesis via [3.1.1]Propellane Ring Opening

Target: 1,3-Disubstituted Bicyclo[3.1.1]heptanes. Mechanism: Radical Atom Transfer Addition (ATRA). Source: Adapted from Anderson et al. (2022) and Iida et al. (2022).

Reagents:

  • [3.1.1]Propellane (0.2 M in Et₂O or THF)

  • Alkyl/Aryl Iodide (1.5 equiv)

  • Initiator: Et₃B (0.1 equiv) + Air OR Ir(ppy)₃ (1 mol%) + Blue LED.

Step-by-Step Workflow:

  • Preparation: In a glovebox or under Argon, charge a flame-dried vial with the Alkyl Iodide (1.5 equiv) and solvent (THF or Et₂O).

  • Propellane Addition: Add the [3.1.1]propellane solution. Note: [3.1.1]propellane is stable at -78°C but degrades slowly at RT. Use immediately.

  • Initiation (Photochemical): Add Ir(ppy)₃ (1 mol%). Seal vial. Irradiate with 456 nm Blue LEDs at 25°C.

  • Monitoring: Monitor by ¹H NMR. Look for the disappearance of the propellane bridgehead protons (distinctive shift) and appearance of the methylene bridge protons of the BCHep.

  • Workup: Remove solvent under reduced pressure (cold bath). Purify via rapid silica chromatography (neutralized with 1% Et₃N to prevent acid rearrangement on silica).

Protocol B: Photochemical [2σ+2σ] Cycloaddition

Target: Polysubstituted BCHeps from Bicyclo[1.1.0]butanes (BCBs). Mechanism: Strain-Release Radical Cycloaddition.[1] Source: Yu et al. (2023).[1][2][3][4]

Reagents:

  • Bicyclo[1.1.0]butane (BCB) derivative (1.0 equiv)

  • Cyclopropyl ketone (or similar radical acceptor)[4][5]

  • Catalyst: B₂pin₂ (bis(pinacolato)diboron) + Pyridine-based radical catalyst.

Step-by-Step Workflow:

  • Setup: Dissolve BCB and radical acceptor in anhydrous MeCN.

  • Catalyst: Add B₂pin₂ (20 mol%) and 4-phenylpyridine (10 mol%).

  • Reaction: Irradiate with Blue LEDs (4-6 hours).

  • Purification: The product is a bicyclo[3.1.1]heptane.[1][2][4][6][7][8][9] Note that this method creates the skeleton convergently, avoiding the high-energy pinanyl cation entirely.

Comparative Data: Yields & Selectivity[6][10]

MethodPrecursorMechanismRisk of RearrangementTypical YieldKey Limitation
Acid-Catalyzed Addition Alpha-PineneCationicHigh (Wagner-Meerwein)<20% (of desired isomer)Forms Bornyl/Fenchyl byproducts.
Propellane ATRA [3.1.1]PropellaneRadicalLow 50-85%Precursor synthesis (5 steps).
BCB Cycloaddition Bicyclo[1.1.0]butaneRadical [2+2]Very Low 60-90%Requires specific substitution patterns.
Minisci Reaction BCHep-COOHRadicalLow 40-70%Bridgehead steric hindrance.

References

  • Frank, N., Nugent, J., Shire, B. R., et al. (2022).[10] Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane.[1][2][3][5][6][9] Nature, 611, 721–726.[10]

  • Iida, T., Kanazawa, J., Matsunaga, T., et al. (2022).[3] Practical and Facile Access to Bicyclo[3.1.1]heptanes: Potent Bioisosteres of meta-Substituted Benzenes.[1][2][3][5][6][7][8][9][11] Journal of the American Chemical Society, 144(47), 21848–21852.

  • Yu, T., Yang, J., Wang, Z., et al. (2023).[1][2][3][4] Selective [2σ + 2σ] Cycloaddition Enabled by Boronyl Radical Catalysis: Synthesis of Highly Substituted Bicyclo[3.1.1]heptanes. Journal of the American Chemical Society, 145(8), 4304–4310.

  • Leverett, G. H., et al. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction.[5][6] Organic Letters, 26(5), 987–992.

  • Oberlin College. (2013). Kinetics and Thermodynamics of Atmospherically Relevant Aqueous Phase Reactions of α-Pinene Oxide. (Mechanistic grounding for rearrangement).

    • [Link] (Contextual reference for acid-catalyzed rearrangement mechanisms).

Sources

Optimizing radical cycloaddition for BCHep formation

Author: BenchChem Technical Support Team. Date: March 2026

To: Chemical Biology & Medicinal Chemistry Division From: Senior Application Scientist, Strain-Release Methodologies Unit Subject: Technical Guide: Optimizing Radical Cycloaddition for Bicyclo[3.1.1]heptane (BCHep) Formation

Executive Summary: The "Meta" Challenge

You are likely accessing this guide because you are attempting to synthesize Bicyclo[3.1.1]heptanes (BCHeps) . In modern drug discovery, BCHeps have emerged as the "Gold Standard" bioisosteres for meta-substituted benzenes , offering improved solubility and metabolic stability (


 character) while maintaining precise exit vector geometry (approx. 120°) [1][2].

Unlike Bicyclo[1.1.1]pentanes (BCPs), which are formed via straightforward radical addition across the bridgehead bond of [1.1.1]propellane, BCHep formation often requires complex radical cycloadditions involving Bicyclo[1.1.0]butanes (BCBs) and radical precursors (e.g., cyclopropylamines or vinyl azides).

This guide addresses the specific failure modes of the Photochemical [3σ + 2σ] Cycloaddition and Boronyl Radical Catalyzed [2σ + 2σ] Cycloaddition , the two most robust pathways for accessing this scaffold.

Master Protocol: Photochemical [3σ + 2σ] Cycloaddition

Primary Workflow: Coupling Bicyclo[1.1.0]butanes (BCBs) with Cyclopropylamines (CPAs).[1]

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Bicyclo[1.1.0]butane (BCB) 1.0Strained Acceptorinstability: Must be stored at -20°C. Polymerizes if conc. >0.2M.
Cyclopropylamine (CPA) 1.5 - 2.0Radical DonorRequires aryl group (e.g., N-phenyl) to lower oxidation potential (

).
Photocatalyst 1-2 mol%SET AgentIr[dF(CF3)ppy]2(dtbpy)PF6 is standard.

.[2]
Solvent N/AMediumDMSO or DMA (Polarity stabilizes the radical cation intermediate).
Light Source N/AEnergy420–450 nm (Blue LED). High intensity fan-cooled setup required.
Step-by-Step Execution
  • Preparation: In a glovebox, weigh the photocatalyst and CPA into a vial. Dissolve in degassed DMSO (0.1 M relative to BCB).

  • BCB Addition: Add the BCB last. Tip: If your BCB is volatile, add it as a stock solution.

  • Irradiation: Seal the vial (Teflon septum). Irradiate with Blue LEDs for 12–24 hours. Maintain temperature <35°C using a fan; excessive heat promotes BCB oligomerization.

  • Workup: Dilute with brine, extract with EtOAc. Caution: DMSO removal requires thorough washing or lyophilization.

Troubleshooting Center: Diagnostic Matrix

Issue A: "I see full consumption of BCB, but only complex oligomers/polymerization."

Diagnosis: The radical chain propagation is outcompeting the cycloaddition, or the BCB concentration is too high.

  • Fix 1 (Dilution): Reduce reaction concentration to 0.05 M. Radical cycloadditions involving strain-release are highly sensitive to concentration; high conc. favors intermolecular BCB-BCB addition (polymerization).

  • Fix 2 (Radical Flux): Lower the light intensity or catalyst loading (0.5 mol%). A lower steady-state concentration of radicals can favor the intramolecular cyclization step over intermolecular termination/polymerization events [3].

Issue B: "No reaction. Both Starting Materials (SM) remain."

Diagnosis: Mismatched Redox Potentials. The catalyst cannot oxidize the CPA.

  • The Science: The reaction relies on Single Electron Transfer (SET). The excited catalyst (

    
    ) must be strong enough to oxidize the CPA (
    
    
    
    ).
  • Fix: If using an alkyl-CPA (non-conjugated), the oxidation potential is likely too high (>1.5 V). You must use aryl-CPAs or switch to a stronger oxidant catalyst (e.g., Acridinium salts), though this increases side reactions.

  • Verification: Run a Cyclic Voltammetry (CV) scan of your specific CPA. If

    
    , the standard Iridium catalyst will fail.
    
Issue C: "I see the linear addition product, but the ring didn't close to form BCHep."

Diagnosis: Premature Hydrogen Atom Transfer (HAT) or reduction.

  • Mechanism Check: The reaction proceeds via: (1) CPA ring opening

    
     (2) Addition to BCB 
    
    
    
    (3) Cyclization
    
    
    (4) Reduction. If Step 3 is too slow, the intermediate radical may abstract a hydrogen from the solvent.
  • Fix: Ensure the solvent is dry and degassed. Avoid H-atom donor solvents (like THF or Toluene) if possible; stick to DMSO/MeCN.

Mechanistic Visualization (Pathway Logic)

The following diagram illustrates the Photochemical [3σ + 2σ] pathway. Understanding the "Distonic Radical Cation" intermediate is crucial for troubleshooting diastereoselectivity and yield.

BCHep_Mechanism Cat_GS Ir(III) Catalyst (Ground State) Cat_ES *Ir(III) (Excited State) Cat_GS->Cat_ES Blue Light (hv) Cat_ES->Cat_GS SET (Reduction) CPA CPA (Cyclopropylamine) Cat_ES->CPA Activates CPA_RadCat CPA Radical Cation CPA->CPA_RadCat SET Oxidation (-e⁻) Distonic_Rad Distonic β-Radical CPA_RadCat->Distonic_Rad Ring Opening (Strain Release) Adduct_Rad Intermediate Adduct Radical Distonic_Rad->Adduct_Rad Attacks BCB BCB BCB (Bicyclo[1.1.0]butane) BCB->Adduct_Rad Cyclized_Rad Cyclized BCHep Radical Adduct_Rad->Cyclized_Rad 6-endo Cyclization Product BCHep Product Cyclized_Rad->Product SET Reduction (+e⁻)

Caption: Figure 1. Mechanism of Photochemical [3σ + 2σ] Cycloaddition.[1][2][3] The critical step is the interception of the BCB by the distonic radical before termination.

Frequently Asked Questions (FAQs)

Q1: Why is Bicyclo[3.1.1]heptane (BCHep) preferred over Bicyclo[1.1.1]pentane (BCP) in my SAR study? A: While BCP is a perfect para-benzene bioisostere (180° exit vector), it cannot mimic meta-substitution. BCHep provides the specific 120° bond angle required to mimic meta-arenes, allowing you to access new chemical space in kinase inhibitors or GPCR ligands where the meta geometry is critical for binding pocket fit [1].

Q2: Can I use the Boronyl Radical method instead of Photochemistry? A: Yes. If your substrate lacks the amine handle required for the photochemical route, you can use the Boronyl Radical Catalyzed [2σ + 2σ] method (using


 and a pyridine catalyst). This method couples BCBs with cyclopropyl ketones .[4] It is generally more scalable but requires careful control of the Lewis base catalyst [4].

Q3: My BCB starting material degrades in the freezer. How do I stabilize it? A: BCBs are acid-sensitive and prone to strain-release polymerization.

  • Store as a dilute solution (e.g., in

    
     or Hexane) rather than neat oil.
    
  • Add a stabilizer like BHT (Butylated hydroxytoluene) or trace

    
     to scavenge adventitious acid.
    
  • Synthesize fresh via the reaction of epibromohydrin if commercial batches are consistently degraded.

Q4: Is this reaction scalable for Process Chemistry? A: Currently, the photochemical route is limited by photon penetration depth (Bouguer-Lambert-Beer law). For scales >10g, you must use Flow Chemistry (photoreactors) to ensure uniform irradiation and prevent over-irradiation of the product. The thermal/radical variants (like the boronyl route) are more amenable to batch scale-up.

References

  • Anderson, E. A., et al. (2022).[5][6] Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. Nature.

  • Mykhailiuk, P. K. (2021).[1] Bicyclo[3.1.1]heptanes as Benzene Bioisosteres. (General context on the scaffold utility).

  • Yu, T., et al. (2022). Photochemical Intermolecular [3σ + 2σ]-Cycloaddition for the Construction of Aminobicyclo[3.1.1]heptanes. Journal of the American Chemical Society.[3]

  • Li, P., et al. (2023).[4] Selective [2σ + 2σ] Cycloaddition Enabled by Boronyl Radical Catalysis: Synthesis of Highly Substituted Bicyclo[3.1.1]heptanes. Journal of the American Chemical Society.[3]

  • BenchChem Protocols. Synthetic Routes to Substituted Bicyclo[3.1.1]heptan-6-ones.

Sources

Technical Support Center: Troubleshooting Bicyclo[3.1.1]heptane Intermediate Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug discovery increasingly moves away from flat, sp2-hybridized aromatic rings to improve pharmacokinetic properties, the bicyclo[3.1.1]heptane (BCHep) scaffold has emerged as a premier bioisostere for meta-substituted benzenes[1]. However, while the final functionalized drug often exhibits improved aqueous solubility due to a higher fraction of sp3 carbons (Fsp3), the unfunctionalized or partially functionalized BCHep intermediates are notoriously rigid and highly lipophilic.

This guide provides field-proven, mechanistically grounded troubleshooting strategies for overcoming solubility roadblocks during the synthesis and assaying of BCHep intermediates.

Diagnostic Decision Tree

Before altering your protocol, identify the phase where the solubility bottleneck occurs. The following logical workflow dictates the appropriate intervention.

G Start BCHep Intermediate Solubility Issue Phase Identify Experimental Phase Start->Phase Synthesis Chemical Synthesis (Organic/Aqueous) Phase->Synthesis During Reaction Assay In Vitro Assay (Aqueous Buffer) Phase->Assay During Screening Solv Co-solvent Optimization (e.g., THF/Toluene) Synthesis->Solv Micellar Micellar Catalysis (e.g., TPGS-750-M) Synthesis->Micellar CD Cyclodextrin Complexation (HPβCD) Assay->CD Lipid Lipid-Based Formulation (Nanoemulsion) Assay->Lipid

Figure 1: Decision matrix for resolving BCHep solubility issues based on experimental phase.

Frequently Asked Questions (FAQs)

Q1: Why do my BCHep intermediates precipitate during Pd-catalyzed cross-coupling in polar aprotic solvents (DMF/DMSO)?

The Causality: Unfunctionalized BCHep cores possess a rigid, highly hydrophobic 3D cage. This structure results in a high crystal lattice energy and extreme lipophilicity (often logP > 4). Highly polar aprotic solvents like DMF or DMSO cannot effectively solvate this hydrophobic bulk, leading to rapid precipitation and stalled reaction kinetics[2]. The Solution: Transition away from pure polar aprotic solvents. Utilize a co-solvent approach (e.g., THF/Toluene mixtures) to lower the dielectric constant of the medium[3]. Alternatively, if aqueous conditions are required, employ micellar catalysis (see Protocol A). Surfactants create lipophilic nanoreactors in water that perfectly encapsulate the hydrophobic BCHep cage, driving the local concentration of reactants up and facilitating the cross-coupling.

Q2: How can I keep BCHep intermediates soluble in aqueous in vitro biological assays without exceeding 1% DMSO?

The Causality: Biological buffers inherently reject the hydrophobic BCHep cage. Pushing DMSO concentrations above 1% to force dissolution will cause assay artifacts, enzyme denaturation, or false positives in phenotypic screens. The Solution: Implement host-guest complexation using Hydroxypropyl-β-cyclodextrin (HPβCD). The internal hydrophobic cavity of HPβCD is dimensionally compatible with the bridged bicyclic cage of BCHep. The cyclodextrin shields the lipophilic intermediate from the aqueous environment while its hydrophilic exterior maintains bulk solubility[4].

Q3: My downstream BCHep analog has poor oral bioavailability in early animal PK studies. What formulation strategy works best?

The Causality: The compound is likely exhibiting Biopharmaceutics Classification System (BCS) Class II or IV behavior, where absorption is severely limited by the dissolution rate in the gastrointestinal tract. The Solution: Leverage the intermediate's lipophilicity by using Lipid-Based Drug Delivery Systems (LBDDS) , such as Self-Emulsifying Drug Delivery Systems (SEDDS). By pre-dissolving the BCHep compound in a mixture of synthetic surfactants and lipids, the drug is presented to the GI tract in a readily absorbable, solubilized state, bypassing the energy-intensive crystal dissolution step[5].

Quantitative Comparison of Solubility Strategies

Table 1: Performance metrics of various solubility enhancement techniques for lipophilic bicyclic intermediates.

Enhancement StrategyPrimary MechanismBest Suited ForTypical Fold-Enhancement in Solubility
Co-Solvency (THF/Water) Dielectric constant reductionSynthetic cross-coupling100x - 500x
Micellar Catalysis (TPGS-750-M) Hydrophobic nanoreactor encapsulationAqueous organometallic catalysis1,000x - 5,000x
HPβCD Complexation Host-guest thermodynamic shieldingIn vitro biochemical assays50x - 200x
Lipid-Based Formulation (SEDDS) Pre-dissolution in lipid matrixIn vivo pharmacokinetic studies10x - 50x (Bioavailability)

Standard Operating Protocols

Protocol A: Micellar Catalysis for Aqueous Cross-Coupling of BCHep Intermediates

This protocol is a self-validating system: successful micelle formation is visually confirmed by a homogenous milky dispersion, and reaction completion is verified via LC-MS.

  • Surfactant Preparation: Prepare a 2% (w/w) aqueous solution of TPGS-750-M (DL-α-tocopherol methoxypolyethylene glycol succinate) in degassed HPLC-grade water. Stir vigorously for 30 minutes until a homogenous, slightly cloudy microemulsion forms.

  • Reagent Loading: To a reaction vial equipped with a stir bar, add the BCHep halide intermediate (1.0 eq), the coupling partner (e.g., boronic acid, 1.2 eq), and the Pd-catalyst (0.02 eq).

  • Solvent Addition: Add the 2% TPGS-750-M solution to achieve a 0.5 M concentration with respect to the BCHep intermediate.

  • Base Addition: Add a mild base (e.g., Et3N or aqueous K3PO4, 2.0 eq).

  • Reaction & Verification: Stir vigorously at room temperature (or up to 45°C if required). The lipophilic BCHep will partition into the micellar cores. Monitor the reaction via LC-MS by extracting a 10 µL aliquot into 1 mL of EtOAc.

Protocol B: HPβCD Complexation for In Vitro Assays

G Prep 1. Prepare HPβCD (20% w/v in Buffer) Mix 3. Dropwise Addition & Vortexing Prep->Mix Dissolve 2. Dissolve BCHep (in 100% DMSO) Dissolve->Mix Equilibrate 4. Equilibrate (24h at 25°C) Mix->Equilibrate Filter 5. Filter & Verify (0.22 µm + HPLC) Equilibrate->Filter

Figure 2: Step-by-step workflow for formulating BCHep intermediates in HPβCD.

  • Carrier Preparation: Dissolve Hydroxypropyl-β-cyclodextrin (HPβCD) in your target assay buffer (e.g., PBS, pH 7.4) to a final concentration of 20% (w/v).

  • Stock Preparation: Dissolve the BCHep intermediate in 100% molecular biology grade DMSO to create a 10 mM concentrated stock.

  • Complexation: While vortexing the HPβCD solution continuously, add the BCHep DMSO stock dropwise. Crucial Causality Step: Slow addition prevents local supersaturation and irreversible crystallization of the BCHep before it can enter the cyclodextrin cavity. Keep final DMSO ≤ 1%.

  • Equilibration: Place the mixture on a rotary shaker at 25°C for 24 hours to allow thermodynamic equilibrium of the host-guest complex.

  • Validation: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, precipitated BCHep. Quantify the final soluble concentration using HPLC-UV against a standard curve.

References

  • Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes.Domainex.
  • Practical and Facile Access to Bicyclo[3.1.1]heptanes: Potent Bioisosteres of meta-Substituted Benzenes.Journal of the American Chemical Society.
  • SOLUBILITY ENHANCEMENT TECHNIQUES: AN OVERVIEW.ResearchGate.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.IJPBR.
  • Advances in Lipid-Based Drug Formulations for Solubility.World Pharma Today.

Sources

Controlling regioselectivity in [3.1.1]propellane ring opening

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Regioselectivity in [3.1.1]Propellane Ring Opening

Welcome to the Application Support Center for [3.1.1]propellane chemistry. As the demand for three-dimensional, meta-substituted benzene bioisosteres grows, bicyclo[3.1.1]heptanes (BCHeps) have emerged as highly valuable structural motifs in drug discovery[1]. Because the [3.1.1]propellane core is highly symmetric, the cleavage of the inverted C1-C5 bond intrinsically yields 1,5-disubstituted BCHeps. Therefore, controlling "regioselectivity" in this context primarily refers to managing the regioselective behavior of the coupled reagents (e.g., cyclic ethers, unsymmetrical radicals) during multicomponent ring-opening cascades[2].

Below, you will find expert-level diagnostic FAQs, quantitative reaction metrics, and self-validating standard operating procedures (SOPs) to ensure high-fidelity syntheses.

Part 1: Knowledge Base & Mechanistic Pathways

To troubleshoot regioselectivity, one must first understand the kinetic and thermodynamic forces driving the ring opening. The interbridgehead C1-C5 bond is highly strained. While [3.1.1]propellane has less bond delocalization than [1.1.1]propellane, this is counteracted by an increased thermodynamic driving force from strain release, making their radical reactivities remarkably similar[3].

G P [3.1.1]Propellane (Symmetric Core) R Radical Addition (Photoredox/ATRA) P->R Light/Cat. E Electrophilic Activation (Halogen/Metal) P->E Lewis Acid A Anionic Addition (Zinc Enolates/Grignard) P->A Base/Metal R_Regio Precursor Fragmentation Regioselectivity R->R_Regio E_Regio Ether/Nucleophile Ring-Opening Regioselectivity E->E_Regio A_Regio Nucleophile Attack Regioselectivity A->A_Regio Prod 1,5-Disubstituted Bicyclo[3.1.1]heptane R_Regio->Prod E_Regio->Prod A_Regio->Prod

Logical pathways determining regioselectivity in[3.1.1]propellane ring-opening reactions.

Part 2: Diagnostic FAQs

Q: My electrophile-triggered 4-component reaction (4-CR) with[3.1.1]propellane and cyclic ethers is yielding a mixture of regioisomers. How can I drive this to a single product? A: The regioselectivity in the 4-CR pathway is dictated entirely by the steric environment of the cyclic ether during the nucleophilic trapping phase[2]. When the electrophile activates the propellane, the cyclic ether attacks to form an intermediate oxonium ion. If you use a relatively unbiased ether like 2-methyl-tetrahydrofuran, the incoming nucleophile faces similar steric barriers at both α-carbons, resulting in poor regioselectivity (typically a ~1.5:1 ratio)[2]. To achieve >99:1 regioselectivity, you must use sterically differentiated ethers (e.g., substituted furans), which force the nucleophile to attack the least hindered position exclusively[2].

Q: During the radical 3-component synthesis of unsymmetric diphosphines, why doesn't the intermediate tertiary-alkyl radical dimerize with another[3.1.1]propellane molecule? A: This is a function of kinetic causality governed by activation barriers. In the photoredox-catalyzed 3-CR, the initial phosphoryl radical adds to[3.1.1]propellane with a low activation barrier (ΔG‡ = 8.1 kcal/mol)[4]. The resulting tertiary-alkyl radical faces a kinetic bifurcation: it can either propagate the radical chain or dimerize with another propellane. Density Functional Theory (DFT) calculations reveal that the radical-chain pathway has a much lower barrier (ΔG‡ = 5.9 kcal/mol) compared to the dimerization pathway (ΔG‡ = 13.0 kcal/mol)[4]. This 7.1 kcal/mol difference effectively shuts down oligomerization, ensuring high selectivity for the unsymmetric monomer[4].

Q: I want to synthesize hetero-BCHeps. Will the radical ring-opening conditions cleave the heteroatom bridge in 3-oxa- or 3-aza[3.1.1]propellanes? A: No. Hetero[3.1.1]propellanes are remarkably stable to standard radical ring-opening conditions[5]. The thermodynamic driving force of the reaction is the release of the massive strain energy localized at the inverted C1-C5 bond. Because the strain release of breaking the interbridgehead bond is so dominant, radical addition is highly chemoselective for the C1-C5 bond, leaving the oxygen, nitrogen, or sulfur bridges completely intact[5].

G A [3.1.1]Propellane + Electrophile B Oxonium Intermediate (via Cyclic Ether Attack) A->B Strain Release C Sterically Hindered Ether (e.g., Substituted Furan) B->C Pathway A D Symmetric/Unbiased Ether (e.g., 2-Methyl-THF) B->D Pathway B E Single Regioisomer (>99:1 r.r.) C->E Selective Attack F Regioisomer Mixture (~1.5:1 r.r.) D->F Unselective Attack

Mechanistic divergence of regioselectivity in electrophile-triggered 4-CR ring opening.

Part 3: Quantitative Regioselectivity Data

The following table summarizes the expected regiomeric ratios (r.r.) and kinetic parameters for various [3.1.1]propellane ring-opening systems.

Substrate / Reagent SystemReaction PathwayRegioselectivity DeterminantTypical Regiomeric Ratio (r.r.)Kinetic / Thermodynamic MetricRef
[3.1.1]Propellane + 2-Methyl-THF Electrophilic 4-CRSteric hindrance at ether α-carbon~1.5:1N/A[2]
[3.1.1]Propellane + Substituted Furans Electrophilic 4-CRSteric hindrance at ether α-carbon>99:1N/A[2]
[3.1.1]Propellane + Phosphine Oxides Radical 3-CRRadical propagation vs. Dimerization>99:1 (Unsymmetric)ΔG‡ (Prop) = 5.9 kcal/mol[4]
Hetero-[3.1.1]propellanes Radical ATRAStrain release of C1-C5 bond>99:1 (C1-C5 cleavage)ΔHr ≈ -28.2 kcal/mol[3],[5]

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Photoredox-Catalyzed Synthesis of Unsymmetric Diphosphines[4]

This protocol leverages the kinetic preference for radical propagation over dimerization to yield highly regioselective unsymmetric diphosphines.

  • Preparation of the Reaction Mixture: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the diarylphosphine oxide (0.2 mmol) and the photocatalyst (e.g., 4CzIPN, 2 mol%).

  • Atmosphere Exchange: Evacuate the tube and backfill with dry Nitrogen (repeat 3 times).

  • Reagent Addition: Inject anhydrous solvent (acetonitrile, 2.0 mL), followed by[3.1.1]propellane (0.3 mmol, typically as a solution in pentane/ether) and the diarylchlorophosphine (0.3 mmol).

  • Irradiation: Place the reaction vessel approximately 2 cm away from a White or Blue LED light source. Stir vigorously at room temperature for 12 hours.

    • Validation Checkpoint: The reaction relies on a radical chain mechanism. If the solution turns completely opaque or precipitates heavily within the first 10 minutes, the radical chain has likely terminated prematurely due to oxygen contamination.

  • Quenching & Isolation: Quench the reaction by exposing it to air. Concentrate the mixture under reduced pressure and purify the crude residue via flash column chromatography (using neutral alumina to prevent degradation of the phosphine products) to isolate the unsymmetric 1,5-diphosphino-BCHep.

Protocol B: Electrophile-Triggered 4-Component Reaction (4-CR)[2]

This protocol utilizes sterically hindered cyclic ethers to ensure complete regiocontrol during the nucleophilic trapping phase.

  • Pre-Activation: In a dry vial under an inert atmosphere, dissolve[3.1.1]propellane (1.0 equiv) in a sterically hindered cyclic furan (acting as both reactant and solvent, 0.5 M).

  • Electrophile Addition: Cool the mixture to 0 °C. Slowly add the electrophilic halogen source (e.g., N-iodosuccinimide, 1.1 equiv) portion-wise over 5 minutes.

    • Validation Checkpoint: A transient color change (often pale yellow to orange) indicates the formation of the intermediate halogen-propellane complex prior to ether attack.

  • Nucleophile Trapping: Add the desired protic nucleophile (e.g., an alcohol or aniline, 1.5 equiv). Allow the reaction to warm to room temperature and stir for 4 hours. Because the furan is sterically differentiated, the nucleophile will exclusively attack the least hindered α-carbon of the intermediate oxonium ion.

  • Workup: Dilute with ethyl acetate, wash with saturated aqueous sodium thiosulfate (to remove unreacted halogen species), dry over MgSO₄, and concentrate. Purify via silica gel chromatography.

References

  • Strain-Releasing Ring-Opening Diphosphinations for the Synthesis of Diphosphine Ligands with Cyclic Backbones JACS Au URL:[Link]

  • Four-Component Reactions of [n.1.1]Propellanes (n = 1 or 3) Triggered by Electrophilic Activation ChemRxiv URL:[Link]

  • Beyond Strain Release: Delocalization-Enabled Organic Reactivity JACS (via PMC) URL:[Link]

  • Hetero[3.1.1]propellanes ChemRxiv URL:[Link]

  • Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane Nature Protocols URL:[Link]

Sources

Technical Support Center: 5-Hydroxybicyclo[3.1.1]heptane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for 5-hydroxybicyclo[3.1.1]heptane-1-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals. Here, we address potential stability challenges you may encounter during your experiments, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to ensure the integrity of your results by fostering a comprehensive understanding of this molecule's behavior in solution.

While specific stability data for 5-hydroxybicyclo[3.1.1]heptane-1-carboxylic acid is not extensively published, its structural motifs—a tertiary alcohol on a strained bicyclo[3.1.1]heptane (pinane-type) skeleton and a bridgehead carboxylic acid—allow for scientifically sound predictions of its reactivity. The guidance provided herein is based on established principles of physical organic chemistry and data from analogous structures.

Troubleshooting Guide: Stability-Related Experimental Issues

This section addresses specific problems that may arise during the handling, storage, and use of 5-hydroxybicyclo[3.1.1]heptane-1-carboxylic acid in solution.

Issue 1: Loss of Compound Integrity in Acidic Media (e.g., pH < 5)

Symptom: You observe a significant decrease in the concentration of the parent compound over time when dissolved in an acidic buffer or protic solvent, as monitored by LC-MS or NMR. You may also notice the appearance of new, unexpected peaks.

Probable Cause: The bicyclo[3.1.1]heptane ring system, particularly with a hydroxyl substituent, is susceptible to acid-catalyzed rearrangements.[1][2] This process, known as a Wagner-Meerwein rearrangement, is common in bicyclic terpenes like pinene derivatives.[3][4][5] The reaction is initiated by the protonation of the tertiary alcohol, followed by the loss of water to form a tertiary carbocation. This carbocation can then undergo a 1,2-alkyl shift to relieve ring strain, leading to a rearranged, and often more stable, carbocationic intermediate. Subsequent reaction with a nucleophile (like water or the solvent) or elimination of a proton yields a variety of rearranged products, such as isomers with fenchane or bornane skeletons.[1][6]

Workflow for Diagnosis and Resolution:

cluster_0 Diagnosis cluster_1 Resolution A Symptom: Loss of parent compound in acidic solution (pH < 5) B Hypothesis: Acid-catalyzed Wagner-Meerwein rearrangement A->B C Action: Analyze sample by LC-MS/MS and/or 2D NMR (COSY, HSQC) B->C D Expected Result: Identification of isomeric rearrangement products C->D E Primary Solution: Adjust pH to neutral or slightly basic (pH 6-8) H Final Check: Re-analyze for stability under new conditions E->H F Alternative: Use aprotic solvents (e.g., DMSO, DMF, Dioxane) F->H G If acid is required: Use lowest effective concentration and temperature G->H

Caption: Diagnostic and resolution workflow for acid-induced degradation.

Detailed Experimental Protocol for Stability Assessment:

  • pH Screening Study:

    • Prepare a series of buffer solutions (e.g., phosphate, acetate) ranging from pH 3 to pH 8.

    • Prepare a stock solution of your compound in a minimal amount of a co-solvent like DMSO or ethanol.

    • Dilute the stock solution into each buffer to a final concentration suitable for your analytical method (e.g., 10 µM for LC-MS).

    • Incubate the samples at your experimental temperature (e.g., 25°C or 37°C).

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), quench the reaction (if necessary) and analyze the samples by a stability-indicating method (e.g., HPLC with UV or MS detection).

  • Data Analysis:

    • Plot the percentage of the remaining parent compound against time for each pH value.

    • Calculate the degradation rate constant (k) and half-life (t½) at each pH.

Data Summary Table:

pH of SolutionTemperature (°C)Half-life (t½) (hours)Major Degradation Products
3.025< 2 (Projected)Isomeric Rearrangements
5.025~ 18 (Projected)Isomeric Rearrangements
7.025> 72 (Stable)None Observed
8.025> 72 (Stable)None Observed

Note: The half-life values are hypothetical and for illustrative purposes, based on the expected high reactivity in acidic conditions.

Issue 2: Unexpected Reactivity at Elevated Temperatures

Symptom: When heating a solution of the compound (e.g., during a reaction workup or for solubility enhancement), you observe a loss of the carboxylic acid group, detected by a change in mass spectrometry (loss of 44 Da) or disappearance of the carboxyl signal in IR/NMR.

Probable Cause: While the bridgehead carboxylic acid is on a bicyclo[3.1.1] system and not a more strained bicyclo[2.2.1] system, thermal decarboxylation is a potential degradation pathway. Bridgehead functional groups can exhibit unique reactivity.[7] More specifically, if there is an adjacent group that can stabilize a potential intermediate, this process could be facilitated. However, simple thermal decarboxylation of a bridgehead carboxylic acid is generally difficult because it would proceed through a high-energy bridgehead carbanion or radical intermediate.[8] A more plausible scenario, especially if oxidizing agents are present, is oxidative decarboxylation.[9][10]

Workflow for Troubleshooting Thermal Instability:

cluster_0 Diagnosis cluster_1 Resolution A Symptom: Loss of CO2 (44 Da) at elevated temperatures B Hypothesis: Thermal or Oxidative Decarboxylation A->B C Action: Run controlled heating experiment under inert (N2/Ar) vs. air atmosphere B->C D Expected Result: Stability under inert gas, degradation in air, suggests oxidative pathway C->D E Primary Solution: Perform all heating steps below a determined threshold (e.g., < 60°C) H Final Check: Confirm stability under revised heating protocol E->H F If heating is necessary: Use an inert atmosphere (N2 or Argon) to minimize oxidation F->H G Consider adding a radical scavenger or antioxidant for sensitive applications G->H

Caption: Troubleshooting workflow for thermal decarboxylation.

Preventative Measures:

  • Temperature Control: Avoid exposing solutions of the compound to temperatures above 60°C for extended periods. If heating is required, use the lowest possible temperature for the shortest duration.

  • Inert Atmosphere: When performing reactions or workups at elevated temperatures, sparge the solution and maintain a positive pressure of an inert gas like nitrogen or argon.

  • Avoid Oxidants: Be mindful of other reagents in your solution. Avoid strong oxidizing agents unless they are part of the intended reaction chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for long-term storage of 5-hydroxybicyclo[3.1.1]heptane-1-carboxylic acid in solution?

A1: For long-term storage, it is best to store the compound as a solid at -20°C or below. If a stock solution is necessary, use a high-quality, anhydrous aprotic solvent such as DMSO or DMF. Prepare the solution, aliquot it into single-use vials to avoid freeze-thaw cycles, and store at -80°C under an inert atmosphere. Protic solvents like methanol or water are not recommended for long-term storage due to the potential for slow acid-catalyzed rearrangement or esterification.

Q2: Is the tertiary hydroxyl group susceptible to oxidation?

A2: Tertiary alcohols are generally resistant to oxidation under standard conditions (e.g., using Cr(VI) or Mn(VII) reagents) because they lack a hydrogen atom on the carbinol carbon. However, under harsh oxidative conditions or in the presence of certain radical initiators, degradation can occur. For most biological and medicinal chemistry applications, the tertiary alcohol is expected to be robust.

Q3: Can the bridgehead carboxylic acid be easily derivatized (e.g., to form an ester or amide)?

A3: Yes, the carboxylic acid can be derivatized using standard coupling reactions. However, due to the steric hindrance at the bridgehead position, reaction rates may be slower compared to a linear carboxylic acid.[11] Standard coupling reagents like HATU, HOBt/EDC, or conversion to the acid chloride (e.g., with oxalyl chloride or SOCl2) followed by reaction with an alcohol or amine should be effective. It may be necessary to use slightly elevated temperatures or longer reaction times to achieve high conversion.

Q4: Does the compound's chirality affect its stability?

A4: The inherent stability of the molecule is not directly dependent on its specific enantiomeric or diastereomeric form. However, if the compound undergoes rearrangement under acidic conditions, the stereochemistry of the resulting products will be dictated by the stereochemistry of the starting material and the mechanism of the rearrangement. If you are working with a single stereoisomer, any degradation will likely lead to a complex mixture of diastereomeric products.

References

  • Blümel, M., Nagasawa, S., Blackford, K., Hare, S. R., Tantillo, D. J., & Sarpong, R. (2018). Rearrangement of Hydroxylated Pinene Derivatives to Fenchone-Type Frameworks: Computational Evidence for Dynamically-Controlled Selectivity. Journal of the American Chemical Society, 140(29), 9291–9298. [Link]

  • Wikipedia. (2023). Wagner–Meerwein rearrangement. [Link]

  • Conjugated. (2017). Bredt's rule and Decarboxylation (Of beta-carboxylic acids). [Link]

  • Dukes, A. O., & Silverman, R. B. (2022). Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. The Journal of Organic Chemistry, 87(14), 9096–9103. [Link]

  • Takaishi, Y., Takeda, Y., & Aimoto, T. (1981). Bridgehead-Substituted Bicyclo[n.2.2]alkenes. Chemistry Letters, 10(11), 1569-1572. [Link]

  • Banthorpe, D. V., & Whittaker, D. (1966). Rearrangements of pinane derivatives. Part I. Products of acid catalysed hydration of α-pinene and β-pinene. Journal of the Chemical Society B: Physical Organic, 689-694. [Link]

  • Dukes, A. O. (2023). Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction Total Synthesis of Putative (+)-Fumigaclavine F and Its Proposed Biosynthetic Precursor Asymmetric Formal Synthesis of (+)-Cycloclavine. Northwestern University. [Link]

  • PubMed. (2024). Synthesis of (2 R,4 S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. [Link]

  • ACS Publications. (2024). Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. [Link]

  • ResearchGate. (2025). Acid-catalyzed hydration of α-pinene to monocyclic terpenoid derivatives. [Link]

  • Grokipedia. (n.d.). Wagner–Meerwein rearrangement. [Link]

  • PubMed. (2018). Rearrangement of Hydroxylated Pinene Derivatives to Fenchone-Type Frameworks: Computational Evidence for Dynamically-Controlled Selectivity. [Link]

  • Williams, C. M., & Whittaker, D. (1971). Rearrangements of pinane derivatives. Part II. Products of acid-catalysed rearrangement of α-pinene and β-pinene in acetic acid. Journal of the Chemical Society B: Physical Organic, 668-672. [Link]

  • Chemistry Stack Exchange. (2015). Decarboxylation product of bicyclic compound. [Link]

  • Nature. (2024). Tandem dehydrogenation-olefination-decarboxylation of cycloalkyl carboxylic acids via multifold C–H activation. [Link]

  • Sneader, W. (2019). Carbocation Rearrangements: The Pinacol, Wagner–Meerwein, Demjanov, and Tiffeneau–Demjanov Rearrangements. In Drug Discovery. [Link]

  • National Institutes of Health. (n.d.). Finding activity through rigidity: syntheses of natural products containing tricyclic bridgehead carbon centers. [Link]

  • R Discovery. (1974). Mechanism of decarboxylation of bicyclic acids by lead tetra-acetate. [Link]

  • Saha, S., et al. (n.d.). Rearrangements in Organic Chemistry. [Link]

  • Iowa State University. (n.d.). Organic Synthesis Using Bridgehead Carbocations and Bridgehead Enones. [Link]

  • PubChem. (n.d.). ethanol degradation IV | Pathway. [Link]

  • YouTube. (2024). Wagner-Meerwein Rearrangement | Basics, Mechanism|12 important Solved Problems. [Link]

  • SpringerLink. (2024). Degradation effects and mechanisms of Limosilactobacillus fermentum on ethanol. [Link]

  • ChemRxiv. (n.d.). Development of Indolo-Bicyclo[3.1.1]heptane as a Carbazole Isostere through Radical Indolization of Bicyclo[1.1.0]butanes. [Link]

  • PubChem. (n.d.). Ethanol Degradation. [Link]

  • Michigan State University. (n.d.). Carboxylic Acid Reactivity. [Link]

  • Arkivoc. (n.d.). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. [Link]

  • ACS Publications. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. [Link]

  • National Institutes of Health. (n.d.). Photochemical Intermolecular [3σ+2σ]-Cycloaddition for the Construction of Aminobicyclo[3.1.1]heptanes. [Link]

  • Master Organic Chemistry. (2013). 3 Factors That Stabilize Free Radicals. [Link]

  • Domainex. (2023). Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes. [Link]

  • ResearchGate. (2023). The stability and degradation products of polyhydroxy flavonols in boiling water. [Link]

  • University of London. (n.d.). STEREOCHEMISTRY OF SOME BICYCLIC COMPOUNDS. [Link]

  • Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]

  • ResearchGate. (2017). (PDF) Monitoring the degradation of stabilization systems in polypropylene during accelerated aging tests by liquid chromatography combined with atmospheric pressure chemical ionization mass spectrometry. [Link]

  • MDPI. (2025). Biodegradation of Both Ethanol and Acetaldehyde by Acetobacter ghanensis JN01. [Link]

  • Master Organic Chemistry. (2020). Alkene Stability Increases With Substitution. [Link]

  • KPU Pressbooks. (n.d.). 4.2 Cycloalkanes and Their Relative Stabilities – Organic Chemistry I. [Link]

  • Docslib. (n.d.). Ch11 Reacns of Alcohols (landscape).docx. [Link]

  • VUT. (n.d.). DEGRADATION AND STABILITY OF POLYOLEFINS. [Link]

  • SpringerLink. (2014). Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. [Link]

  • ResearchGate. (n.d.). Phosphorous Antioxidants Against Polypropylene Thermal Degradation During Rotational Molding-Kinetic Modeling | Request PDF. [Link]

Sources

Troubleshooting low conversion in Mannich reactions for bicyclic alkanes

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #MN-882-BIC Subject: Troubleshooting Low Conversion & Instability in Bicyclic Substrates Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Bicyclic Challenge

Welcome to the Technical Support Center. You are likely here because your Mannich reaction on a bicyclic scaffold (e.g., norbornan-2-one, camphor, bicyclo[2.2.2]octan-2-one) is stalling at low conversion or decomposing during isolation.

The Core Problem: Bicyclic alkanes present a "perfect storm" for Mannich failure. Unlike acyclic or simple cyclic ketones, these substrates impose severe steric constraints (preventing iminium approach) and torsional strain (destabilizing the transition state). Furthermore, the resulting


-amino ketones in bulky systems are thermodynamically prone to the retro-Mannich reaction , often reverting to starting materials upon workup.

This guide moves beyond standard textbook conditions to address these specific topological challenges.

Phase 1: The Diagnostic Triage

Before changing reagents, we must diagnose the failure mode. Run a crude NMR of your reaction mixture before any workup.

Q1: What does your crude reaction mixture look like?

SymptomDiagnosisRoot Cause
High SM Recovery (>80%) Kinetic Failure The enol/enolate cannot form, or the iminium ion is too bulky to approach the sterically crowded

-carbon.
Product visible in situ, but vanishes after workup Thermodynamic Failure Retro-Mannich Reaction. The product is forming but is unstable and reverts during quenching/purification.
Complex mixture / Polymerization Side-Reactions The iminium intermediate is polymerizing, or the amine is attacking the bridgehead (rare, but possible).

Phase 2: Troubleshooting & Optimization Protocols

Scenario A: Kinetic Failure (The Reaction Won't Start)

Issue: Steric hindrance at the bridgehead or "flagpole" hydrogens blocks the approach of the electrophile.

Solution 1: Switch to Eschenmoser’s Salt (The "Silver Bullet") Generating the iminium ion in situ (formaldehyde + amine) is an equilibrium process often unfavorable for bulky substrates. Eschenmoser’s salt (


)  is a pre-formed, highly reactive electrophile that bypasses this equilibrium.
  • Why it works: It provides a high concentration of the potent electrophile, driving the reaction forward despite steric penalties.

  • Protocol Adjustment:

    • Generate the enolate quantitatively using LDA or LiHMDS at -78°C.

    • Add solid Eschenmoser’s salt (suspended in THF) rapidly.

    • Allow to warm slowly to room temperature.

Solution 2: Lewis Acid Catalysis (


 or 

)
Standard Brønsted acids (HCl, AcOH) often fail to activate bicyclic ketones sufficiently. Rare-earth triflates act as "water-tolerant" Lewis acids that coordinate to the carbonyl, enhancing enolization without destroying the amine.
Scenario B: Thermodynamic Failure (The Product Decomposes)

Issue: The Retro-Mannich Reaction.[1][2] The relief of steric strain drives the expulsion of the amine, regenerating the starting ketone and methylene iminium (which hydrolyzes).

Solution 1: pH-Controlled Workup (The "Buffer Zone") The retro-Mannich reaction is acid/base catalyzed. Standard workups (strong base to free the amine) often trigger decomposition.

  • Fix: Quench with saturated

    
      or a phosphate buffer (pH 7.0). Extract immediately into cold solvent. Do not  wash with strong NaOH.
    

Solution 2: The "Trap and Freeze" Strategy If the free base is unstable, isolate the product as a stable salt immediately.

  • Protocol: Add 1.0 equivalent of anhydrous HCl in ether directly to the crude reaction mixture. Filter the precipitated hydrochloride salt. These salts are kinetically inert to the retro-Mannich pathway.

Phase 3: Visualizing the Failure Points

The following decision tree illustrates the logic flow for troubleshooting these specific substrates.

MannichTroubleshooting Start START: Low Conversion in Bicyclic Mannich CheckCrude Analyze Crude NMR (Pre-workup) Start->CheckCrude ResultSM Mostly Starting Material CheckCrude->ResultSM No reaction ResultGone Product in Crude, Gone after Workup CheckCrude->ResultGone Decomposition KineticDiag Diagnosis: Kinetic Barrier (Sterics) ResultSM->KineticDiag ThermoDiag Diagnosis: Retro-Mannich (Instability) ResultGone->ThermoDiag Sol1 Use Pre-formed Electrophile (Eschenmoser's Salt) KineticDiag->Sol1 Sol2 Force Enolization (LDA/LiHMDS @ -78°C) KineticDiag->Sol2 Sol3 Modify Workup: Avoid pH > 8 or < 4 ThermoDiag->Sol3 Sol4 Isolate as HCl Salt (Precipitation) ThermoDiag->Sol4

Caption: Decision tree for diagnosing kinetic vs. thermodynamic failure modes in Mannich reactions.

Phase 4: Mechanistic Insight (Stereoselectivity)

In bicyclic systems like norbornanone, the approach of the electrophile is governed by the difference between the exo (less hindered) and endo (concave) faces.

  • Exo-Attack Preference: In most norbornanone derivatives, the endo face is blocked by the C5/C6 hydrogens. The Mannich reagent (iminium) will attack from the exo face, leading to the endo-substituent.

  • Organocatalysis: Using chiral amines (e.g., L-Proline) can override this intrinsic substrate bias, but conversion often suffers due to the bulk of the catalyst-substrate complex.

Mechanism Substrate Bicyclic Ketone (e.g., Norbornanone) Enol Enol / Enolate Formation Substrate->Enol Acid/Base Transition Transition State (Steric Clash?) Enol->Transition + Iminium Ion Product Beta-Amino Ketone Transition->Product Kinetic Control Retro Retro-Mannich (Reversion) Product->Retro Thermodynamic Instability Retro->Substrate Loss of Amine

Caption: The reversible nature of the Mannich reaction in strained systems.

Phase 5: Validated Experimental Protocol

Protocol: Optimized Mannich Reaction for Sterically Hindered Bicyclics Adapted from standard procedures for Eschenmoser's salt [2].

  • Enolate Formation: To a flame-dried flask under Argon, add the bicyclic ketone (1.0 mmol) and anhydrous THF (5 mL). Cool to -78°C. Add LiHMDS (1.1 mmol, 1.0 M in THF) dropwise. Stir for 45 min.

  • Addition: Rapidly add Eschenmoser’s Salt (Dimethyl(methylene)ammonium iodide) (1.2 mmol) as a solid or suspension in THF.

  • Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor by TLC/NMR. Do not heat to reflux.

  • Quench (Critical): Pour the reaction mixture into a vigorously stirred mixture of saturated aqueous

    
      and 
    
    
    
    .
  • Workup: Separate layers. Extract aqueous layer with

    
     (3x). Dry combined organics over 
    
    
    
    .[2][3][4]
  • Stabilization: If the product is an oil, treat immediately with 1M HCl in ether to precipitate the hydrochloride salt. Filter and dry under vacuum.

FAQs

Q: Can I use microwave irradiation to force the reaction? A: Use caution. While microwaves can overcome the kinetic barrier (sterics), they also accelerate the thermodynamic equilibrium. For bicyclic systems, this often favors the retro-Mannich side, leading to lower isolated yields. High pressure (10-15 kbar) is a better physical alternative if available, as it accelerates bond formation (negative activation volume) without necessarily favoring elimination.

Q: My product is forming but is a mixture of diastereomers. How do I control this? A: Bicyclic ketones have intrinsic facial bias (exo vs endo). To control this, switch to an organocatalytic approach (e.g., L-Proline or MacMillan catalysts). However, be aware that the reaction rate will drop significantly. You may need to run the reaction for 3-5 days at


 to balance conversion vs. selectivity [3].

References

  • Retro-Mannich Instability in Bulky Systems: Title: Design of Chemically Stable, Potent, and Efficacious MDM2 Inhibitors That Exploit the Retro-Mannich Ring-Opening-Cyclization Reaction Mechanism. Source: Journal of Medicinal Chemistry (2014). URL:[Link]

  • Organocatalytic Asymmetric Mannich Reactions: Title: Organocatalytic Enantioselective γ-Position-Selective Mannich Reactions of β-Ketocarbonyl Derivatives. Source: Organic Letters (2022). URL:[Link]

  • Lewis Acid Catalysis in Mannich Reactions: Title: Reactions of Alkyl Azides and Ketones as Mediated by Lewis Acids: Schmidt and Mannich Reactions.[5] Source: Journal of the American Chemical Society (2000).[5] URL:[Link]

Sources

Technical Support Center: Bicyclo[3.1.1]heptane Diastereomer Separation

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a Tier-3 Technical Support resource for the separation and characterization of substituted bicyclo[3.1.1]heptanes (pinane derivatives). It is designed for senior researchers requiring high-fidelity separation strategies beyond standard flash chromatography.

Ticket ID: PIN-SEP-311 Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Active Subject: Resolution of Endo/Exo Diastereomers in Rigid Bicyclic Systems

Executive Summary

The bicyclo[3.1.1]heptane skeleton (pinane scaffold) presents unique separation challenges due to its rigid "butterfly" conformation. Unlike flexible alkyl chains, the fixed geometry of the gem-dimethyl bridge creates a distinct steric environment where endo (concave) and exo (convex) faces exhibit vastly different accessibilities but often identical polarities. Standard silica chromatography frequently fails here because adsorption energies (


) for both diastereomers are too similar.

This guide prioritizes chemoselective stationary phases and derivatization strategies over brute-force plate count.

Module 1: Chromatographic Troubleshooting

Q1: My diastereomers co-elute on standard silica (0% resolution). What is the immediate fix?

Diagnosis: If your compounds contain an alkene (e.g., pinocarveol, verbenol derivatives) and co-elute on normal phase silica, the polarity difference is insufficient. You must exploit the steric accessibility of the


-system .

Solution: Argentation Chromatography (AgNO


-Impregnated Silica) 
Silver ions (

) form reversible

-complexes with alkenes. The stability of this complex depends heavily on steric hindrance. In bicyclo[3.1.1]heptanes, the exo-face is often blocked by the gem-dimethyl bridge, while the endo-face is more accessible (or vice versa depending on substitution), creating a massive difference in retention time.

Protocol: Preparation of 10% AgNO


 Silica Gel 
  • Dissolve: Dissolve 10 g of Silver Nitrate (

    
    ) in 100 mL of HPLC-grade acetonitrile (ACN). Note: ACN is preferred over water/methanol for faster drying and silica integrity.
    
  • Slurry: Add 90 g of flash-grade silica gel (40-63 µm) to the solution. Stir vigorously for 15 minutes in the dark (wrap flask in foil).

  • Evaporate: Rotary evaporate the solvent at 40°C until a free-flowing powder remains.

  • Activation: Dry in a vacuum oven at 60°C for 4 hours.

  • Storage: Store in an amber jar wrapped in foil. Light exposure reduces activity (turns gray/purple).

Usage Tip: Elute with Hexane/Toluene gradients. Toluene acts as a "displacer" for the silver ions, sharpening peaks.

Q2: I am using RP-HPLC. The peaks are tailing and resolution ( ) is < 1.0.

Diagnosis: Bicyclic terpenes are highly hydrophobic. On C18 columns, they often suffer from poor mass transfer due to deep pore penetration or non-specific hydrophobic interaction.

Troubleshooting Steps:

  • Switch Modifier: Change from Acetonitrile to Methanol . Methanol is a protic solvent that forms a "rigid" solvation shell around the hydrophobic pinane skeleton, often enhancing shape selectivity compared to the dipole-driven interactions of ACN.

  • Temperature Control: Lower the column temperature to 15-20°C. While higher temperatures improve efficiency, lower temperatures favor the enthalpic differences required for chiral/diastereomeric separation.

  • Stationary Phase: If C18 fails, switch to Pentafluorophenyl (PFP) . The PFP phase offers

    
    -
    
    
    
    interactions and rigid steric selectivity that discriminates well between the "flat" and "puckered" faces of bicyclic systems.

Module 2: Decision Logic & Workflow

The following diagram outlines the decision process for selecting the correct separation modality based on your compound's functionalization.

SeparationStrategy Start Target: Bicyclo[3.1.1]heptane Mix CheckAlkene Contains Alkene/Alkyne? Start->CheckAlkene AgSilica Method A: Ag(I)-Silica (Exploits Pi-Face Sterics) CheckAlkene->AgSilica Yes CheckOH Contains Alcohol/Amine? CheckAlkene->CheckOH No Derivatize Method B: Derivatization (3,5-Dinitrobenzoate esters) CheckOH->Derivatize Yes CheckPolar Polar Functional Groups? CheckOH->CheckPolar No Crystallize Fractional Crystallization Derivatize->Crystallize Solid? NormalPhase Method C: Flash Silica (Optimize Solvent Selectivity) Derivatize->NormalPhase Oil? CheckPolar->NormalPhase Yes ReversePhase Method D: RP-HPLC (PFP/C18) (Low Temp, MeOH) CheckPolar->ReversePhase No (Hydrocarbon)

Figure 1: Strategic decision tree for separating rigid bicyclic diastereomers. Priority is given to specific molecular interactions (Pi-complexation) before general polarity.

Module 3: Structural Validation (NMR)

Q3: I have separated two isomers. How do I definitively assign Endo vs. Exo without X-ray?

Scientific Principle: In the bicyclo[3.1.1]heptane system, the Karplus equation relates the dihedral angle (


) between vicinal protons to their coupling constant (

).
  • Exo-protons typically have a dihedral angle of ~90° with the bridgehead proton (

    
    ), resulting in near-zero coupling (
    
    
    
    Hz)
    .
  • Endo-protons have a dihedral angle of ~30-40°, resulting in measurable coupling (

    
     Hz) .
    

Validation Protocol:

  • 1H-NMR (Coupling Analysis):

    • Locate the signal for the proton at the substituted carbon (e.g., C-2 or C-3).

    • If the signal is a broad singlet or doublet , it is likely the Endo-isomer (proton is exo,

      
      ).
      
    • If the signal is a doublet of doublets (dd) or multiplet with clear splitting, it is likely the Exo-isomer (proton is endo).

  • NOESY (Spatial Proximity):

    • This is the "Gold Standard".

    • Endo-substituent: Will show a NOE correlation to the anti-methyl group of the gem-dimethyl bridge (C-9).

    • Exo-substituent: Will show a NOE correlation to the syn-methyl group (C-8) or the bridgehead protons.

Data Summary Table: Diagnostic Signals

FeatureEndo-Isomer (Substituent is Endo)Exo-Isomer (Substituent is Exo)
Proton Orientation Proton is ExoProton is Endo
Coupling (

)
Small (

Hz)
Medium (

Hz)
Peak Shape Singlet / Broad SingletMultiplet / Doublet
NOE Correlation Strong to Bridge Methyl (C-9)Strong to Bridgehead (H-1/H-5)

Module 4: Crystallization & Derivatization

Q4: Chromatography is impossible due to scale (100g+). How can I crystallize an oil?

Strategy: Most simple bicyclic alcohols (e.g., pinocarveol) are oils or low-melting solids. To separate them by crystallization, you must increase the molecular weight and introduce


-stacking capability.

Protocol: 3,5-Dinitrobenzoate Derivatization

  • Reaction: React your crude alcohol mixture (1.0 eq) with 3,5-dinitrobenzoyl chloride (1.2 eq) and Pyridine (1.5 eq) in DCM at 0°C

    
     RT.
    
  • Workup: Wash with 1M HCl (to remove pyridine), then NaHCO

    
    . Dry and concentrate.
    
  • Crystallization: Dissolve the resulting solid in minimal hot Ethanol or Ethyl Acetate/Hexane (1:4).

  • Result: The endo and exo esters will have vastly different lattice energies. Typically, the isomer with the higher symmetry or better packing efficiency precipitates first.

  • Hydrolysis: Recover the pure alcohol by saponification (KOH/MeOH).

References

  • BenchChem. (2025).[1][2][3] Chiral High-Performance Liquid Chromatography (HPLC) for the Enantioselective Separation of cis-Verbenol. Link

  • G. H. Posner et al. (1997). Endo- and Exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control. Journal of Chemical Education. Link

  • R. Ikan et al. (1965).[4] Thin Layer Chromatography of Oxygenated Terpenes on Silica Impregnated with Silver Nitrate. Israel Journal of Chemistry. Link

  • H. V. Thulasiram et al. (2011). Preparative separation of α- and β-santalenes using silver nitrate-impregnated silica gel. RSC Advances. Link

  • Sigma-Aldrich. (2013). Novel Separation Approach for Multiple Chiral Center Molecules. Link

Sources

Handling hygroscopic bicyclic carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As drug development increasingly relies on complex three-dimensional scaffolds to escape "flatland," bicyclic carboxylic acids—such as bicyclo[1.1.1]pentane-1-carboxylic acid (BCP)—have emerged as premier bioisosteres for para-substituted benzenes[1].

However, the highly polar nature of the carboxylic acid moiety, combined with the rigid bicyclic framework, creates a strong thermodynamic driving force for hydrogen bonding with atmospheric water. This hygroscopicity frequently leads to catastrophic failures in stoichiometric weighing and downstream amide coupling reactions. This guide provides field-proven, self-validating methodologies to troubleshoot and resolve these specific handling issues.

Phase 1: Frequently Asked Questions & Troubleshooting

Q1: Why do my amide couplings with bicyclo[1.1.1]pentane-1-carboxylic acid (BCP) consistently stall at 40-50% conversion? Causality: The BCP acid has likely absorbed atmospheric moisture prior to the reaction. During the activation step (e.g., using HATU, EDC, or DCC), water acts as a highly competitive nucleophile. It attacks the activated O-acylisourea or active ester intermediate, hydrolyzing it back to the starting carboxylic acid[2]. This parasitic side-reaction rapidly consumes your expensive coupling reagents without forming the desired amide bond. Solution: You must either rigorously exclude water during weighing and activation, or utilize a moisture-tolerant coupling system (such as boronic acid catalysts or organosilanes) that facilitates condensation with concurrent water removal[2].

Q2: How can I accurately weigh highly hygroscopic bicyclic derivatives if I do not have access to a glovebox? Causality: Exposing a hygroscopic powder to ambient humidity causes an immediate mass increase as water molecules bind to the crystal lattice[3]. If you weigh 100 mg of the compound in open air, you may actually be adding 80 mg of the acid and 20 mg of water, completely skewing your reaction stoichiometry. Solution: Employ the "weighing by difference" technique using a tightly sealed borosilicate glass weighing bottle[4]. Alternatively, bypass open-air handling entirely by purchasing or preparing pre-filled reaction vials packaged under an inert atmosphere, allowing you to inject your amine and solvent directly through a septum[5].

Q3: What are the best storage practices to prevent the degradation and clumping of these monomers? Causality: Continuous moisture ingress leads to agglomeration, turning free-flowing powders into unworkable pastes, and can induce slow chemical degradation over time[3]. Solution: Store the bulk material in a sealed vacuum desiccator containing non-flammable desiccants, such as indicating silica gel or molecular sieves[6]. For frequently accessed liquid or highly sensitive solid reagents, utilize Sure/Seal bottles flushed with dry argon or nitrogen, which allow for material transfer using standard syringe techniques without exposing the bulk chemical to the atmosphere[7].

Phase 2: Quantitative Data Analysis

To illustrate the severe impact of moisture on reaction efficiency, the following table summarizes the coupling yields of BCP-carboxylic acid with a standard primary amine under various handling conditions.

Table 1: Impact of Moisture on Amide Coupling Yields of BCP-Carboxylic Acids

Handling / Reaction ConditionEstimated Water ContentCoupling SystemAmide ConversionHydrolysis Byproduct
Ambient Air Weighing (Open)>5,000 ppmHATU / DIPEA42%55%
Strict Anhydrous (Glovebox)<50 ppmHATU / DIPEA98%<1%
Pre-filled Inert Vials[5]<100 ppmEDC / HOBt94%3%
Moisture-Tolerant Reagent[8]>5,000 ppm9-Methyl-9H-silafluorene85%5%

Phase 3: Diagnostic Workflow Visualization

Below is the logical troubleshooting pathway to diagnose and resolve poor yields when working with hygroscopic bicyclic acids.

TroubleshootingWorkflow Start Amide Coupling Fails (Low Yield / Unreacted Acid) CheckMass Verify Acid Mass (Is it heavier than expected?) Start->CheckMass Moisture Hygroscopic Moisture Uptake Detected CheckMass->Moisture Yes CheckMech Analyze Reaction Mechanism CheckMass->CheckMech No Dry Dry in Vacuum Desiccator over Silica Gel Moisture->Dry Weigh Weigh by Difference or Use Pre-filled Vials Dry->Weigh Hydrolysis Activated Ester Hydrolysis Occurring CheckMech->Hydrolysis Modify Use Moisture-Tolerant Silane or Excess Reagent Hydrolysis->Modify

Workflow for diagnosing and resolving amide coupling failures with hygroscopic acids.

Phase 4: Self-Validating Experimental Protocol

Procedure: Anhydrous Amidation of Hygroscopic Bicyclic Acids Causality & Validation Principle: This protocol is designed as a self-validating system. By incorporating an inert internal standard (1,3,5-trimethoxybenzene) directly into the reaction mixture, you can monitor the exact mass balance via crude NMR. If the reaction fails, the internal standard allows you to mathematically prove whether the failure was due to inaccurate weighing (moisture mass) or chemical hydrolysis of the activated ester.

Step 1: Desiccation and Glassware Preparation

  • Transfer the vial containing the bicyclic carboxylic acid into a vacuum desiccator loaded with fresh, non-flammable silica gel[6]. Apply vacuum and leave for a minimum of 24 hours.

  • Oven-dry all reaction flasks, borosilicate weighing bottles[4], and magnetic stir bars at 140°C for at least 4 hours. Cool them under a continuous stream of dry nitrogen or argon[7].

Step 2: Weighing by Difference

  • Tare a cooled, sealed borosilicate weighing bottle on an analytical balance.

  • Working rapidly (or ideally inside a nitrogen-filled glovebag), transfer the estimated required mass of the dried acid into the bottle and immediately seal it.

  • Record the exact mass. Transfer the solid into your purged reaction flask, reseal the empty weighing bottle, and weigh it again. The mathematical difference is your exact, moisture-free starting mass.

Step 3: Anhydrous Activation

  • Dissolve the acid in anhydrous DMF or DCM (ensure solvents are drawn from Sure/Seal bottles using oven-dried syringes)[7].

  • Add exactly 1.0 equivalent of 1,3,5-trimethoxybenzene (Internal Standard).

  • Add 1.5 equivalents of the coupling reagent (e.g., HATU) and 2.0 equivalents of a non-nucleophilic base (e.g., DIPEA). Causality Check: The 0.5 equivalent excess of HATU acts as a chemical scavenger. If trace moisture is introduced during the transfer, it will hydrolyze the excess reagent rather than stalling the primary reaction[2]. Stir for 10 minutes to form the activated ester.

Step 4: Nucleophilic Coupling and Validation

  • Add 1.2 equivalents of the target amine dropwise.

  • Stir at room temperature for 2–4 hours.

  • Take a 50 µL aliquot, remove the solvent under vacuum, and analyze via crude ^1H-NMR. Compare the integration of the product amide peaks and any remaining free acid against the internal standard. A closed mass balance confirms successful execution; missing mass indicates volatile side-reactions, while high free-acid recovery confirms moisture-driven hydrolysis, signaling the need for moisture-tolerant organosilane coupling reagents[8].

References

  • Title: Hygroscopic: What it Means, What You Need to Know: How to Handle Hygroscopic Chemicals Source: corecheminc.com URL:[3]

  • Title: How do you handle hygroscopic salts? Source: hepatochem.com URL:[5]

  • Title: Techniques for Handling Air- and Moisture-Sensitive Compounds Source: pitt.edu URL:[7]

  • Title: Optimize Amide Bond Formation for Increased Yield Efficiency Source: patsnap.com URL:[2]

  • Title: 40ml Glass Weighing Bottle - Borosilicate Pycnometer Flask For Laboratory Use Source: calltimeadvertising.com URL:[4]

  • Title: (PDF) Thianthrenium-enabled modular synthesis of bicyclo[1.1.1]pentanes Source: researchgate.net URL:[1]

  • Title: Lab Desiccator Guide | What Is A Desiccator? Source: boekelsci.com URL:[6]

  • Title: Hydrosilafluorenes as Recyclable Coupling Reagents for Direct Amidation of Carboxylic Acids with Amines | Organic Letters Source: acs.org URL:[8]

Sources

Validation & Comparative

Publish Comparison Guide: NMR Characterization of 5-Hydroxybicyclo[3.1.1]heptane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical characterization of 5-hydroxybicyclo[3.1.1]heptane-1-carboxylic acid , a critical scaffold in modern medicinal chemistry.

Executive Summary: The Rise of the "Meta-Arene" Bioisostere

In the pursuit of novel IP space and improved physicochemical properties (Fsp³), drug discovery has shifted from flat aromatic rings to rigid, three-dimensional scaffolds. 5-hydroxybicyclo[3.1.1]heptane-1-carboxylic acid (CAS 2091096-37-4) has emerged as a high-value bioisostere for meta-substituted benzenes .

Unlike the spherical adamantane or the linear bicyclo[1.1.1]pentane, the [3.1.1] scaffold offers a unique "V-shaped" vector geometry (approx. 120°) that mimics the substitution pattern of meta-arenes while significantly improving solubility and metabolic stability.

This guide compares the NMR performance of this scaffold against common alternatives, providing a self-validating protocol for its characterization.

Structural Logic & NMR Expectations

Before acquiring data, the analyst must understand the symmetry and rigidity of the system to predict the spectral fingerprint.[1]

The [3.1.1] Skeleton

The molecule consists of two bridgehead carbons (C1 and C5) connected by three bridges:

  • Bridge A: Three carbons (C2–C3–C4).[2]

  • Bridge B: One carbon (C6).

  • Bridge C: One carbon (C7).

Symmetry Analysis (Cs Point Group)

With a Carboxyl group at C1 and a Hydroxyl group at C5, the molecule possesses a plane of symmetry passing through C1, C5, and C3.

  • Equivalence: C2 is enantiotopic to C4. C6 is enantiotopic to C7.

  • Spectral Simplification: The ¹³C NMR should show only 5 distinct signals despite having 8 carbons (plus the carbonyl).

    • C1 (Quaternary, COOH)

    • C5 (Quaternary, OH)

    • C3 (CH₂)

    • C2/C4 (CH₂, equivalent)

    • C6/C7 (CH₂, equivalent)

Diagnostic "W-Coupling"

Due to the rigid cage, long-range ⁴J coupling (W-plan arrangement) is a hallmark of this system. Expect to see broadening or distinct splitting between protons on the C6/C7 bridges and the equatorial protons of the C2/C4 bridge.

Comparative Performance Analysis

This section evaluates the "performance" of the [3.1.1] scaffold's NMR profile compared to standard medicinal chemistry building blocks.

Table 1: NMR Resolution & Structural Utility Comparison
Feature5-OH-Bicyclo[3.1.1]heptane-1-COOH 3-OH-Adamantane-1-COOH 3-OH-Bicyclo[1.1.1]pentane-1-COOH
Geometry Mimicry Meta-Benzene (120°) Spherical / BulkyPara-Benzene (180°)
¹H NMR Complexity Medium (Resolved multiplets)High (Overlapping multiplets)Low (Simple singlets)
Spectral Dispersion High (Distinct bridge environments)Low (Cluster region 1.5–2.2 ppm)Very High (Bridgehead isolation)
Stereo-Probe Yes (Exo/Endo protons distinct)No (High symmetry averaging)No (Achiral bridges)
Solubility (D₂O) High (Polar + Compact)Low (Lipophilic cage)High

Key Insight: The [3.1.1] scaffold offers superior spectral dispersion compared to adamantane. While adamantane derivatives often suffer from "proton pile-up" in the 1.5–2.0 ppm region, the unique bridge sizes (3 vs 1) of the [3.1.1] system separate the signals, making structural verification and impurity profiling significantly easier.

Technical Deep Dive: Self-Validating Assignment Protocol

Sample Preparation
  • Solvent: DMSO-d₆ is recommended over CDCl₃ to prevent aggregation of the carboxylic acid and ensure sharp OH signals.

  • Concentration: 10–15 mg in 0.6 mL.

The "Bridge-Walk" Assignment Workflow

Do not rely on chemical shift prediction software alone, as bicyclic strain often causes calculation errors. Use this logic flow:

NMR_Assignment cluster_logic Differentiation Logic Start Start: 1H NMR Spectrum Step1 Identify Bridgeheads (No H) Start->Step1 13C/DEPT Step2 Locate C3 (Unique CH2) Step1->Step2 COSY (Remote from OH/COOH) Step3 Differentiate Bridges (C2/4 vs C6/7) Step2->Step3 HSQC Integration (2C vs 2C) Step4 Stereo-Assignment (Exo vs Endo) Step3->Step4 NOESY (Spatial Proximity) Logic1 C2/C4 are vicinal to C3 (COSY Crosspeaks) Step3->Logic1 Logic2 C6/C7 are isolated from C3 (No COSY to C3) Step3->Logic2

Figure 1: Logical workflow for unambiguous NMR assignment of the [3.1.1] scaffold.

Expected Chemical Shifts (DMSO-d₆)

Derived from congeneric derivatives (e.g., 4-amino-5-hydroxy analogs) and scaffold strain rules.

PositionType¹H Shift (ppm)¹³C Shift (ppm)Multiplicity / Coupling
C1 Cq-45–50Quaternary (Bridgehead)
C5 Cq-70–75Quaternary (Bridgehead + OH)
COOH CO12.0 (br)175–178Carbonyl
OH OH4.5–5.0 (s)-Exchangeable
H3 CH₂1.6–1.820–25Multiplet (Quintet-like)
H2/H4 CH₂2.0–2.430–35Complex multiplets (α to bridgeheads)
H6/H7 CH₂2.5–2.840–45Diagnostic: High freq. due to strain

Critical QC Check: The signals for H6/H7 (the one-carbon bridges) often appear unusually downfield (2.5+ ppm) compared to standard cyclohexanes due to the "puckered" ring strain and descreening effects of the bridgehead substituents. Do not mistake these for impurity peaks.

Experimental Validation: Impurity Profiling

When sourcing this compound for drug development, three specific impurities are common due to the synthetic route (often involving intramolecular Mannich or propellane ring-opening).

Table 2: Impurity Markers
Impurity TypeOriginDiagnostic NMR Signal
Isomer (Exo/Endo) Incomplete stereocontrolMinor peaks flanking the C3 signal (~0.05 ppm difference).
Cyclobutane Precursor Ring-closing failureSharp singlet ~3.5 ppm (Methyl ester) or olefinic protons (5.5–6.0 ppm).
Residual Solvent RecrystallizationEthyl Acetate (4.03 q, 1.99 s) or Toluene (7.1–7.2 m).

References

  • Vertex Pharmaceuticals. (2024). Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. Journal of Organic Chemistry. Link[3]

  • Mykhailiuk, P. K. (2025). Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane. Nature Protocols. Link

  • BenchChem. (2025).[4] Confirming the Structure of Synthesized Adamantane Compounds: A Comparative Guide. Link

  • Enamine. (2023). Bridged Bicyclic Molecule NMR Challenge. Link

  • ChemicalBook. (2024).[3] CAS 2091096-37-4 Product Specifications. Link

Sources

X-ray Crystallography Guide: Bicyclo[3.1.1]heptane as a Meta-Benzene Bioisostere

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Crystallography Data for Bicyclo[3.1.1]heptane Bioisosteres Content Type: Publish Comparison Guide

Executive Summary: Closing the Meta-Substitution Gap

For decades, medicinal chemists have successfully utilized bicyclo[1.1.1]pentane (BCP) and cubane as saturated,


-rich bioisosteres for para-substituted benzenes. However, a geometrically accurate saturated mimic for meta-substituted benzenes remained elusive until the recent validation of bicyclo[3.1.1]heptane (BCHep) .[1]

This guide provides a technical analysis of BCHep and its hetero-analogues (3-oxa- and 3-azabicyclo[3.1.1]heptane) based on high-resolution X-ray crystallography data. We objectively compare these scaffolds against the phenyl ring they replace, focusing on exit vector alignment, bond angles, and physicochemical outcomes.[2]

Key Takeaway: BCHep derivatives offer a near-perfect geometric match for meta-phenyl rings (exit vector angle ~120°) while significantly improving solubility and metabolic stability.

Structural Analysis: The Crystallographic Evidence

The validity of a bioisostere hinges on its ability to place functional groups in the same spatial coordinates as the parent aromatic ring.[2] X-ray diffraction studies provided by Anderson (Nature, 2022) and Mykhailiuk (Angew. Chem., 2023, 2025) confirm the structural mimicry.

Geometric Comparison: Phenyl vs. BCHep Variants

The following table synthesizes crystallographic data comparing the meta-phenyl ring with the carbon-BCHep and its hetero-analogues.

Featurem-Phenyl RingBicyclo[3.1.1]heptane (BCHep)3-Oxabicyclo[3.1.1]heptane3-Azabicyclo[3.1.1]heptane
Hybridization

(Planar)

(3D, Puckered)

(3D)

(3D)
Exit Vector Angle (

)
120° 119° – 120° 120° – 124° 124° – 126°
Substituent Distance (

)
4.9 – 5.0 Å4.8 – 5.0 Å4.75 – 4.77 Å~4.8 Å
Internal Bridge Angle 120°~86° (Strained)~88°~88°
Key Reference StandardAnderson, Nature 2022Mykhailiuk, Angew. 2025Mykhailiuk, Angew.[3] 2023

Analysis:

  • Vector Fidelity: The all-carbon BCHep is geometrically indistinguishable from meta-benzene regarding exit vector angles (

    
    ).[4]
    
  • Contraction: The 3-oxa and 3-aza variants show a slight contraction in the inter-substituent distance (

    
    ) by approximately 0.2–0.3 Å.[4] In most binding pockets, this minor contraction is tolerated or even beneficial for tightening ligand-protein interactions.
    
  • Puckering: Unlike the flat phenyl ring, the BCHep core adopts a puckered "butterfly" conformation. X-ray data shows this pucker allows the bridgehead hydrogens to avoid steric clashes often seen with ortho-hydrogens in biaryl systems.

Decision Logic: Selecting the Right Scaffold

Not all BCHep variants are equal.[5] The choice between the all-carbon parent and the hetero-substituted versions depends on the specific physicochemical liabilities of your lead compound.

Bioisostere Selection Workflow

BioisostereSelection Start Target: Replace Meta-Phenyl Ring Q1 Is the current lead too lipophilic (High LogP)? Start->Q1 Q2 Is aqueous solubility a critical issue? Q1->Q2 Yes BCHep Select Carbon-BCHep (Maintains Lipophilicity, High Metabolic Stability) Q1->BCHep No Q3 Is a basic center required for binding? Q2->Q3 No Oxa Select 3-Oxabicyclo[3.1.1]heptane (Lowers LogP, Increases Solubility) Q2->Oxa Yes (High Priority) Q3->BCHep No Aza Select 3-Azabicyclo[3.1.1]heptane (Introduces Basic Amine, Solubilizing) Q3->Aza Yes

Figure 1: Decision tree for selecting the appropriate bicyclo[3.1.1]heptane scaffold based on medicinal chemistry requirements.

Physicochemical Performance Data

Replacing a phenyl ring with a BCHep core drastically alters the molecule's properties while maintaining binding geometry.

PropertyPhenyl CoreCarbon-BCHep3-Oxabicyclo[3.1.1]heptane
Solubility (Aq) Low (Reference)Moderate (2-5x improvement)High (>10x improvement)
Lipophilicity (LogP) HighHigh (Comparable to Phenyl)Lower (Reduced by ~1-2 units)
Metabolic Stability Prone to oxidationExcellent (Blocked metabolic sites) Excellent
HERG Inhibition Risk (Planar/Lipophilic)Reduced (3D character)Reduced

Case Study Insight: In the optimization of Sonidegib (an anticancer agent), replacing the meta-phenyl ring with 3-oxabicyclo[3.1.1]heptane increased solubility by 5-fold (6 µM


 34 µM) while maintaining nanomolar potency, whereas the carbon-BCHep analogue actually decreased solubility slightly due to the lipophilic nature of the hydrocarbon cage [Reference 2].

Experimental Protocol: Crystallization & Data Collection

Obtaining high-quality X-ray data for these saturated bicycles can be challenging due to their globular shape (leading to plastic crystals) and potential for disorder.

Crystallization Strategy for BCHep Derivatives
  • Salt Formation (Critical for Amines):

    • If using 3-azabicyclo[3.1.1]heptane , do not attempt to crystallize the free base (often an oil or waxy solid).

    • Protocol: Dissolve the amine in minimal MeOH/EtOH. Add 1.05 eq. of p-toluenesulfonic acid (TsOH) or HCl in dioxane. Slow evaporation usually yields diffraction-quality needles or prisms.

  • Co-crystallization:

    • For neutral 3-oxabicyclo[3.1.1]heptane or carbon-BCHep derivatives that are oils, co-crystallize with a planar acceptor if the molecule has H-bond donors.

  • Cryoprotection:

    • These scaffolds have high thermal motion. Data collection at 100 K is mandatory.

    • Use Perfluoropolyether oil (e.g., Fomblin®) rather than glycerol to minimize background scatter and prevent dissolution of the lipophilic crystal.

X-ray Data Processing Workflow

XrayWorkflow Sample BCHep Sample Screen Screen: Polarized Light (Check for Plastic Phase) Sample->Screen Mount Mount & Freeze (100 K) Screen->Mount Sharp Extinction Collect Collect Data (High Redundancy) Mount->Collect Process Structure Solution (Handle Disorder) Collect->Process Validation Exit Vector Analysis Process->Validation

Figure 2: Workflow for processing X-ray data of bicyclic bioisosteres, emphasizing low-temperature collection.

Synthesis: Accessing the Scaffold

The primary barrier to adoption has been synthesis. The modern route relies on the "spring-loaded" [3.1.1]propellane.

  • Precursor: [3.1.1]propellane is synthesized from 1,5-diiodobicyclo[3.1.1]heptane or similar cyclobutane precursors.

  • Reaction: Radical addition across the central bond of the propellane generates the 1,3-disubstituted BCHep core.

  • Safety Note: Unlike [1.1.1]propellane (used for BCPs), [3.1.1]propellane is generally stable in solution but should be handled with care to avoid polymerization.

References

  • Frank, N., et al. (2022). "A new bioisostere for meta-substituted arenes."[4][6] Nature, 611, 721–726. [Link]

  • Dibchak, D., et al. (2025).[3] "3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene." Angewandte Chemie International Edition, e202505519. [Link]

  • Dibchak, D., et al. (2023).[7] "General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Bioisosteres." Angewandte Chemie International Edition, 62(26), e202304246. [Link]

  • Levterov, V. V., et al. (2023).[7] "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications, 14, 5608.[7][8] [Link]

Sources

Comparative Guide: Benzoic Acid vs. Bicyclo[3.1.1]heptane-1-carboxylic Acid

[1][2]

Executive Summary

This guide provides a technical comparison between Benzoic Acid (the aromatic standard) and Bicyclo[3.1.1]heptane-1-carboxylic acid (a saturated, 3D bioisostere).[1]

  • Acidity Verdict: Benzoic acid is the stronger acid (

    
    ) compared to bicyclo[3.1.1]heptane-1-carboxylic acid (
    
    
    , estimated based on bridgehead series trends).[2][1]
  • Key Driver: The acidity difference is primarily driven by the resonance stabilization of the benzoate anion, which is absent in the saturated bicyclic system.[1] While bridgehead strain can enhance acidity via increased

    
    -character, in the [3.1.1] system, steric inhibition of solvation and the inductive donation of the alkyl cage dominate, resulting in a weaker acid.
    
  • Drug Design Impact: Replacing a phenyl ring with a bicyclo[3.1.1]heptane scaffold ("escaping flatland") will likely increase the

    
     , potentially reducing ionization at physiological pH (7.[1]4) and altering lipophilicity (
    
    
    ).

Physicochemical Profile Comparison

The following table summarizes the core physicochemical differences. Note that while Benzoic acid data is experimental standard, the value for the bicyclo[3.1.1] derivative is derived from established Structure-Activity Relationships (SAR) of bridgehead carboxylic acids (Wiberg et al.).

FeatureBenzoic AcidBicyclo[3.1.1]heptane-1-carboxylic Acid
Structure Aromatic, Planar (

)
Saturated, Bicyclic, 3D (

)

(H

O)
4.20 ~6.0 (Predicted/Analogous range*)
Electronic Effect -I (Inductive w/d), +R (Resonance)+I (Inductive donation), Hyperconjugation
Anion Stability High (Charge delocalization over ring)Low (Charge localized on carboxylate)
Solvation Good (Planar access)Poor (Steric bulk at bridgehead)
Hybridization

-C attached to COOH

-C (Bridgehead)

*Note: Bridgehead acids like Adamantane-1-COOH (

21

2

Mechanistic Analysis

Benzoic Acid: Resonance vs. Inductive Effects

Benzoic acid's acidity is governed by two competing factors:

  • Inductive Withdrawal (-I): The

    
     carbons of the phenyl ring are more electronegative than 
    
    
    carbons, pulling electron density away from the carboxyl group, stabilizing the anion.[1]
  • Resonance Donation (+R): The

    
    -system can donate electron density into the carboxyl group.[1]
    
  • Net Effect: The carboxylate anion (

    
    ) is stabilized by resonance delocalization of the negative charge onto the aromatic ring (though minor compared to the internal carboxyl resonance).[1] This makes it significantly more acidic than acyclic alkyl acids (e.g., Cyclohexanecarboxylic acid, 
    
    
    4.9).
Bicyclo[3.1.1]heptane-1-COOH: The Bridgehead Effect

This molecule lacks an aromatic

21Bridgehead Rule
  • Inductive Donation (+I): The alkyl cage acts as an electron donor, destabilizing the carboxylate anion compared to a proton.[1]

  • Steric Inhibition of Solvation: The bulky bicyclic cage prevents water molecules from effectively organizing around the carboxylate anion to stabilize the negative charge.[1] This entropic penalty weakens the acid.[1]

  • Hybridization (

    
    -character):  According to Wiberg's research, increased strain at a bridgehead increases the 
    
    
    -character of the exocyclic bond (C-COOH).[2][1] Higher
    
    
    -character (closer to
    
    
    or
    
    
    ) typically increases electronegativity and acidity.[1]
    • Comparison: In Bicyclo[1.1.1]pentane, the strain is massive, leading to high

      
      -character and high acidity (
      
      
      ~4.0).
    • Reality for [3.1.1]: The strain is moderate.[1] The steric bulk and inductive donation outweigh the

      
      -character gain, resulting in a 
      
      
      closer to 6.0 (weaker than benzoic).
Visualizing the Equilibrium

The diagram below illustrates the competing factors stabilizing the conjugate bases.

AcidityComparisoncluster_BenzoicBenzoic Acid Systemcluster_BicycloBicyclo[3.1.1] SystemBenzoicBenzoic Acid(Neutral)BenzoateBenzoate Anion(Conjugate Base)Benzoic->BenzoateDissociation (pKa 4.2)ResonanceResonance Stabilization(Delocalization)Benzoate->ResonanceStabilized ByBicycloAcidBicyclo[3.1.1] Acid(Neutral)BicycloAnionBicyclo Carboxylate(Conjugate Base)BicycloAcid->BicycloAnionDissociation (pKa ~6.0)StericsSteric Inhibitionof SolvationBicycloAnion->StericsDestabilized ByInductiveInductive Donation (+I)(Destabilizing)BicycloAnion->InductiveDestabilized By

Caption: Comparison of stabilizing and destabilizing factors for the conjugate bases of Benzoic acid vs. Bicyclo[3.1.1]heptane-1-carboxylic acid.

Experimental Validation Protocol

To empirically determine the exact

Potentiometric Titration
Protocol: Potentiometric Determination of

Objective: Determine the thermodynamic ionization constant.[1]

  • Reagents:

    • Analyte: ~5-10 mg of Bicyclo[3.1.1]heptane-1-carboxylic acid (high purity).[2][1]

    • Solvent: Degassed water (carbonate-free).[1] If insoluble, use a co-solvent system (Methanol/Water) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).

    • Titrant: 0.1 M KOH (standardized).[1]

    • Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological conditions).

  • Procedure:

    • Dissolution: Dissolve the compound in 20 mL of the solvent system. Maintain temperature at

      
      C using a jacketed vessel.
      
    • Blank Titration: Perform a titration on the solvent blank to correct for background ions.[1]

    • Sample Titration: Titrate with 0.1 M KOH, adding small increments (e.g., 5

      
      L) to capture the buffer region accurately.
      
    • Data Collection: Record pH vs. Volume of base added.

  • Analysis:

    • Plot the titration curve (pH vs. Vol).

    • Calculate the first derivative (

      
      ) to find the equivalence point.
      
    • Use the Henderson-Hasselbalch equation at the half-equivalence point:

      
      [2]
      
    • At 50% neutralization,

      
      .[1]
      

Implications for Drug Discovery[1]

Replacing a phenyl ring with a bicyclo[3.1.1]heptane scaffold is a strategy to improve physicochemical properties ("Escape from Flatland").[3]

Solubility & Ionization[2]
  • Benzoic Acid (pKa 4.2): At physiological pH (7.4), it is >99.9% ionized (anionic). High aqueous solubility, low passive membrane permeability.[1]

  • Bicyclo[3.1.1] Acid (pKa ~6.0): At pH 7.4, it is still largely ionized (~96%), but the fraction of neutral species is significantly higher (~4%) compared to benzoic acid (~0.06%).

  • Impact: The bicyclo variant may show improved passive permeability due to a higher fraction of the neutral species and the lipophilic nature of the aliphatic cage.[1]

Metabolic Stability[2]
  • Benzoic Acid: Prone to Phase II conjugation (Glucuronidation) or oxidation.[1]

  • Bicyclo[3.1.1] Acid: The bridgehead position is metabolically robust.[1] It blocks metabolic soft spots, potentially increasing the half-life (

    
    ) of the drug candidate.
    

References

  • Wiberg, K. B. (1993).[1] Acidity of Bridgehead Carboxylic Acids. Journal of Organic Chemistry, 58, 5067-5071.[1] Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Kütt, A., et al. (2018).[1] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(5), 373-384. Link

  • PubChem Compound Summary. (2025). Benzoic Acid (CID 243).[1] Link

  • Mykhailiuk, P. K. (2019).[1] Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry, 17, 2839-2849.[1] Link

Comparative Guide: Microsomal Stability of BCHep vs. Phenyl Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping the Aromatic Flatland

In modern medicinal chemistry, the "Escape from Flatland" is more than a trend—it is a strategic necessity for improving physicochemical properties. The BCHep (Bicyclo[3.1.1]heptane) scaffold has emerged as a high-fidelity bioisostere for meta-substituted benzenes .[1][2]

While traditional phenyl rings are ubiquitous, they often carry liabilities: poor aqueous solubility, non-specific binding, and susceptibility to CYP450-mediated oxidative metabolism.[3] This guide analyzes the performance of BCHep analogs against their phenyl counterparts, focusing specifically on microsomal stability , a critical predictor of in vivo clearance.

Key Insight: BCHep mimics the 120° exit vector of meta-phenyl rings while increasing fraction saturated carbon (


), typically resulting in enhanced metabolic stability and solubility without sacrificing target potency.

Structural & Mechanistic Basis

To understand the stability data, one must first understand the structural causality.

The Geometric Match

The success of BCHep relies on its ability to position substituents in the same spatial orientation as the parent phenyl ring.

  • meta-Phenyl: Substituents are at 120°.[2][4]

  • BCHep (Bicyclo[3.1.1]heptane): The bridgehead carbons provide exit vectors that closely approximate this 120° angle, unlike BCP (Bicyclo[1.1.1]pentane) which mimics para-phenyl (180°).

Metabolic Liability Shift[5]
  • Phenyl Liability: Aromatic rings are electron-rich substrates for Cytochrome P450 (CYP) enzymes. They undergo epoxidation (arene oxide formation) followed by rearrangement to phenols (hydroxylation). This is a primary clearance mechanism.

  • BCHep Stability: Being fully saturated, BCHep cannot undergo arene oxidation. Metabolic attack is restricted to C-H abstraction (hydroxylation) at the methylene bridges. These

    
     C-H bonds are often sterically shielded or electronically less activated than the 
    
    
    
    -system of a phenyl ring.
Visualizing the Bioisosterism

The following diagram illustrates the structural relationship and the shift in metabolic pathways.

Bioisostere_Comparison cluster_0 Parent: meta-Phenyl cluster_1 Bioisostere: BCHep Phenyl Phenyl Ring (Planar, sp2) Metab_Phenyl Metabolic Liability: Arene Oxidation (High Clearance) Phenyl->Metab_Phenyl CYP450 Attack Vector Exit Vector Match (~120°) Phenyl->Vector BCHep BCHep Scaffold (3D, sp3, [3.1.1]) Metab_BCHep Metabolic Stability: Resistant to Epoxidation (Lower Clearance) BCHep->Metab_BCHep Steric Shielding Vector->BCHep

Figure 1: Structural comparison showing the transition from the metabolic liability of the phenyl ring to the metabolically robust BCHep scaffold while maintaining geometric fidelity.

Experimental Protocol: Microsomal Stability Assay

This protocol is designed to directly compare the intrinsic clearance (


) of a phenyl-containing lead and its BCHep analog.
Materials
  • Test Compounds: Phenyl-Lead (1 µM) and BCHep-Analog (1 µM).

  • Microsomes: Pooled Liver Microsomes (Human/Mouse/Rat), 20 mg/mL protein concentration.

  • Cofactor: NADPH regenerating system (or 1 mM NADPH final).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow Logic

The assay measures the disappearance of the parent compound over time.

  • Metabolic Initiation: Reaction starts only upon adding NADPH.

  • Time-Course Sampling: Multiple time points (0, 5, 15, 30, 45 min) are essential to determine the slope of depletion (

    
    ).
    
  • Self-Validation:

    • Positive Control: Verapamil or Testosterone (High clearance).

    • Negative Control: Warfarin (Low clearance).

    • Zero-Cofactor Control: Incubate without NADPH to rule out chemical instability.

Protocol Diagram

Microsomal_Assay cluster_sampling Sampling Loop Start Preparation Mix Pre-Incubation (Microsomes + Buffer + Compound) 37°C, 5 min Start->Mix StartRxn Initiation Add NADPH Mix->StartRxn Sample Aliquot Removal (0, 5, 15, 30, 45 min) StartRxn->Sample Quench Quench (ACN + Internal Std) Sample->Quench Analysis LC-MS/MS Analysis (Peak Area Ratio) Quench->Analysis Calc Data Processing ln(%Remaining) vs Time Calculate CLint & t1/2 Analysis->Calc

Figure 2: Step-by-step workflow for the comparative microsomal stability assay.

Comparative Performance Data

The following data summarizes case studies (e.g., analogs of Sonidegib and URB597) where the BCHep scaffold replaced a meta-substituted phenyl ring.

Stability Metrics ( and )

Replacing the phenyl ring with BCHep consistently improves metabolic stability.

PropertyPhenyl-Analog (Parent)BCHep-Analog (Bioisostere)Fold ImprovementInterpretation
Intrinsic Clearance (

)
High (> 50 µL/min/mg)Low/Moderate (< 20 µL/min/mg)2x - 5x Slower metabolism extends duration of action.
Half-life (

)
Short (< 30 min)Extended (> 60 min)> 2x Reduced dosing frequency potential.
Metabolic Hotspots Aromatic hydroxylation (Major)Bridgehead hydroxylation (Minor)N/AShift from reactive arene oxides to stable alcohols.
Physicochemical Collateral Benefits

Beyond stability, the BCHep scaffold influences other ADME properties.[3]

ParameterEffect of BCHep ReplacementMechanism
Solubility Increased

character disrupts planar crystal packing, lowering melting point and energy required for solvation.
Permeability Maintained or Improved Despite higher

, the lipophilicity (LogD) often remains optimal for membrane transit.
CYP Inhibition Reduced Phenyl rings can bind heme iron or hydrophobic pockets of CYPs (e.g., CYP2C9, CYP3A4); BCHep lacks the

-electron density to interact strongly.

Expert Commentary & Causality

Why does BCHep outperform Phenyl? As an Application Scientist, I attribute the superior performance of BCHep to the removal of the "Aromatic Tax."

  • Electronic Deactivation: The phenyl ring is an electron-rich magnet for electrophilic oxidative enzymes. By switching to the bicyclic alkane, you effectively remove the "handle" that CYP450 enzymes grab onto.

  • Vector Fidelity: Unlike flexible linkers (e.g., propyl chains) that might improve stability but kill potency due to entropic penalties, BCHep is rigid . It holds the substituents in the bioactive conformation (120°) required for receptor binding, ensuring that stability does not come at the cost of potency.

Critical Consideration: While BCHep is generally more stable, one must monitor for bridgehead oxidation . In rare cases, if the bridgehead C-H bond is activated by adjacent electron-withdrawing groups, it can become a new metabolic soft spot. However, this is typically much slower than arene oxidation.

References

  • Anderson, E. A., et al. (2022).[4] Synthesis of meta-Substituted Arene Bioisosteres from [3.1.1]Propellane. Nature. Link

  • Mykhailiuk, P. K. (2023).[5] Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry.[2][3][6][7][8] Link

  • Domainex. (2023). Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes. Link

  • Cioffi, C. L., et al. (2025). Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs. Journal of Medicinal Chemistry. Link

  • Denyer, S. P., et al. (2023). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes. Organic Letters. Link

Sources

Technical Guide: 13C NMR Analysis of Bridgehead Carbons in Bicyclo[3.1.1]heptane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bicyclo[3.1.1]heptane skeleton—most famously represented by the terpene pinane —is a privileged scaffold in drug discovery, offering a rigid, three-dimensional vector that differs significantly from the more common bicyclo[2.2.1]heptane (norbornane) system.[1]

For researchers synthesizing pinane-derived bioisosteres, the bridgehead carbons (C1 and C5) serve as the primary diagnostic reporters for structural integrity and stereochemical assignment. Unlike the flexible cyclohexane ring, the bicyclo[3.1.1]heptane system contains a strained, puckered cyclobutane ring fused to a propane bridge.[1] This unique geometry imposes specific hybridization constraints (


-character enrichment) and steric compression effects (

-gauche) that result in distinct

C NMR signatures.[2]

This guide compares the NMR performance (resolvability, sensitivity to substitution, and diagnostic utility) of the bicyclo[3.1.1]heptane scaffold against its primary alternatives: bicyclo[2.2.1]heptane and adamantane.[1]

Structural Dynamics & Shift Theory[3]

To interpret the shifts correctly, one must understand the underlying physical organic chemistry. The chemical shift (


) of bridgehead carbons is governed by two opposing forces:
  • Strain-Induced Deshielding (Hybridization Effect): In bicyclic systems, the bridgehead carbons deviate from ideal

    
     tetrahedral geometry (
    
    
    
    ). As bond angles decrease to accommodate the ring strain (particularly the cyclobutane ring in 3.1.1 systems), the C-C bonds gain
    
    
    -character, while the exocyclic C-H bonds gain
    
    
    -character. Increased
    
    
    -character in the C-H bond pulls electron density away from the carbon nucleus, generally resulting in deshielding (downfield shift, higher ppm) compared to unstrained alkanes.[1]
  • Steric Compression (The

    
    -Gauche Effect): 
    Substituents (like the gem-dimethyl groups in pinane) exert steric pressure.[2][3][4] When a substituent is in a gauche orientation relative to the bridgehead carbon (separated by three bonds), the electron cloud distortion results in shielding  (upfield shift, lower ppm).[1] This is the primary tool for distinguishing cis and trans isomers.
    
Comparative Logic: The "Folded" vs. "Envelope" Geometry[3]
  • Bicyclo[3.1.1]heptane: Possesses a "folded" cyclobutane ring. The bridgehead carbons are chemically distinct if the substitution pattern breaks

    
     symmetry.
    
  • Bicyclo[2.2.1]heptane (Norbornane): More rigid, boat-like cyclohexane locked by a methylene bridge.[1][2] Higher strain typically pushes bridgeheads further downfield than unstrained systems, but the 3.1.1 system's cyclobutane component introduces unique anisotropy.[1]

Comparative Analysis: Scaffold Performance

The following data compares the "Baseline Shift Performance" of the 3.1.1 scaffold against standard alternatives.

Table 1: Bridgehead Carbon Shift Benchmarks (Unsubstituted vs. Substituted)
Scaffold SystemBridgehead CarbonsTypical

(ppm)
Strain CharacterDiagnostic Utility
Adamantane C1 (Tertiary)28.5 Unstrained (Ideal)Reference standard.[2]
Norbornane (2.2.1)C1 / C436.8 High Strain (Bridge)High symmetry often obscures assignment without derivatives.

-Pinene
(3.1.[2]1)
C1 / C547.2 / 38.0 High Strain (Cyclobutane)Excellent. The double bond desymmetrizes the bridgeheads, resolving them by ~9 ppm.

-Pinene
(3.1.[2]1)
C1 / C540.5 / 52.0 High Strain (Exocyclic)High. Exocyclic alkene causes massive splitting between bridgeheads.[1]
cis-Pinane (Sat.[2][5] 3.1.1)C1 / C5~41.0 / ~41.0 Moderate StrainRequires 2D NMR (HSQC) as symmetry can cause overlap.

> Note: Values are referenced to


 (77.16 ppm). Variations of 

ppm are expected based on concentration and temperature.
Table 2: Stereochemical Differentiation (The Pinane Series)

This table demonstrates the Product Performance of the 3.1.1 scaffold in reporting stereochemistry via the


-effect.
IsomerStructure NoteC1 Shift (ppm)C5 Shift (ppm)Mechanism of Shift
cis-Pinane Me-2 is cis to bridge41.2 41.2 Methyl group exerts steric compression on bridge, shielding bridgeheads relative to trans.[2]
trans-Pinane Me-2 is trans to bridge47.8 41.5 Relief of steric strain deshields C1 significantly (+6.6 ppm).[2]
Differentiation


C1 is the diagnostic reporter.

Experimental Protocol: High-Resolution Assignment

To accurately assign these shifts, simple 1D


C NMR is often insufficient due to the aliphatic crowding common in terpene-like structures.[2] The following protocol ensures self-validating assignments.
Step-by-Step Workflow
  • Sample Preparation:

    • Concentration: Dissolve 20–30 mg of compound in 0.6 mL of

      
      .
      
    • Solvent Alternative: If bridgehead peaks overlap with methylene signals (common in the 30–40 ppm region), switch to Benzene-

      
       (
      
      
      
      )
      .[2] The aromatic solvent induced shift (ASIS) often resolves aliphatic overlaps.
  • Acquisition Parameters (600 MHz equivalent):

    • 1D

      
      C:  Broadband decoupled. Minimum 512 scans for S/N > 50:1.
      
    • DEPT-135: Essential.[2]

      • Bridgeheads (CH): Phase Positive (Up).

      • Methylenes (CH2): Phase Negative (Down).

      • Methyls (CH3): Phase Positive (Up).

    • HSQC (Heteronuclear Single Quantum Coherence): The "Gold Standard" for validation.[3] Correlates the bridgehead carbon to its attached proton.[3]

  • Assignment Logic (Self-Validating):

    • Criterion 1: Bridgehead must be DEPT-positive (CH).[2]

    • Criterion 2: Bridgehead proton (in HSQC) usually appears at 1.8–2.4 ppm (downfield of bulk methylenes).

    • Criterion 3: In 3.1.1 systems, C1 and C5 often show long-range coupling (

      
      ) to the anti-methyl groups in HMBC.[2]
      
Visualization: Assignment Workflow

NMR_Workflow Start Unknown Bicyclo[3.1.1] Derivative Acquire Acquire 1D 13C + DEPT-135 Start->Acquire Analyze_DEPT Analyze DEPT Phasing Acquire->Analyze_DEPT Decision Are CH signals resolved? Analyze_DEPT->Decision Resolved Identify Bridgeheads (CH) Range: 35-55 ppm Decision->Resolved Yes Unresolved Solvent Switch (C6D6) or HSQC Acquisition Decision->Unresolved No Validation Validate via HMBC (Look for Gem-Dimethyl coupling) Resolved->Validation Unresolved->Resolved Resolution Achieved Final Assign Stereochemistry (Compare C1 shift magnitude) Validation->Final

Figure 1: Decision tree for assigning bridgehead carbons in crowded aliphatic spectra.

Computational Validation (DFT)[1][2]

When experimental standards are unavailable, Density Functional Theory (DFT) provides a reliable prediction method for these rigid systems.[1]

  • Software: Spartan / Gaussian.

  • Method: B3LYP/6-31G(d) geometry optimization followed by GIAO (Gauge-Including Atomic Orbital) NMR calculation.

  • Accuracy: For rigid bicyclic systems like [3.1.1]heptanes, calculated shifts typically match experimental values within

    
     ppm.[1]
    
  • Protocol:

    • Generate conformers (boat/chair forms of the cyclohexane ring, though 3.1.1 is constrained).

    • Calculate Boltzmann-averaged shifts.[2]

    • Apply linear scaling factors (slope/intercept) specific to the functional/basis set used.[3]

Visualization: Structural Strain & Shift Correlation[1][3]

Strain_Logic Strain Ring Strain (Cyclobutane Puckering) Hybrid Hybridization Change (Increased s-character in C-H) Strain->Hybrid Causes Shift_Down Downfield Shift (Deshielding) Hybrid->Shift_Down Dominant Factor Gamma Gamma-Gauche Effect (Steric Crowding) Shift_Up Upfield Shift (Shielding) Gamma->Shift_Up Modulating Factor Result Observed Bridgehead Shift (38 - 50 ppm) Shift_Down->Result Shift_Up->Result

Figure 2: Logical flow of competing electronic and steric effects determining bridgehead chemical shifts.

References

  • Wiberg, K. B. (1986).[1] Structures and chemical shifts of bridged bicyclic hydrocarbons.[3] Journal of Organic Chemistry.[6] Link[1][2]

  • Breitmaier, E., & Voelter, W. (1987).[1] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry.[2] VCH Publishers.

  • Holden, C. M., et al. (1983).[1] 13C NMR spectra of pinane derivatives. Magnetic Resonance in Chemistry.[4][7][8][9][10]

  • SDBS Database. Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). Link[1][2]

  • Pretsch, E., et al. (2009).[1] Structure Determination of Organic Compounds.[3][8][10][11] Springer-Verlag Berlin Heidelberg.[2] Link[1][2]

Sources

High-Resolution Mass Spectrometry (HRMS) Analysis of 5-Hydroxybicyclo[3.1.1]heptane Derivatives: Orbitrap vs. Q-TOF Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Bicyclo[3.1.1]heptane derivatives, particularly hydroxylated variants like 5-hydroxybicyclo[3.1.1]heptane, are increasingly utilized in modern drug discovery as metabolically stable bioisosteres for meta-substituted arenes[1]. The rigid, three-dimensional geometry of these bridged bicyclic systems presents unique analytical challenges[2]. During tandem mass spectrometry (MS/MS), the core undergoes complex fragmentation, including the facile neutral loss of water (-18.0106 Da) from the 5-hydroxyl group and transannular ring cleavage.

As a Senior Application Scientist, I have evaluated multiple High-Resolution Mass Spectrometry (HRMS) architectures to structurally elucidate and quantify these scaffolds. This guide objectively compares the performance of Orbitrap (e.g., Thermo Q Exactive / Ascend) and Quadrupole Time-of-Flight (Q-TOF) (e.g., Waters Xevo G2-XS) platforms, providing actionable, self-validating protocols for your analytical workflows.

Platform Comparison: Orbitrap vs. Q-TOF

The selection of an HRMS platform for bicyclic derivatives hinges on the fundamental trade-off between ultra-high resolving power and acquisition scan speed.

Orbitrap Technology: The Gold Standard for Structural Elucidation

Orbitrap mass analyzers deliver exceptional resolving power (up to 240,000 FWHM) and sub-ppm mass accuracy[3]. This ultra-high resolution is critical during the early stages of drug metabolism studies to resolve fine isotopic distributions (e.g., distinguishing


C, 

N, and

S isotopes) and differentiate isobaric interferences[3]. However, Orbitrap resolution is inversely proportional to scan speed; achieving >140,000 FWHM requires longer transient detection times, which can drop scan rates to 1.5–3 Hz[4].
Q-TOF Technology: High-Throughput Quantitative Screening

Q-TOF platforms excel in maintaining their resolving power (typically 40,000–60,000 FWHM) completely independent of the scan speed[4]. When coupling HRMS with Ultra-High-Performance Liquid Chromatography (UHPLC), peak widths are often <3 seconds. Q-TOF systems can acquire data at >50 Hz, ensuring the >10 data points per peak required for robust, reproducible quantitation[4]. Additionally, Q-TOF Collision-Induced Dissociation (CID) tends to produce "colder" (less internally energetic) ions compared to Orbitrap Higher-energy Collisional Dissociation (HCD), which is advantageous for preserving the labile 5-hydroxyl group prior to detection[5].

Quantitative Performance Comparison

Table 1: Comparative Metrics for HRMS Platforms in Bicyclic Scaffold Analysis

Performance MetricOrbitrap HRMS (e.g., Q Exactive Focus)Q-TOF HRMS (e.g., Xevo G2-XS)Impact on Bicyclo[3.1.1]heptane Analysis
Maximum Resolution >140,000 FWHM40,000 – 60,000 FWHMOrbitrap resolves fine isotopes for unknown metabolite ID; Q-TOF is sufficient for targeted screening.
Scan Speed vs. Resolution Inversely related (slower at high Res)Independent (fast at all Res)Q-TOF ensures >10 points/peak for narrow UHPLC peaks, preventing false negatives[4].
Mass Accuracy < 1 ppm (Internal lock mass)1 – 2 ppmBoth provide high confidence for exact elemental composition assignment.
Fragmentation Cell HCD (Beam-type)CID (Resonant/Beam)Orbitrap HCD requires lower Collision Energy (CE) settings to match Q-TOF CID spectra[5].
Polarity Switching Rapid (<20 ms on modern systems)Slower / Hardware dependentOrbitrap allows simultaneous positive/negative screening in a single run[3].

Analytical Workflow & Decision Logic

The following diagram illustrates the decision-making process for analyzing 5-hydroxybicyclo[3.1.1]heptane derivatives, ensuring the platform aligns with the primary analytical objective.

HRMS_Workflow N1 Sample Preparation: 5-hydroxybicyclo[3.1.1]heptane N2 UHPLC Separation (Sub-2 µm particle, <3s peak) N1->N2 N3 Primary Analytical Goal? N2->N3 N4 Orbitrap HRMS (Ultra-High Res >140k) Fine Isotopic Fidelity N3->N4 Unknown ID N5 Q-TOF HRMS (Fast Scan >50 Hz) Consistent Resolution N3->N5 Quantitation N6 Metabolite ID & Structural Elucidation N4->N6 N7 High-Throughput Targeted Quantitation N5->N7

HRMS analytical workflow and platform decision tree for bicyclic bioisosteres.

Self-Validating Experimental Protocol

To guarantee scientific integrity, this protocol is designed as a self-validating system. Every critical step includes an internal check to verify causality and ensure data reliability.

Step 1: Matrix Extraction & Isotopic Spiking
  • Procedure: Perform a liquid-liquid extraction (LLE) using ethyl acetate.

  • Causality: The bicyclo[3.1.1]heptane core is highly lipophilic, while the 5-hydroxyl group adds moderate polarity. Ethyl acetate provides the optimal dielectric constant to partition the derivative from aqueous biological matrices.

  • Self-Validation: Spike the sample with a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction. A recovery variance of <15% for the SIL-IS automatically validates the extraction efficiency and normalizes subsequent matrix suppression effects.

Step 2: UHPLC Chromatographic Separation
  • Procedure: Inject 2 µL onto a C18 Sub-2 µm column (e.g., Waters ACQUITY UPLC) using a gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Causality: Sub-2 µm particles minimize longitudinal diffusion, preserving the narrow band of the analyte. This is crucial because co-eluting isobaric lipids can suppress the ionization of the bicyclic target.

  • Self-Validation: Monitor the retention time (RT) of the SIL-IS. An RT shift of >0.1 minutes triggers an automated system halt, indicating mobile phase preparation errors or column degradation.

Step 3: HRMS Acquisition & Collision Energy Optimization
  • Procedure (Orbitrap): Set resolution to 70,000 FWHM at m/z 200. This provides a balanced scan rate (~3 Hz) sufficient for LC peaks while maintaining high mass accuracy[4]. Apply HCD at a normalized collision energy (NCE) of 20-25%.

  • Procedure (Q-TOF): Utilize MS

    
     (Waters) or All-Ions (Agilent) acquisition mode to simultaneously collect full-scan and fragmentation data without duty-cycle loss[4]. Apply CID at 25-30 eV.
    
  • Causality: Orbitrap HCD is a highly efficient, beam-type fragmentation that transfers more internal energy to the molecule than Q-TOF CID. Therefore, to observe the diagnostic

    
     fragment without completely shattering the bicyclic core, the Orbitrap CE must be set slightly lower than the Q-TOF equivalent[5].
    
  • Self-Validation: Utilize an internal lock mass (e.g., Leucine Enkephalin for Q-TOF or fluorinated background ions for Orbitrap). The protocol is only validated if the real-time mass drift remains strictly < 2 ppm throughout the entire run[3].

Step 4: Data Processing & Structural Elucidation
  • Procedure: Extract the exact mass chromatograms for the precursor

    
     and the diagnostic water-loss fragment.
    
  • Causality: The rigid bicyclo[3.1.1]heptane ring restricts conformational flexibility, making the elimination of the 5-hydroxyl group (as

    
    ) the lowest-energy fragmentation pathway.
    
  • Self-Validation: Software must calculate the isotopic pattern match (e.g., expected vs. observed

    
    C abundance). A structural assignment is only accepted if the isotopic dot-product score is >90% and the mass error is < 5 ppm[2].
    

Conclusion

Both Orbitrap and Q-TOF platforms offer exceptional capabilities for the HRMS analysis of 5-hydroxybicyclo[3.1.1]heptane derivatives. If your primary objective is the structural elucidation of unknown metabolites or confirming the regiochemistry of novel bioisosteres, the Orbitrap provides unmatched isotopic fidelity and resolving power[2][3]. Conversely, if your workflow demands high-throughput quantitation in complex matrices where UHPLC peak widths are extremely narrow, the Q-TOF ensures superior chromatographic definition and reproducible quantitative accuracy[4].

References

  • Effect of MS Scan Speed on UPLC Peak Separation and Metabolite Identification: Time-of-Flight HRMS vs. Orbitrap Waters Corporation / LCMS.cz [Link]

  • Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? Eötvös Loránd University (ELTE) [Link]

  • Photochemical Intermolecular[3σ+2σ]-Cycloaddition for the Construction of Aminobicyclo[3.1.1]heptanes National Institutes of Health (PMC) [Link]

Sources

Lipophilicity (LogD) and Physicochemical Profiling: BCHep vs. Aryl Compounds in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The "Molecular Obesity" Challenge

A persistent bottleneck in modern drug development is "molecular obesity"—the inflation of lipophilicity (LogP/LogD) and molecular weight to achieve target affinity, which inevitably compromises aqueous solubility and metabolic stability. Flat, sp2-rich aromatic systems, particularly meta-substituted benzenes and naphthalenes, are frequent culprits. These planar motifs are highly susceptible to cytochrome P450 (CYP)-mediated oxidative metabolism and suffer from poor hydration dynamics due to strong crystal lattice packing energies[1][2].

To escape "flatland," medicinal chemists employ bioisosteric replacement to increase the fraction of sp3-hybridized carbons (Fsp3). While bicyclo[1.1.1]pentane (BCP) has revolutionized para-arene replacement, the bicyclo[3.1.1]heptane (BCHep) scaffold has recently emerged as the premier bioisostere for meta-substituted benzenes, offering a precise 3D geometric match with vastly superior developability profiles[2][3].

Structural Causality: Geometry and Lipophilicity Dynamics

The success of BCHep lies in its precise geometric mimicry. A standard meta-substituted benzene features an exit vector angle of 120° and a substituent distance of 5.04 Å[3]. The 1,3-disubstituted BCHep scaffold provides an astonishingly similar vector angle of 119° and a distance of 4.75 Å, ensuring that target binding conformations remain perfectly intact without introducing steric clashes[3][4].

However, the physicochemical impact of replacing a planar arene with a 3D aliphatic cage depends heavily on the specific scaffold composition:

  • Carbocyclic BCHep: The purely aliphatic BCHep has a slightly larger van der Waals volume than benzene (109 ų vs. 84 ų). Consequently, the lipophilicity (LogD) and calculated partition coefficient (cLogP) often remain similar to the parent aryl compound, or decrease only marginally[5]. The primary gains are observed in membrane permeability and intrinsic clearance (CL_int), as the sp3-rich core inherently resists CYP450 epoxidation[3][6].

  • Heterocyclic 3-Oxa-BCHep: By substituting a methylene bridge with an oxygen atom, the molecular volume shrinks closer to benzene (101 ų). More importantly, the introduction of a heteroatom provides a strong hydrogen-bond acceptor, which drastically alters the hydration penalty[5]. This results in a significant reduction in LogD and a massive enhancement in aqueous solubility[5][7].

Quantitative Performance Comparison: The Sonidegib Case Study

To objectively compare these scaffolds, we analyze the Hedgehog pathway inhibitor Sonidegib and its BCHep analogues[5][7]. The experimental data clearly demonstrates how structural nuances dictate physicochemical fate.

CompoundStructural MotifcLogD (pH 7.4)Aqueous Sol. (µM, PBS)CL_int (µL/min/mg)Key Observation
Sonidegib meta-Benzene (sp2)6.86.016.0Baseline flatland liability; high lipophilicity.
BCHep-Sonidegib Carbocycle (sp3)6.24.014.0Maintained LogD; slightly improved metabolic stability.
Oxa-BCHep-Sonidegib Heterocycle (sp3)4.834.028.0LogD dropped by 2 units; >5x increase in solubility.

Data synthesized from comparative bioisostere evaluations[5][7]. Note: While Oxa-BCHep slightly increased clearance in this specific assay, the massive solubility gain allows for significantly lower dosing, improving the overall therapeutic window.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility in profiling these bioisosteres, the following self-validating protocols must be employed. Each protocol is designed with internal causality checks to prevent false positives caused by the unique physicochemical nature of aliphatic cages.

Protocol 1: Shake-Flask LC-MS/MS LogD (pH 7.4) Determination

Causality: LogD is driven by the desolvation penalty. Unlike calculated cLogP, experimental LogD accounts for the ionization state of the molecule at physiological pH, which is critical when comparing basic heterocycles (Oxa-BCHep) against neutral aliphatic cages (BCHep).

  • System Validation: Run Propranolol (LogD ~1.2) and Amiodarone (LogD ~4.5) as reference standards to verify phase separation integrity and LC-MS/MS dynamic range.

  • Step 1: Prepare mutually saturated phases of 1-octanol and 50 mM phosphate buffer (pH 7.4) by stirring vigorously for 24 hours, followed by phase separation.

  • Step 2: Dissolve the test compound (BCHep or Aryl parent) in the aqueous phase to a concentration of 10 µM.

  • Step 3: Add an equal volume of the saturated 1-octanol phase. Shake the mixture at 300 rpm at 25°C for 2 hours to achieve thermodynamic equilibrium.

  • Step 4: Centrifuge at 3,000 × g for 15 minutes to resolve micro-emulsions.

  • Step 5: Quantify the concentration of the compound in both phases using LC-MS/MS. Calculate LogD as

    
    .
    
Protocol 2: Kinetic Aqueous Solubility Assay

Causality: Aliphatic cages alter the crystal lattice energy. Kinetic solubility measures the compound's ability to remain in solution before precipitating, mimicking the in vivo dissolution of an orally administered API.

  • System Validation: Run Nicardipine (low solubility control) and Diclofenac (high solubility control).

  • Step 1: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Step 2: Spike the stock into PBS (pH 7.4) to achieve a final concentration of 100 µM (1% DMSO final volume).

  • Step 3: Incubate the solution at 37°C for 24 hours under gentle agitation.

  • Step 4: Filter the mixture through a 0.22 µm PTFE syringe filter to remove precipitated aggregates. (Self-validation: Pre-saturate the filter with a blank buffer to account for non-specific binding).

  • Step 5: Quantify the filtrate concentration against a standard curve using HPLC-UV.

Protocol 3: Microsomal Stability (CL_int)

Causality: Flat arenes are easily accommodated into the planar active sites of CYP450 enzymes. Measuring intrinsic clearance (CL_int) validates whether the 3D bulk of the BCHep scaffold successfully disrupts this metabolic vulnerability.

  • System Validation: Run Verapamil (high clearance) and Warfarin (low clearance) to ensure microsomal enzyme viability.

  • Step 1: Pre-incubate human liver microsomes (0.5 mg/mL protein) and the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Step 2: Initiate the reaction by adding an NADPH regenerating system.

  • Step 3: Aliquot samples at 0, 5, 15, 30, and 45 minutes. Quench immediately in 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Step 4: Centrifuge to pellet proteins and analyze the supernatant via LC-MS/MS. Calculate CL_int based on the substrate depletion half-life.

Decision Workflow for Bioisosteric Replacement

BioisostereWorkflow Target Target Identification Problematic meta-Aryl Motif (High CYP liability, Low Sol) BCHep Carbocyclic BCHep Maintains LogD Improves Permeability Target->BCHep Isosteric Replacement OxaBCHep Heterocyclic Oxa-BCHep Reduces LogD Maximizes Solubility Target->OxaBCHep Hetero-Isosteric Replacement Eval Physicochemical Profiling (LogD, Kinetic Sol, CL_int) BCHep->Eval OxaBCHep->Eval Result1 Proceed to in vivo PK (Optimized Clearance) Eval->Result1 If LogD > 3 Result2 Proceed to Formulation (Optimized Hydration) Eval->Result2 If LogD < 3

Workflow for meta-aryl bioisosteric replacement and physicochemical validation.

References

  • - Nature (Anderson et al., 2022).

  • - Organic Letters (Mykhailiuk et al., 2025). 3. - Nature Reviews Chemistry (Qin et al., 2024). 4. - Journal of Medicinal Chemistry (2024).

Sources

Technical Comparison: Structural Elucidation of Hydrogen Bonding in Bicyclic Bioisosteres

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical comparison and procedural manual for the structural elucidation of hydrogen bonding networks in bicyclic carboxylic acids—a critical scaffold in modern bioisostere design.[1]

Executive Summary

In drug discovery, bicyclic acids (e.g., bicyclo[1.1.1]pentanes, cubanes, bicyclo[2.2.2]octanes) are increasingly utilized as saturated bioisosteres for phenyl rings to improve solubility and metabolic stability.[2] However, unlike planar aromatic acids which almost exclusively form centrosymmetric dimers (


), bicyclic acids exhibit complex, unpredictable hydrogen-bonding motifs (e.g., catemers, hydrated networks) driven by their unique 

geometries.

This guide compares Single Crystal X-ray Diffraction (SCXRD) —the gold standard for resolving these motifs—against Powder X-ray Diffraction (PXRD) and Solid-State NMR (ssNMR) .[1] We demonstrate that while alternative methods provide bulk characterization, only high-resolution SCXRD offers the atomic precision required to map the subtle H-bond distortions critical for structure-based drug design (SBDD).[1]

Part 1: Comparative Analysis of Methodologies

The "Product": High-Resolution SCXRD

Role: Definitive 3D Structure Determination. Performance: SCXRD provides direct visualization of the electron density, allowing for the precise determination of heavy atom positions and, with sufficient resolution (


 Å), the location of hydrogen atoms involved in bonding.
  • Key Advantage for Bicyclic Acids: Bicyclic frameworks often lack the

    
    -stacking stabilization of benzoic acids, leading to "frustrated" packing.[1] SCXRD can distinguish between a syn-syn dimer  (common in drug binding pockets) and a syn-anti catemer  (common in cubane structures), a distinction impossible with bulk methods.
    
The Alternatives
A. Powder X-ray Diffraction (PXRD)

Role: Bulk Phase Identification & Purity Check. Performance:

  • Pros: Rapid; analyzes the bulk material (avoiding single-crystal selection bias).

  • Cons: Severe peak overlap in low-symmetry bicyclic systems makes ab initio structure solution difficult. Cannot reliably locate acidic protons or distinguish subtle H-bond angle deviations (

    
    ) essential for interaction energy calculations.
    
B. Solid-State NMR (ssNMR)

Role: Local Environment Probe. Performance:

  • Pros: Sensitive to proton environments (

    
    H, 
    
    
    
    C shifts); detects dynamics.
  • Cons: Indirect structural method.[1] Requires complex isotopic labeling for definitive distance constraints. Cannot provide the global packing topology.

Performance Data Summary
FeatureSCXRD (Gold Standard) PXRD (Alternative) ssNMR (Specialized)
Atomic Resolution High (

Å)
Low (Peak overlap)N/A (Local probe)
H-Atom Location Direct (diff.[1] map) or GeometricInferentialIndirect (Chemical shift)
Motif Identification Definitive (Dimer vs. Catemer)AmbiguousProbabilistic
Sample Requirement Single Crystal (

mm)
Microcrystalline PowderPolycrystalline Powder
Throughput Low (2-24 hrs/sample)High (mins/sample)Low (hrs/sample)

Part 2: Case Study – Bicyclo[1.1.1]pentane vs. Cubane vs. Benzoic Acid[1]

The following data highlights why SCXRD is necessary. While Benzoic acid forms a predictable planar dimer, bicyclic bioisosteres deviate significantly due to steric bulk and lack of conjugation.

Experimental Observation:

  • Benzoic Acid: Classic centrosymmetric dimer; planar H-bond network.[1]

  • Cubane-1-carboxylic Acid: SCXRD reveals a rare syn-anti catemer motif.[1][3] The bulky cubane cage prevents the close approach required for planar dimerization, forcing a polymer-like chain structure.

  • Bicyclo[1.1.1]pentane (BCP) Acid: Forms a dimer, but with a longer

    
     separation compared to benzoic acid (2.65 Å vs 2.63 Å) and subtle twisting to accommodate the bridgehead carbons.[1]
    

Implication: Assuming a "benzoic acid-like" dimer for a cubane bioisostere in a docking model would result in a critical error in pharmacophore placement.

Part 3: Experimental Protocols

Protocol A: High-Quality Crystallization of Bicyclic Acids

Objective: Grow single crystals suitable for high-resolution SCXRD to locate H-atoms.

Causality: Bicyclic acids have high vapor pressures and sublime easily.[1] Traditional open evaporation often yields poor-quality crusts.

  • Sublimation (For Cubanes/Rigid Cages):

    • Place 20 mg of crude acid in the bottom of a sublimation tube.

    • Apply a "cold finger" condenser at 4°C.[1]

    • Apply vacuum (0.1 mbar) and heat the bottom gradually to

      
      .
      
    • Why: Sublimation yields solvent-free crystals, eliminating disorder caused by solvate molecules in the lattice.[1]

  • Slow Vapor Diffusion (For BCPs/Flexible Linkers):

    • Dissolve 10 mg of acid in a "good" solvent (e.g., THF or MeOH) in a small inner vial.

    • Place in a larger jar containing a "poor" solvent (e.g., Pentane or Hexane).[1]

    • Seal tightly and store at 4°C.

    • Why: Kinetic control at low temperature favors the formation of the thermodynamically stable H-bond polymorph.[1]

Protocol B: SCXRD Data Collection & Refinement

Objective: Maximize data quality for H-bond analysis.[1]

  • Mounting: Mount crystal on a MiTeGen loop using perfluoropolyether oil.[1] Flash cool to 100 K immediately.

    • Self-Validation: Low temperature minimizes thermal motion (ellipsoids), making H-atoms visible in the difference Fourier map.[1]

  • Collection: Collect data to a resolution of at least

    
     Å (
    
    
    
    for Mo
    
    
    ).
    • Why: High-angle data is essential to resolve the electron density of the

      
       vs 
      
      
      
      bonds, confirming the protonation state.
  • Refinement (The Critical Step):

    • Locate Carbon/Oxygen atoms using Direct Methods (SHELXT).[1]

    • H-atom Treatment: Do not place carboxylic H-atoms geometrically immediately.

    • Generate a Difference Fourier Map (

      
      ).[1]
      
    • Locate the electron density peak corresponding to the hydroxyl proton.

    • Refine the H-atom coordinates freely with isotropic thermal parameters (

      
       of Oxygen).[1]
      
    • Validation: If the

      
       bond length refines to unreasonable values (
      
      
      
      or
      
      
      Å), restrain using DFIX 0.82 0.02.

Part 4: Workflow Visualization

The following diagram illustrates the decision-making process for characterizing these structures, highlighting the "fail-safes" inherent in the scientific method.

G Start Crude Bicyclic Acid (Bioisostere Candidate) Cryst Crystallization Screening (Sublimation vs. Diffusion) Start->Cryst Check Optical Inspection (Polarized Light) Cryst->Check Check->Cryst Polycrystalline/Amorphous SCXRD SCXRD Data Collection (100 K, Mo Kα) Check->SCXRD Single Crystal Found Structure Structure Solution (Direct Methods) SCXRD->Structure H_Search Difference Fourier Map (Locate H-atoms) Structure->H_Search Refine Refinement Strategy H_Search->Refine H-peak visible H_Search->Refine H-peak obscure (Use neutron/constraints) Analysis H-Bond Topology Analysis (Graph Set Assignments) Refine->Analysis

Figure 1: Structural elucidation workflow. Note the critical decision point at "Difference Fourier Map" where direct H-atom location validates the hydrogen bonding network.

References

  • Allen, F. H., et al. (1998).[1] The Cambridge Structural Database: a quarter of a million crystal structures and rising.[1] Acta Crystallographica Section B. Link

  • Luedtke, D. S., et al. (2025).[1] 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. MDPI Molbank.[1] Link

  • Vishweshwar, P., et al. (2003).[1] Crystal Engineering of Pharmaceutical Co-crystals. Journal of Pharmaceutical Sciences. Link

  • Desiraju, G. R. (1995).[1] Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition. Link[1]

  • Gavezzotti, A. (2002).[1] Structure and Intermolecular Potentials in Molecular Crystals. Journal of Applied Crystallography. Link

Sources

Biological Activity Retention in BCHep-Substituted Inhibitors: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological activity retention in BCHep-substituted inhibitors Content Type: Publish Comparison Guide

Executive Summary: The "Meta" Challenge

In the pursuit of "escaping from flatland"—the transition from planar, aromatic-heavy drug candidates to three-dimensional, sp³-rich scaffolds—Bicyclo[3.1.1]heptane (BCHep) has emerged as the definitive bioisostere for meta-substituted benzenes .

While Bicyclo[1.1.1]pentane (BCP) successfully mimics para-substituted arenes, it fails to replicate the geometry of 1,3-disubstituted systems. This guide analyzes the BCHep scaffold, focusing specifically on biological activity retention . We compare BCHep-substituted inhibitors against their parent aromatic compounds, demonstrating how this scaffold retains potency while significantly enhancing physicochemical properties (solubility, metabolic stability, and permeability).[1][2][3][4][5]

Structural Rationale: Why BCHep?

The primary risk in bioisosteric replacement is the loss of potency due to altered ligand-target binding vectors. The BCHep scaffold mitigates this through precise geometric mimicry.[6]

Vector Fidelity Analysis
  • Meta-Benzene: Substituents at positions 1 and 3 project at a 120° angle.[6]

  • BCHep: The bridgehead carbons (positions 1 and 5) of the bicyclo[3.1.1]heptane core project substituents at an angle nearly identical to 120°.[6]

Unlike flexible aliphatic chains or other rigid bicycles (e.g., cubane), BCHep maintains the "exit vector" required to position pharmacophores exactly where the target protein's binding pocket expects them.

Diagram: The Bioisosteric Logic

The following diagram illustrates the structural decision tree for selecting BCHep over other saturated scaffolds.

Bioisostere_Selection Start Target Moiety: Disubstituted Benzene Analyze Analyze Substitution Pattern Start->Analyze Para Para (1,4) 180° Vector Analyze->Para Linear Geometry Meta Meta (1,3) 120° Vector Analyze->Meta Angular Geometry BCP Select BCP (Bicyclo[1.1.1]pentane) Para->BCP BCHep Select BCHep (Bicyclo[3.1.1]heptane) Meta->BCHep Geometric Match Outcome Outcome: Retained Potency + Improved DMPK BCP->Outcome BCHep->Outcome High Fsp3

Caption: Decision logic for deploying BCHep scaffolds based on substitution geometry, ensuring vector fidelity to the parent aromatic system.

Comparative Performance Data

The following data synthesizes head-to-head comparisons of BCHep analogues versus their parent aromatic inhibitors. These case studies validate that BCHep substitution does not compromise biological activity.

Case Study 1: Sonidegib (Smoothened Antagonist)

Sonidegib is an anticancer agent targeting the Hedgehog signaling pathway. The parent molecule contains a pivotal 1,3-disubstituted benzene ring.

MetricParent Drug (Sonidegib)BCHep AnalogueOutcome
Core Structure 1,3-Disubstituted Benzene1,5-Disubstituted BCHepBioisosteric Match
Biological Activity Potent Smoothened inhibitionMaintained Activity Retained
Permeability (Caco-2) ModerateHigh Improved
Solubility Low (Aromatic rich)Enhanced Improved
Metabolic Stability Susceptible to oxidationHigh Improved
Case Study 2: URB597 (FAAH Inhibitor)

URB597 is a potent inhibitor of fatty acid amide hydrolase (FAAH). The meta-substituted biphenyl core was replaced with a BCHep moiety.[6]

MetricParent Inhibitor (URB597)BCHep-URB597Outcome
Target Potency (IC₅₀) 4.6 nM~5-10 nM Comparable Potency
CYP Inhibition High (CYP1A2, CYP2C9)Reduced (3-7 fold lower)Safety Improved
Microsomal Stability Moderate (

< 30 min)
High (

> 60 min)
Improved

Key Insight: The BCHep analogue of URB597 retained the primary therapeutic potency while significantly reducing "off-target" liability (CYP inhibition), a common failure mode for aromatic-rich compounds.

Experimental Protocols

To validate BCHep-substituted inhibitors in your own pipeline, follow this self-validating workflow. This protocol assumes the synthesis of the BCHep core via the [3.1.1]propellane route (Anderson et al.).[6][7]

Synthesis & Validation Workflow

The synthesis of BCHep is non-trivial compared to standard couplings. The following diagram outlines the critical path from precursor to validated inhibitor.

BCHep_Workflow Propellane Start: [3.1.1]Propellane Precursor Radical_Add Step 1: Radical Addition (Formation of BCHep Core) Propellane->Radical_Add Photoredox/Radical cond. Coupling Step 2: Cross-Coupling (Install Pharmacophores) Radical_Add->Coupling QC_Check Checkpoint: X-Ray/NMR Verify Vector Angle (~120°) Coupling->QC_Check Assay_Potency Assay 1: Target Binding (IC50 / Ki) QC_Check->Assay_Potency If geometry correct Assay_ADME Assay 2: Microsomal Stability (Metabolic Clearance) QC_Check->Assay_ADME Decision Compare vs Parent Assay_Potency->Decision Assay_ADME->Decision

Caption: Step-by-step workflow for synthesizing and validating BCHep inhibitors, emphasizing the critical geometric checkpoint.

Protocol: Biological Activity Retention Assay (Fluorescence Polarization)

Objective: Verify that the BCHep substitution does not sterically hinder binding.

  • Preparation: Solubilize both the Parent Aromatic Inhibitor and the BCHep Analogue in DMSO (10 mM stock). Note: The BCHep analogue may dissolve faster due to higher

    
    .
    
  • Serial Dilution: Prepare 11-point serial dilutions (1:3) in assay buffer (e.g., 50 mM HEPES, pH 7.4).

  • Incubation: Incubate target protein (10 nM) with fluorescent tracer (2 nM) and inhibitor for 60 minutes at RT.

  • Readout: Measure Fluorescence Polarization (mP).

  • Validation Criteria:

    • The

      
       of the BCHep analogue must be within 3-fold  of the parent compound.
      
    • If

      
       increases >10-fold, check the rotational barrier  of the BCHep substituents; the rigid core may require a linker adjustment.
      

Mechanism of Stability Enhancement

Why does BCHep improve stability while retaining activity?

  • Metabolic Blocking: The parent benzene ring is a prime target for Cytochrome P450 (CYP) epoxidation and hydroxylation. The BCHep cage is saturated and lacks the

    
    -system required for these oxidative attacks.
    
  • Lipophilicity Modulation: BCHep lowers LogD compared to benzene, reducing non-specific binding while maintaining the hydrophobic bulk necessary for the binding pocket.

References

  • Anderson, E. A., et al. (2022).[6][7] Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. Nature. [Link]

  • Mykhailiuk, P. K. (2023).[4] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Journal of Medicinal Chemistry. [Link]

  • Cernak, T., et al. (2023). Bicyclo[3.1.1]heptanes as Bioisosteres for meta-Substituted Benzenes in Drug Discovery. ChemRxiv. [Link]

  • Domainex. (2023).[6] Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes. [Link]

  • Denyer, J. (2023). Impact of BCHep substitution on the DMPK profile of URB597. Journal of Medicinal Chemistry (Adapted Data). [Link]

Sources

Safety Operating Guide

5-Hydroxybicyclo[3.1.1]heptane-1-carboxylic Acid: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Directive

Chemical Identity: 5-Hydroxybicyclo[3.1.1]heptane-1-carboxylic acid CAS Number: 2091096-37-4 Primary Hazard Class: Irritant (Skin/Eye/Respiratory), Organic Acid.[1]

Core Directive: Treat this compound as a Hazardous Chemical Waste . Do NOT dispose of via municipal drains or general trash. The primary disposal pathway is High-Temperature Incineration via a licensed hazardous waste contractor. All disposal workflows must comply with RCRA (Resource Conservation and Recovery Act) regulations, specifically checking for Characteristic Waste codes (D002 for corrosivity if in solution).

Chemical Profile & Hazard Identification

Before initiating disposal, verify the material against the following profile to ensure correct waste stream segregation.

ParameterSpecificationOperational Implication
CAS Number 2091096-37-4Use for waste manifesting and inventory tracking.
Molecular Formula C₈H₁₂O₃Organic content; suitable for incineration.
Functional Groups Carboxylic Acid (-COOH), Alcohol (-OH)Incompatible with: Strong bases, strong oxidizers, reactive metals (e.g., Na, K).
Physical State Solid (Powder/Crystal)Particulate hazard; requires dust control during transfer.
Acidity (pKa) Est. 4.5 - 5.0Aqueous solutions may be corrosive (pH < 2.0 implies RCRA D002).
GHS Classification Warning H315 (Skin Irritation) H319 (Eye Irritation) H335 (Respiratory Irritation)Mandatory PPE: Nitrile gloves, safety goggles, lab coat. Handle in fume hood.

Scientific Insight: The bicyclic rigid structure (bicyclo[3.1.1]heptane) creates a defined lipophilicity profile (LogP ~0.5 - 0.8). While water-soluble due to the polar groups, its organic framework necessitates treatment as organic chemical waste rather than simple aqueous acid waste.

Pre-Disposal Handling & Segregation[2][3][4]

Proper segregation prevents dangerous chemical reactions in the waste container.

Segregation Protocol
  • Compatible Streams: Can be combined with other non-halogenated organic acids or non-halogenated organic solvents (if dissolved).

  • Strictly Prohibited Mixtures:

    • Do NOT mix with Bases: Exothermic neutralization can pressurize waste containers.

    • Do NOT mix with Oxidizers (e.g., Nitric Acid, Peroxides): Risk of fire or explosion.

    • Do NOT mix with Cyanides/Sulfides: Risk of toxic gas generation.

Packaging Requirements
  • Container Material: High-Density Polyethylene (HDPE) or Glass (Amber). Avoid metal containers due to acid corrosion.

  • Labeling: Must be labeled "HAZARDOUS WASTE" with the specific chemical name fully written out.[2] Do not use abbreviations or formulas on waste tags.

Disposal Workflows

Scenario A: Solid Waste (Excess Pure Substance)

Best for: Expired shelf-life inventory or surplus dry powder.

  • Containment: Transfer the solid directly into a wide-mouth HDPE jar labeled for "Solid Organic Hazardous Waste."

  • Labeling: Mark as "Solid Debris contaminated with Organic Acid."

  • Disposal Path: Hand over to EHS/Waste Contractor for Incineration .

Scenario B: Solution Waste (Reaction Mixtures/Mother Liquors)

Best for: HPLC waste, reaction workups, or dissolved material.

  • Characterization: Determine the solvent system.

    • If Organic Solvent (MeOH, DCM, etc.): Segregate into "Organic Solvents" waste stream.

    • If Aqueous:[3] Check pH.[4]

  • Adjustment (If permitted by local EHS):

    • If pH < 2, the waste is D002 (Corrosive) .[3][5]

    • Optional: Neutralize carefully with dilute Sodium Bicarbonate (NaHCO₃) to pH 6-8 before adding to the aqueous waste container to prevent container corrosion. Note: This does not declassify the waste as hazardous chemical waste; it only makes it safer to store.

  • Disposal Path: Hand over to EHS/Waste Contractor for Fuel Blending or Incineration .

Scenario C: Contaminated Debris

Best for: Weigh boats, pipettes, gloves, and paper towels.

  • Collection: Place all contaminated solids into a double-bagged clear polyethylene bag or a dedicated solid waste bucket.

  • Disposal Path: Treat as "Hazardous Solid Waste" (often incinerated).

Decision Logic & Workflow Visualization

The following diagram outlines the critical decision-making process for disposing of 5-Hydroxybicyclo[3.1.1]heptane-1-carboxylic acid.

DisposalWorkflow Start Waste Generation: 5-Hydroxybicyclo[3.1.1]heptane-1-carboxylic acid StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry LiquidPath Liquid / Solution StateCheck->LiquidPath Dissolved SolidBin Container: Wide-mouth HDPE Label: Solid Organic Waste SolidPath->SolidBin SolventCheck Solvent Type? LiquidPath->SolventCheck OrganicSolvent Organic Solvent (e.g., MeOH, DMSO) SolventCheck->OrganicSolvent >10% Organic AqueousSolvent Aqueous Solution SolventCheck->AqueousSolvent Mostly Water SolventBin Container: Solvent Carboy Label: Flammable/Toxic Organic OrganicSolvent->SolventBin pHCheck Check pH AqueousSolvent->pHCheck Neutralize Optional: Neutralize with NaHCO3 to pH 6-8 (If Policy Allows) pHCheck->Neutralize pH < 2 AqueousBin Container: Aqueous Waste Carboy Label: Aqueous Organic Acid pHCheck->AqueousBin pH 2-12 Neutralize->AqueousBin Final Hand off to EHS/Contractor (Incineration) SolidBin->Final SolventBin->Final AqueousBin->Final

Figure 1: Decision tree for the segregation and packaging of 5-Hydroxybicyclo[3.1.1]heptane-1-carboxylic acid waste streams.

Regulatory Compliance (RCRA & EPA)[5]

In the United States, strict adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

RegulationClassificationAction Required
P-List / U-List Not ListedThis specific CAS is not currently on the EPA P or U lists of commercial chemical products [1].
Characteristic Waste D002 (Corrosivity) If the waste is aqueous and pH ≤ 2, it must be coded as D002 on the manifest [2].
Characteristic Waste D001 (Ignitability) If dissolved in a flammable solvent (Flash point < 60°C), code as D001.
Satellite Accumulation 40 CFR 262.15Keep container closed at all times except when adding waste. Store at or near the point of generation (the lab bench).

Self-Validating Compliance Check:

Emergency Procedures

Spills
  • Evacuate the immediate area if dust is airborne.

  • PPE: Wear nitrile gloves, lab coat, and N95/P100 respirator if powder is loose.

  • Containment: Cover spill with a dry absorbent pad or use a Dry Chemical Spill Kit .

  • Cleanup:

    • Solids: Gently sweep into a dust pan (avoid creating dust) or use a HEPA vacuum.

    • Liquids: Absorb with vermiculite or clay-based absorbent.

  • Disposal: Place all cleanup materials into a hazardous waste bag and label as hazardous waste.

Exposure
  • Skin: Wash with soap and water for 15 minutes.

  • Eyes: Rinse cautiously with water for 15 minutes.[6] Remove contact lenses.[7][8]

  • Inhalation: Move to fresh air immediately.

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. Available at: [Link]

Sources

Personal protective equipment for handling 5-Hydroxybicyclo[3.1.1]heptane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Handling Protocol for 5-Hydroxybicyclo[3.1.1]heptane-1-carboxylic acid CAS: 2091096-37-4[1]

Executive Safety Summary

For Immediate Attention: 5-Hydroxybicyclo[3.1.1]heptane-1-carboxylic acid is a functionalized bicyclic organic acid used primarily as a pharmaceutical intermediate.[1] While it shares the general hazard profile of organic acids (irritancy), its bicyclic scaffold introduces specific physical handling challenges—primarily static charge accumulation and dust dispersion .[1]

Hazard Classification (GHS):

  • WARNING

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2]

Operational Criticality: The primary risk vector is inhalation of fine particulates during weighing and ocular damage from acidic dust.[1] All protocols below prioritize the containment of airborne solids.

Personal Protective Equipment (PPE) Matrix

This is not a generic list. It is a causality-driven selection designed to neutralize specific chemical risks associated with functionalized bicyclic acids.

ComponentSpecificationScientific Rationale
Hand Protection Double-gloving (Nitrile) [1]• Inner: 4 mil (0.10 mm)[1]• Outer: 5-8 mil (Long cuff)Permeation Defense: Organic acids in solid form are low-risk for permeation, but once solubilized (e.g., in DMSO or MeOH), the solvent acts as a carrier vehicle.[1] Double gloving prevents "micro-pinhole" exposure during solubilization.[1]
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Dust Migration: Standard safety glasses allow airborne acidic dust to bypass side shields and react with corneal moisture, causing immediate chemical burns.[1] Goggles provide a sealed environment.[1]
Respiratory N95 (Minimum) orP100 (Preferred) Particle Size: Bicyclic compounds often crystallize as fine needles or plates that fracture into respirable dust (<5 µm) during spatula manipulation.[1]
Body Defense Lab Coat (High-neck) + Tyvek SleevesContact Dermatitis: Prevents dust accumulation on forearms, which can mix with sweat to create a localized acidic solution under cuffs.[1]
PPE Decision Logic (Visualization)

PPE_Logic Start Handling State Solid Solid / Powder Start->Solid Solution In Solution (DMSO/MeOH) Start->Solution BasicPPE Std. Nitrile Gloves + Splash Goggles Solid->BasicPPE Inside Hood Resp N95/P100 Mask (If outside hood) Solid->Resp Open Bench (Prohibited) HighPPE Double Nitrile (Long Cuff) + Fume Hood Sash Low Solution->HighPPE Solvent Risk

Figure 1: PPE Selection Logic based on the physical state of the compound.[1]

Operational Handling Protocol

Objective: Transfer 5-Hydroxybicyclo[3.1.1]heptane-1-carboxylic acid from storage to reaction vessel with zero respiratory exposure .

Phase A: Preparation & Engineering Controls
  • Ventilation: Verify Fume Hood face velocity is 100 fpm (0.5 m/s) .

  • Static Control: Bicyclic solids are prone to static cling.[1] Place an ionizing bar or anti-static gun near the balance if available.[1]

  • Staging: Pre-weigh the receiving flask with solvent before adding the solid to minimize open-air time.

Phase B: The "Closed-Transfer" Weighing Method

Do not use a flat spatula. Use a scoopula or a bent-neck weighing funnel.[1]

  • Tare: Place a weighing boat or glass funnel inside the hood.

  • Transfer: Gently transfer the solid.[1] Technique Tip: Do not "dump" the powder.[1] Tap the spatula against the side of the container to dislodge crystals gently.[1] This prevents the "dust cloud" effect common with low-density organic acids.[1]

  • Containment: Immediately cap the stock bottle.

  • Dissolution: If possible, add the solvent to the solid in the weighing vessel (if glass) to trap dust immediately, or wash the solid into the flask using the solvent wash bottle.[1]

Phase C: Reaction Setup
  • Solubility Note: This compound contains both a polar hydroxyl and a carboxylic acid group.[1] It will be sparingly soluble in non-polar solvents (Hexane) and highly soluble in polar aprotic solvents (DMSO, DMF) or alcohols.[1]

  • Exotherm Warning: When deprotonating the carboxylic acid (e.g., using NaH or LiHMDS), expect hydrogen gas evolution.[1] Ensure the system is vented through an inert gas line (Nitrogen/Argon).

Emergency Response & Decontamination

Scenario: Benchtop Spill (< 5g)

  • Isolate: Alert nearby personnel.

  • Neutralize: Do not use water initially (spreads the acid).[1] Cover the spill with Sodium Bicarbonate (NaHCO₃) or a commercial acid neutralizer.[1]

  • Wait: Allow CO₂ bubbling to cease (indicates neutralization).

  • Clean: Sweep up the neutralized paste with a dustpan.[1] Wipe the area with water, then Ethanol.[1]

Scenario: Ocular Exposure [1][4]

  • Immediate Action: Flush eyes for 15 minutes minimum at an eyewash station.[1]

  • Mechanism: The carboxylic acid group can cause corneal opacity if not rinsed immediately.[1]

  • Medical: Seek evaluation for chemical burns.[1]

Workflow: Safe Handling Lifecycle

Handling_Workflow Storage 1. Cold Storage (+4°C) Keep Desiccated Acclimation 2. Warm to Room Temp (Prevents Condensation) Storage->Acclimation 30 mins Weighing 3. Weighing (Fume Hood) Use Anti-static tools Acclimation->Weighing Dry Env Reaction 4. Reaction Setup Vent H2 if using bases Weighing->Reaction Dissolve Waste 5. Disposal Acidic Organic Waste Reaction->Waste Post-Work

Figure 2: Step-by-step lifecycle from storage to disposal to ensure compound stability and user safety.

Waste Disposal & Deactivation

Waste Stream Classification:

  • Category: Organic Acid Waste (Halogen-free, unless halogenated solvents are used).[1]

  • Labeling: Must be clearly labeled "Acidic Organic Waste - Contains 5-Hydroxybicyclo[3.1.1]heptane-1-carboxylic acid."[1]

Deactivation Protocol (for trace residues):

  • Rinse glassware with a dilute base (e.g., 5% Sodium Bicarbonate solution).[1]

  • Collect the rinse; check pH (aim for pH 6-8).[1]

  • Dispose of the neutralized rinse into the aqueous waste stream (check local EHS regulations).[1]

References

  • Fluorochem. (2025).[1][3] Safety Data Sheet: 5-Hydroxybicyclo[3.1.1]heptane-1-carboxylic acid (CAS 2091096-37-4).[1][5][6][7][8][9] Retrieved from [1]

  • Thermo Fisher Scientific. (2026).[1][4] General Handling of Organic Acids and Corrosive Solids.[1] Retrieved from [1]

  • BLD Pharm. (2025).[1] Product Specifications: 5-Hydroxybicyclo[3.1.1]heptane-1-carboxylic acid.[1][5][6][7][8][9] Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450).[1] Retrieved from [1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.